molecular formula C10H16NO+ B1239877 (-)-Ephedrinium

(-)-Ephedrinium

カタログ番号: B1239877
分子量: 166.24 g/mol
InChIキー: KWGRBVOPPLSCSI-WPRPVWTQSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Ephedrinium is a high-purity chemical reagent intended exclusively for research applications in a controlled laboratory setting. This compound is of significant interest in pharmaceutical and biochemical research due to its relationship with (-)-Ephedrine, a known sympathomimetic amine. Researchers value (-)-Ephedrine for its direct and indirect mechanism of action, which involves acting as an agonist on alpha- and beta-adrenergic receptors and promoting the release of norepinephrine from sympathetic neurons . This mechanism underpins its historical and research applications, which include studies on bronchial relaxation, vasopressor effects for managing hypotension, and nasal decongestion . The value of (-)-Ephedrine in weight loss studies and its potential to stimulate thermogenesis have also been areas of scientific investigation, though its use is associated with risks such as tachycardia, hypertension, and nervousness . This product is strictly labeled "For Research Use Only" (RUO). RUO products are essential tools for scientific investigation, such as fundamental research, drug discovery, and the development of new diagnostic assays . They are not manufactured or validated for use as in vitro diagnostic medical devices. Consequently, this compound is not intended for, and must not be used in, any diagnostic procedures or for any human or veterinary clinical, therapeutic, or prophylactic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H16NO+

分子量

166.24 g/mol

IUPAC名

[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10-/m0/s1

InChIキー

KWGRBVOPPLSCSI-WPRPVWTQSA-O

SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C

異性体SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)[NH2+]C

正規SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C

製品の起源

United States

Foundational & Exploratory

(-)-Ephedrinium: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ephedrine, a naturally occurring sympathomimetic amine, and its ammonium form, (-)-ephedrinium, continue to be of significant interest in pharmaceutical research and development due to their physiological effects and potential as chiral synthons. This technical guide provides an in-depth overview of the synthesis and characterization of this compound salts. It details established synthetic methodologies, including reductive amination and chiral resolution, and outlines comprehensive characterization techniques. This document is intended to serve as a core resource for researchers, chemists, and drug development professionals working with this compound.

Introduction

(-)-Ephedrine, with the IUPAC name (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, is a phenethylamine alkaloid.[1] Its biological activity is intrinsically linked to its stereochemistry. The formation of this compound salts is a common strategy to improve the compound's stability, solubility, and handling properties for pharmaceutical applications. The synthesis of stereochemically pure this compound is a critical step in both its therapeutic use and its application as a chiral auxiliary in asymmetric synthesis.

Synthesis of this compound Salts

The synthesis of this compound salts can be approached through two primary strategies: direct synthesis of the desired enantiomer or synthesis of a racemic mixture followed by chiral resolution.

Stereoselective Synthesis via Reductive Amination

A common and efficient method for the stereoselective synthesis of (-)-ephedrine is the reductive amination of (R)-phenylacetylcarbinol ((R)-PAC).[2][3] (R)-PAC can be produced via biotransformation of benzaldehyde using yeast.[4]

Experimental Protocol: Synthesis of (-)-Ephedrine Hydrochloride from (R)-Phenylacetylcarbinol [2]

  • Reaction Setup: To a solution of (R)-phenylacetylcarbinol in toluene, a 40% aqueous solution of methylamine is added.

  • Hydrogenation: The mixture is hydrogenated in the presence of a 5% platinum on carbon catalyst at a temperature of 30-55 °C and a hydrogen pressure of 2-4 kg/cm ². The reaction is monitored by gas chromatography until the consumption of hydrogen ceases.

  • Catalyst Removal: The reaction mixture is cooled, and the platinum catalyst is filtered off.

  • Extraction: Water is added to the filtrate, and the pH is adjusted to approximately 2.0 with hydrochloric acid. The aqueous layer containing the this compound chloride is separated.

  • Isolation and Recrystallization: The aqueous layer is concentrated under reduced pressure. The precipitated product is isolated using acetone. The crude (-)-ephedrine hydrochloride is then recrystallized from water to yield a white crystalline solid.

Chiral Resolution of Racemic Ephedrine

An alternative route involves the synthesis of a racemic mixture of ephedrine, followed by resolution using a chiral resolving agent, such as mandelic acid.[5][6] This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation.

Experimental Protocol: Chiral Resolution of (±)-Ephedrine using (R)-(-)-Mandelic Acid [5][7][8]

  • Salt Formation: A solution of (±)-ephedrine and (R)-(-)-mandelic acid is prepared in 95% ethanol. The mixture is allowed to stand at room temperature for several hours to facilitate the crystallization of the less soluble diastereomeric salt, [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate].

  • Isolation of Diastereomeric Salt: The precipitated white solid is collected by vacuum filtration.

  • Recrystallization (Optional but Recommended): The purity of the diastereomeric salt can be enhanced by recrystallization from a suitable solvent like methanol.[7]

  • Liberation of (-)-Ephedrine: The purified diastereomeric salt is neutralized with a strong acid, such as 6 M HCl.

  • Extraction: The liberated free base, (-)-ephedrine, is extracted from the aqueous solution using an organic solvent like tert-butyl methyl ether (TBME).

  • Isolation of (-)-Ephedrine: The organic extracts are combined, dried, and the solvent is removed by rotary evaporation to yield the optically pure (-)-ephedrine.

  • Formation of this compound Salt: The purified (-)-ephedrine can then be dissolved in a suitable solvent and treated with an acid (e.g., HCl in ethanol) to precipitate the desired this compound salt.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound salts.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[9][10][11] The chemical shifts and coupling constants provide detailed information about the molecular structure. Spectra are typically recorded in solvents like CDCl₃ or D₂O.

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.[9] Characteristic peaks for the hydroxyl, amine, and aromatic groups can be observed.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[1]

Crystallographic and Physical Methods
  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the this compound salt, confirming its absolute stereochemistry.[9]

  • Melting Point Analysis: The melting point is a key physical property used to assess the purity of the synthesized salt. The melting point of the diastereomeric salt can also be used to monitor the success of the chiral resolution.[5][8]

  • Polarimetry: The specific optical rotation is measured to determine the enantiomeric purity of the final product.[2]

Quantitative Data Summary
Parameter(-)-Ephedrine HydrochlorideReference
Molecular Formula C₁₀H₁₆ClNO[9]
Molecular Weight 201.69 g/mol [9]
Appearance White crystalline solid[2]
Specific Optical Rotation (-) 32.4°[2]
Purity (by HPLC) > 99.5%[2]
Enantiomeric Excess (ee) 99.5%[2]
Diastereomeric SaltMelting PointReference
Crude [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate] 160-165 °C[8]
Recrystallized [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate] 168–170 °C[5]

Signaling Pathway of Ephedrine

Ephedrine exerts its physiological effects primarily through its interaction with the adrenergic system. It acts as a sympathomimetic agent with both direct and indirect mechanisms of action.[12][13][14][15][16]

  • Indirect Action: The principal mechanism involves the release of norepinephrine from presynaptic nerve terminals.[13][15][17]

  • Direct Action: Ephedrine also directly stimulates α- and β-adrenergic receptors.[12][14][16]

A specific signaling pathway induced by ephedrine involves the β-adrenergic receptor, leading to the expression of Thioredoxin-1 (Trx-1) through a cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and dopamine- and cyclic AMP-regulated phosphoprotein (DARPP-32).[18]

Visualizations

G Synthesis of this compound Hydrochloride cluster_0 Stereoselective Synthesis cluster_1 Chiral Resolution R_PAC (R)-Phenylacetylcarbinol Reductive_Amination Reductive Amination (+ Methylamine, H₂, Pt/C) R_PAC->Reductive_Amination Ephedrine_HCl (-)-Ephedrine Hydrochloride Reductive_Amination->Ephedrine_HCl Racemic_Ephedrine (±)-Ephedrine Salt_Formation Salt Formation (+ (R)-(-)-Mandelic Acid) Racemic_Ephedrine->Salt_Formation Diastereomeric_Salt Diastereomeric Salt [(-)-Ephedrine][(R)-Mandelate] Salt_Formation->Diastereomeric_Salt Liberation Acidification (HCl) Diastereomeric_Salt->Liberation Final_Ephedrine (-)-Ephedrine Liberation->Final_Ephedrine

Caption: Synthetic routes to this compound Hydrochloride.

G Experimental Workflow for Chiral Resolution Start Start: (±)-Ephedrine + (R)-(-)-Mandelic Acid in Ethanol Crystallization Crystallization Start->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Solid Solid: Diastereomeric Salt Filtration->Solid Filtrate Filtrate: (+)-Ephedrine Salt Filtration->Filtrate Neutralization Neutralization with 6 M HCl Solid->Neutralization Extraction Extraction with TBME Neutralization->Extraction Evaporation Rotary Evaporation Extraction->Evaporation Product Product: (-)-Ephedrine Evaporation->Product

Caption: Workflow for the chiral resolution of (±)-ephedrine.

G Ephedrine Signaling Pathway Ephedrine Ephedrine Beta_Receptor β-Adrenergic Receptor Ephedrine->Beta_Receptor AC Adenylyl Cyclase Beta_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 activates CREB Phosphorylated CREB PKA->CREB phosphorylates Trx1 Thioredoxin-1 (Trx-1) Expression DARPP32->Trx1 induces

Caption: Ephedrine-induced Trx-1 expression signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound salts. The methodologies presented, including stereoselective synthesis and chiral resolution, offer robust pathways to obtaining this important pharmaceutical compound. The characterization techniques outlined are essential for ensuring the quality, purity, and desired stereochemistry of the final product. The elucidation of its signaling pathways further enhances the understanding of its pharmacological effects. This comprehensive resource is intended to support the ongoing research and development efforts in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Ephedrinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (-)-Ephedrinium, the protonated form of the naturally occurring sympathomimetic amine, (-)-ephedrine. The information presented herein is intended to support research, development, and quality control activities involving this compound and its common salt forms.

Chemical Identity and Structure

This compound is the conjugate acid of (-)-ephedrine, formed by the protonation of the secondary amine group. It is a chiral molecule with two stereocenters, existing as the (1R,2S) enantiomer. The systematic IUPAC name for the cation is [(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₆NO⁺

  • Molecular Weight: 166.24 g/mol [1]

  • CAS Number for (-)-Ephedrine: 299-42-3

The structural integrity and stereochemistry of this compound are crucial for its biological activity. It is commonly available and utilized in its salt forms, primarily as the hydrochloride and sulfate salts, which exhibit enhanced stability and solubility.

Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative physical and chemical properties of (-)-ephedrine and its hydrochloride and sulfate salts for ease of comparison.

Table 1: General Physical and Chemical Properties of (-)-Ephedrine and its Salts

Property(-)-Ephedrine (Free Base)This compound HydrochlorideThis compound Sulfate
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NO·HCl(C₁₀H₁₅NO)₂·H₂SO₄
Molecular Weight 165.24 g/mol 201.69 g/mol [2][3][4]428.54 g/mol
Appearance Waxy solid, crystals, or granules[5]White, needle-like crystals or crystalline powder[6]White microcrystalline powder

Table 2: Thermal and Spectroscopic Properties

Property(-)-Ephedrine (Free Base)This compound HydrochlorideThis compound Sulfate
Melting Point 37-39 °C (anhydrous)[7][8]; 40 °C (hemihydrate)[6]217-220 °C[6]~247 °C (decomposes)
Boiling Point 255 °C[7][8]Not applicable (decomposes)Not applicable (decomposes)
Specific Rotation [α] -41° (c=5, 1M HCl)[7][8][9][10]-33.0° to -35.5°[11]-30.0° to -32.5°

Table 3: Solubility and Dissociation Properties

Property(-)-Ephedrine (Free Base)This compound HydrochlorideThis compound Sulfate
Water Solubility 50 g/L at 20°CFreely soluble[11][12]Freely soluble[5]
Ethanol Solubility SolubleSoluble[11][12]Sparingly soluble
Ether Solubility SolubleInsoluble[6][12]Practically insoluble[13]
Chloroform Solubility SolubleInsoluble[6]Very slightly soluble[13]
pKa (of conjugate acid) 9.6[14]Not applicableNot applicable

Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical properties of this compound and its salts.

Melting Point Determination

The melting point is determined using the capillary method. A small amount of the finely powdered substance is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the substance is recorded as the melting point.

Boiling Point Determination

For the free base, the boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For the salt forms, a boiling point is not applicable as they decompose upon strong heating.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of (-)-ephedrine is determined by potentiometric titration.[2][15][16] A solution of the free base is titrated with a standardized acid solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Solubility Determination

The equilibrium solubility is determined by the shake-flask method. An excess amount of the compound is added to a specific solvent (e.g., water, ethanol) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

Specific Rotation Measurement

The specific rotation is measured using a polarimeter. A solution of the compound of known concentration is prepared in a specified solvent (e.g., 1M HCl). The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line at 589 nm) and temperature. The specific rotation is then calculated using the observed rotation, the concentration, and the path length of the polarimeter tube.[17]

Crystal Structure Determination by X-ray Crystallography

The three-dimensional arrangement of atoms in the crystalline state of this compound salts is determined by single-crystal X-ray diffraction.[18][19][20] A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and atomic coordinates.

Chemical Stability Assessment

The chemical stability of this compound is evaluated using a stability-indicating HPLC method.[1][21][22][23][24] Solutions of the compound are subjected to various stress conditions, such as heat, light, acid, base, and oxidation. At specified time points, samples are analyzed by HPLC to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through a dual mechanism as a sympathomimetic agent. It acts both directly as an agonist at α- and β-adrenergic receptors and indirectly by promoting the release of norepinephrine from sympathetic neurons.[25][26][27][28][29] This leads to a cascade of downstream signaling events.

Direct Adrenergic Receptor Activation

As a direct agonist, this compound binds to and activates adrenergic receptors, which are G-protein coupled receptors (GPCRs).[25][30]

  • α-Adrenergic Receptors: Activation of α₁-receptors, coupled to Gq proteins, leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and protein kinase C (PKC) activation, leading to smooth muscle contraction. Activation of α₂-receptors, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

  • β-Adrenergic Receptors: Activation of β-receptors, coupled to Gs proteins, stimulates adenylyl cyclase, resulting in an increase in cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and bronchodilation.[3][4]

Indirect Sympathomimetic Action

This compound also acts as an indirect sympathomimetic by entering sympathetic nerve terminals and displacing norepinephrine from storage vesicles into the synaptic cleft. The increased concentration of norepinephrine in the synapse leads to a more pronounced activation of adrenergic receptors.

Signaling Pathway Diagrams

Ephedrinium_Signaling_Pathway cluster_direct Direct Action cluster_alpha α-Adrenergic Receptors cluster_beta β-Adrenergic Receptors cluster_indirect Indirect Action Ephedrinium_direct This compound Alpha1 α1-AR Ephedrinium_direct->Alpha1 Beta β-AR Ephedrinium_direct->Beta Gq Gq Alpha1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC Contraction Smooth Muscle Contraction Ca_PKC->Contraction Gs Gs Beta->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Activate PKA cAMP->PKA Response_beta Physiological Response (e.g., ↑ Heart Rate, Bronchodilation) PKA->Response_beta Ephedrinium_indirect This compound Nerve_Terminal Sympathetic Nerve Terminal Ephedrinium_indirect->Nerve_Terminal NE_Release ↑ Norepinephrine Release Ephedrinium_indirect->NE_Release displaces NE_Vesicles Norepinephrine Vesicles Synapse Synaptic Cleft Adrenergic_Receptors Adrenergic Receptors NE_Release->Adrenergic_Receptors activates Postsynaptic_Response Postsynaptic Response Adrenergic_Receptors->Postsynaptic_Response

Caption: Dual mechanism of this compound action.

Experimental_Workflow_Stability start Start: Ephedrinium Sample stress Apply Stress Conditions (Heat, Light, Acid, Base, Oxidation) start->stress sampling Sample at Time Intervals (t=0, t=x, t=y, ...) stress->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc quantify Quantify Parent Compound & Detect Degradation Products hplc->quantify end End: Stability Profile quantify->end

References

(-)-Ephedrinium: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ephedrinium, the protonated form of the naturally occurring sympathomimetic amine (-)-ephedrine, is a chiral molecule of significant interest in medicinal chemistry and pharmacology. Its stereochemistry plays a crucial role in its biological activity, influencing its interaction with adrenergic receptors. This technical guide provides an in-depth analysis of the molecular structure and stereochemistry of the this compound cation, presenting key structural data, experimental methodologies for its characterization, and a visualization of its primary signaling pathway.

Molecular Structure and Stereochemistry

This compound is the conjugate acid of (-)-ephedrine, formed by the protonation of the secondary amine group. The systematic IUPAC name for the this compound cation is [(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium. Its chemical formula is C₁₀H₁₆NO⁺.

The stereochemistry of this compound is defined by two chiral centers at the C1 and C2 positions of the propanol backbone. In this compound, these centers have the (1R,2S) configuration. This specific spatial arrangement of the hydroxyl and methylamino groups relative to the phenyl ring is critical for its pharmacological profile. The presence of these two stereocenters gives rise to four possible stereoisomers: (1R,2S)- and (1S,2R)-ephedrine (enantiomers), and (1S,2S)- and (1R,2R)-pseudoephedrine (diastereomers).

Visualization of the Molecular Structure

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Ephedrinium_indirect This compound NE_vesicles Norepinephrine (NE) Vesicles Ephedrinium_indirect->NE_vesicles Promotes NE_release NE Release NE_vesicles->NE_release NE_synapse Norepinephrine (NE) NE_release->NE_synapse Increases Alpha_receptor α-Adrenergic Receptor NE_synapse->Alpha_receptor Activates Beta_receptor β-Adrenergic Receptor NE_synapse->Beta_receptor Activates Ephedrinium_direct This compound Ephedrinium_direct->Alpha_receptor Direct Agonist Ephedrinium_direct->Beta_receptor Direct Agonist G_protein_alpha Gq Protein Alpha_receptor->G_protein_alpha Activates G_protein_beta Gs Protein Beta_receptor->G_protein_beta Activates PLC Phospholipase C (PLC) G_protein_alpha->PLC Activates AC Adenylyl Cyclase (AC) G_protein_beta->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release IP3 mediates PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG activates Physiological_response_alpha Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_response_alpha PKC->Physiological_response_alpha cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_response_beta Physiological Response (e.g., Bronchodilation, Increased Heart Rate) PKA->Physiological_response_beta

The Discovery and Natural Sources of Ephedrine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ephedrine alkaloids, a class of phenylpropylamino compounds, have a long and storied history, from their use in traditional Chinese medicine to their isolation and characterization in the late 19th century. This technical guide provides an in-depth exploration of the discovery and natural sources of these significant bioactive molecules. It details the historical milestones, the primary botanical sources within the Ephedra genus, and the quantitative distribution of major alkaloids across various species. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and quantification of ephedrine alkaloids, alongside a visualization of their proposed biosynthetic pathway. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

A Rich History: The Discovery of Ephedrine Alkaloids

The use of plants from the Ephedra genus dates back thousands of years in traditional Chinese medicine, where the herb, known as Ma Huang, was used to treat conditions like asthma, bronchitis, and the common cold.[1][2] The plant was referenced in foundational texts of Chinese medicine for its ability to induce perspiration and alleviate respiratory symptoms.[2]

The modern scientific investigation into the active principles of Ephedra began in the late 19th century. In 1885, Japanese chemist Nagai Nagayoshi successfully isolated the pure alkaloid ephedrine from Ephedra vulgaris.[3][4] This marked a pivotal moment in understanding the plant's pharmacological effects.[3] Despite this initial discovery, ephedrine remained largely obscure in the Western world until the 1920s, when it was "rediscovered" by K.K. Chen and Carl Schmidt.[3][5] Their research elucidated its adrenaline-like sympathomimetic actions, leading to its widespread adoption as an effective oral treatment for asthma.[3][5]

In 1893, Nagai also synthesized methamphetamine from ephedrine, and in 1919, his student, Akira Ogata, developed a method to produce it in crystalline form.[6][7] This highlights the long history of the chemical modification of these natural products.

Discovery_Timeline cluster_0 Traditional Use & Early Discovery cluster_1 Modern Pharmacological Investigation Ancient_China >2000 years ago Traditional use of Ma Huang (Ephedra) in Chinese Medicine Nagai_1885 1885 Nagai Nagayoshi isolates ephedrine from Ephedra vulgaris Ancient_China->Nagai_1885 Scientific Isolation Nagai_1893 1893 Nagai Nagayoshi synthesizes methamphetamine from ephedrine Nagai_1885->Nagai_1893 Chemical Synthesis Chen_Schmidt_1920s Early 1920s Chen and Schmidt investigate ephedrine's pharmacological action Nagai_1885->Chen_Schmidt_1920s Rediscovery & Pharmacology Widespread_Use 1926-1950s Ephedrine widely adopted for asthma treatment Chen_Schmidt_1920s->Widespread_Use Clinical Adoption

Figure 1: A timeline of the key events in the discovery and development of ephedrine alkaloids.

Natural Sources of Ephedrine Alkaloids

The primary natural sources of ephedrine alkaloids are plants belonging to the genus Ephedra, which encompasses approximately 40-65 species of gymnosperm shrubs.[8][9] These plants are typically found in arid and semi-arid regions of Asia, Europe, North America, and South America.[10]

Not all Ephedra species contain significant amounts of ephedrine-type alkaloids. The most commercially important species for alkaloid extraction are of Asian origin, including Ephedra sinica (Ma Huang), Ephedra equisetina, and Ephedra intermedia.[11][12] North American species, such as Ephedra nevadensis (Mormon Tea), generally contain little to no ephedrine.[11]

The primary alkaloids present are ephedrine and pseudoephedrine, with smaller quantities of norephedrine, norpseudoephedrine, methylephedrine, and methylpseudoephedrine.[13] The total alkaloid content and the ratio of the individual alkaloids can vary significantly depending on the species, geographical location, and even the season of harvest.[11][14]

Quantitative Data on Alkaloid Content in Ephedra Species

The following table summarizes the quantitative data on the ephedrine and pseudoephedrine content in various Ephedra species, as determined by different analytical methods.

Ephedra SpeciesEphedrine (mg/g dry weight)Pseudoephedrine (mg/g dry weight)Total E + PE (mg/g dry weight)Analytical MethodReference
E. major18.22.620.8UPLC-UV[7]
E. distachya subsp. helvetica20.8Not specified20.8UPLC-UV[15]
E. monosperma13.521.234.7UPLC-UV[15]
E. fragilis1.10.21.3UPLC-UV[7]
E. foemineaNot DetectedNot DetectedNot DetectedUPLC-UV[7]
E. alataNot specifiedNot specifiedNot specifiedUPLC-UV[15]
E. altissimaNot DetectedNot DetectedNot DetectedHPLC-UV
E. foliataNot specifiedNot specifiedNot specifiedHPLC-UV
E. saxatilis8.4 - 18.7 (0.84% - 1.87%)7.0 - 11.0 (0.7% - 1.1%)18.6 - 27.3 (1.86% - 2.73%)UHPLC-MS[3][16]
E. gerardiana11.4 - 18.4 (1.14% - 1.84%)2.4 - 6.1 (0.24% - 0.61%)17.5 - 20.8 (1.75% - 2.08%)UHPLC-MS[3]
E. intermedia6.210.316.5HPLC[2]
E. equisetinaNot specifiedNot specified27.08 (2.708%) (total alkaloids)HPLC
E. sinica4.33Not specified13.65 (1.365%) (total alkaloids)1H-NMR / HPLC[8]

Note: The values presented are averages or ranges from the cited studies and can vary based on the specific plant material and analytical conditions.

Experimental Protocols

Extraction and Isolation of Ephedrine Alkaloids

The following is a representative protocol for the solvent extraction of ephedrine alkaloids from dried Ephedra plant material.

Objective: To extract and isolate crude ephedrine alkaloids from dried and powdered Ephedra stems.

Materials and Equipment:

  • Dried and powdered Ephedra plant material (e.g., E. sinica)

  • Ethanol (30-50%) or Methanol

  • Dichloromethane or Chloroform

  • Sodium hydroxide (NaOH) solution or sodium carbonate

  • Hydrochloric acid (HCl)

  • Grinder or mill

  • Soxhlet apparatus or ultrasonic bath or reflux setup

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Glassware (beakers, flasks, etc.)

Methodology:

  • Preparation of Plant Material:

    • The dried aerial parts (stems) of the Ephedra plant are coarsely powdered using a grinder or mill to increase the surface area for extraction.[5]

  • Solvent Extraction:

    • Method A: Reflux Extraction: Mix the powdered ephedra herb with 30-50% ethanol in a mass ratio of 1:4 to 1:6 (herb to solvent).[17] Heat the mixture to 75-85°C and reflux for 1.5-2.5 hours.[17] A second extraction on the plant material can be performed for 0.5-1.5 hours to maximize yield.[17]

    • Method B: Ultrasonic Extraction: Place the powdered herb in a flask with a suitable solvent (e.g., methanol or 30-50% ethanol).[18][19] Submerge the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes).[18]

    • Combine the liquid extracts from all extraction cycles.

  • Acid-Base Extraction for Purification:

    • Filter the crude extract to remove solid plant material.

    • The resulting filtrate, containing the alkaloids, is then made alkaline (pH 8-14) by the addition of a base such as sodium hydroxide or sodium carbonate.[19] This converts the alkaloid salts into their free base form.

    • The aqueous alkaline solution is then extracted with an immiscible organic solvent like dichloromethane or chloroform in a separatory funnel.[10] The free base alkaloids will partition into the organic layer.

    • Repeat the organic solvent extraction multiple times to ensure complete transfer of the alkaloids.

  • Isolation of Crude Alkaloids:

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a crude residue containing the ephedrine alkaloids.

  • Further Purification (Optional):

    • The crude alkaloid mixture can be further purified using techniques such as column chromatography or crystallization to isolate individual alkaloids.[20] For example, the difference in solubility of the oxalate salts of ephedrine and pseudo-ephedrine can be used for their separation.

Extraction_Workflow Start Dried Ephedra Stems Powdering Powdering / Grinding Start->Powdering Extraction Solvent Extraction (e.g., Ethanol, Reflux/Sonication) Powdering->Extraction Filtration Filtration Extraction->Filtration Alkalinization Alkalinization (pH 8-14) (e.g., with NaOH) Filtration->Alkalinization Solid_Residue Solid Plant Residue (Waste) Filtration->Solid_Residue Separates Liquid_Liquid_Extraction Liquid-Liquid Extraction (with Dichloromethane/Chloroform) Alkalinization->Liquid_Liquid_Extraction Evaporation Solvent Evaporation (Rotary Evaporator) Liquid_Liquid_Extraction->Evaporation Organic Phase Aqueous_Phase Aqueous Phase (Waste) Liquid_Liquid_Extraction->Aqueous_Phase Separates Crude_Alkaloids Crude Alkaloid Extract Evaporation->Crude_Alkaloids Purification Further Purification (e.g., Chromatography) Crude_Alkaloids->Purification Isolated_Alkaloids Isolated Ephedrine Alkaloids Purification->Isolated_Alkaloids

Figure 2: A generalized workflow for the extraction and isolation of ephedrine alkaloids from Ephedra.
Analytical Quantification by HPLC-UV

Objective: To separate and quantify the major ephedrine alkaloids in an extract using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Symmetry C18 (5 µm, 3.9 x 150 mm) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 390:610 v/v) containing o-phosphoric acid (e.g., 0.8 ml) and sodium lauryl sulfate (4.8 g) as an ion-pairing agent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 37°C.

  • Detection Wavelength: 208-210 nm.[21]

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve standards of ephedrine, pseudoephedrine, norephedrine, and other target alkaloids in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations.

    • Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the crude alkaloid extract or finely powdered plant material (e.g., 100 mg).

    • Extract the sample with the mobile phase or a suitable extraction solvent (e.g., 5 mL of a solution containing sodium lauryl sulfate, acetonitrile, phosphoric acid, and water) using sonication for approximately 25 minutes.

    • Centrifuge the extract (e.g., at 10,000 rpm for 5 minutes) and filter the supernatant through a 0.25 µm membrane filter before injection.

  • Chromatographic Analysis:

    • Inject the prepared standard solutions and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to each alkaloid based on the retention times of the standards.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration for each standard alkaloid.

    • Determine the concentration of each alkaloid in the sample extract by interpolating its peak area on the calibration curve.

    • Calculate the content of each alkaloid in the original plant material, expressed as mg/g of dry weight.

Biosynthesis of Ephedrine Alkaloids

The complete biosynthetic pathway of ephedrine alkaloids in Ephedra species has not been fully elucidated, and not all enzymes have been isolated and characterized.[6][22] However, radiolabeled tracer experiments and the detection of intermediates and enzymatic activities have led to a proposed pathway.[6][11]

The pathway is believed to start from the amino acid L-phenylalanine.[6] Key proposed steps include the formation of a C6-C1 unit (like benzaldehyde or benzoic acid) and its condensation with a C2 unit derived from pyruvate.[11] Recent research suggests an alternative pathway involving the pyridoxal phosphate (PLP)-dependent carboligation of benzoyl-CoA and L-alanine to form (S)-cathinone as a key intermediate, bypassing the previously proposed 1-phenylpropane-1,2-dione.[22] Subsequent reduction and N-methylation steps lead to the various ephedrine alkaloids.[6][23]

Biosynthesis_Pathway cluster_precursors Primary Precursors cluster_intermediates Key Intermediates & Final Products L_Phenylalanine L-Phenylalanine Benzoyl_CoA Benzoyl-CoA L_Phenylalanine->Benzoyl_CoA Multiple Steps Cathinone (S)-Cathinone Benzoyl_CoA->Cathinone α-oxoamine synthase (PLP-dependent) Pyruvate Pyruvate L_Alanine L-Alanine L_Alanine->Cathinone Norephedrine (1R,2S)-Norephedrine Cathinone->Norephedrine (S)-Cathinone Reductase Norpseudoephedrine (1S,2S)-Norpseudoephedrine Cathinone->Norpseudoephedrine (S)-Cathinone Reductase Ephedrine (1R,2S)-Ephedrine Norephedrine->Ephedrine N-methyltransferase (PaNMT) Pseudoephedrine (1S,2S)-Pseudoephedrine Norpseudoephedrine->Pseudoephedrine N-methyltransferase (PaNMT)

References

An In-depth Technical Guide on the (-)-Ephedrinium Conjugate Acid-Base Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Ephedrine is a sympathomimetic amine widely utilized for its bronchodilator and pressor effects.[1][2] Its physiological activity and pharmacokinetic profile are intrinsically linked to its acid-base properties. As a weak organic base, (-)-ephedrine exists in equilibrium between its neutral form and its protonated conjugate acid, (-)-ephedrinium.[3][4] This equilibrium is governed by the compound's pKa and the pH of the surrounding environment. Understanding this relationship is critical for drug development, as it dictates the drug's solubility, membrane permeability, and receptor interactions. This document provides a comprehensive overview of the acid-base chemistry of (-)-ephedrine, including quantitative data, experimental protocols for pKa determination, and the physiological implications of its ionization state.

Core Concepts: The (-)-Ephedrine/(-)-Ephedrinium Conjugate Pair

In the Brønsted-Lowry acid-base theory, a conjugate acid-base pair consists of two species that differ by the presence of a single proton (H⁺). (-)-Ephedrine (C₁₀H₁₅NO), a weak base, accepts a proton to form its conjugate acid, this compound (C₁₀H₁₆NO⁺).[3][4]

  • (-)-Ephedrine: The neutral, unprotonated form of the molecule. This form is more lipophilic.

  • This compound: The protonated, cationic form of the molecule.[4] This form is more water-soluble.

The equilibrium between these two species can be represented as follows:

C₁₀H₁₅NO (aq) + H₂O (l) ⇌ C₁₀H₁₆NO⁺ (aq) + OH⁻ (aq)

The basicity of (-)-ephedrine is attributed to the lone pair of electrons on its secondary amine nitrogen atom, which can accept a proton.

Quantitative Data Summary

The acid-base strength of the this compound ion is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value. The pKa is the negative logarithm of the Ka and represents the pH at which the concentrations of the acidic and basic forms are equal.

ParameterValueDescriptionReference
pKa of this compound 9.6The pH at which 50% of the compound is in its protonated form.[5]
pKa (at 25 °C) 9.65The pKa value at standard room temperature.[6]
Kb of (-)-Ephedrine 4.0 x 10⁻⁵The base dissociation constant for (-)-ephedrine.[7]
Molecular Formula C₁₀H₁₅NOChemical formula for (-)-Ephedrine (Base).[6]
Molecular Formula C₁₀H₁₆NO⁺Chemical formula for this compound (Conjugate Acid).[4]
Molecular Weight 165.23 g/mol Molar mass of (-)-Ephedrine.[6]
Molecular Weight 166.24 g/mol Molar mass of this compound.[4]

Ionization State and the Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of a weak acid or base at a given pH. For the this compound conjugate acid, the equation is:

pH = pKa + log ( [(-)-Ephedrine] / [this compound] )

This relationship dictates the relative proportions of the two species:

  • At pH < pKa: The this compound (protonated) form predominates.

  • At pH = pKa: The concentrations of this compound and (-)-ephedrine are equal.

  • At pH > pKa: The (-)-ephedrine (neutral) form predominates.

G cluster_0 Low pH (e.g., Stomach) cluster_1 Physiological pH cluster_2 High pH (e.g., Small Intestine) Low_pH pH < pKa (9.6) Ephedrinium_High [this compound] > [(-)-Ephedrine] (Protonated Form Dominates) Low_pH->Ephedrinium_High Protonation Favored Phys_pH pH ≈ 7.4 Ephedrinium_Dom [this compound] >> [(-)-Ephedrine] (Primarily Protonated) Phys_pH->Ephedrinium_Dom High_pH pH > pKa (9.6) Ephedrine_High [(-)-Ephedrine] > [this compound] (Neutral Form Dominates) High_pH->Ephedrine_High Deprotonation Favored

Caption: Ionization state of ephedrine at different pH values.

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa of this compound can be accurately determined using potentiometric titration. This method involves titrating a solution of (-)-ephedrine hydrochloride with a strong base and monitoring the pH change.

5.1 Materials and Equipment

  • (-)-Ephedrine hydrochloride (analytical grade)[8]

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • 250 mL beaker

5.2 Procedure

  • Preparation: Accurately weigh approximately 100 mg of (-)-ephedrine hydrochloride and dissolve it in 100 mL of deionized water in a 250 mL beaker.

  • Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Titration: Begin stirring the solution at a moderate, constant rate. Record the initial pH of the solution.

  • Data Collection: Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Endpoint: Continue the titration several pH units past the equivalence point, which is characterized by a rapid change in pH.

  • Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the equivalence point (V_eq), which is the midpoint of the steepest portion of the curve.

    • The volume at the half-equivalence point is V_eq / 2.

    • The pKa is equal to the pH of the solution at this half-equivalence point.

G A Prepare (-)-Ephedrine HCl Solution C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (V_eq) E->F G Find pH at Half-Equivalence Point (V_eq / 2) F->G H Result: pKa = pH at V_eq / 2 G->H

Caption: Workflow for pKa determination via potentiometric titration.

Significance in Drug Development and Physiology

The acid-base relationship of (-)-ephedrine is paramount to its pharmacokinetic and pharmacodynamic properties.

6.1 Absorption and Membrane Permeability Biological membranes are primarily lipid-based. Therefore, the neutral, more lipophilic form of a drug is better able to diffuse across these barriers.

  • Stomach (pH 1-3): With a pH significantly lower than the pKa of this compound (9.6), the drug will be almost exclusively in its protonated, charged form. This limits its absorption from the stomach.

  • Small Intestine (pH 6-7.5): While still below the pKa, the higher pH of the small intestine results in a small but significant fraction of the drug existing in its neutral, absorbable form. The large surface area of the intestine facilitates absorption despite the unfavorable ionization state.

  • Bloodstream (pH 7.4): In the blood, (-)-ephedrine will be predominantly in its protonated, water-soluble this compound form, which is ideal for transport throughout the body.

The urinary excretion of ephedrine is also pH-dependent, with excretion increasing in acidic urine.

G Start Oral Administration of (-)-Ephedrine HCl Stomach Stomach Environment (pH 1-3) Start->Stomach Ionized Predominantly Ionized This compound C₁₀H₁₆NO⁺ (Poor Absorption) Stomach->Ionized Intestine Small Intestine (pH 6-7.5) Ionized->Intestine Equilibrium Equilibrium Shifts: Small fraction of Neutral (-)-Ephedrine C₁₀H₁₅NO Intestine->Equilibrium Absorption Neutral form crosses lipid membrane into bloodstream Equilibrium->Absorption Blood Bloodstream (pH 7.4) Re-equilibration to mostly ionized form Absorption->Blood

Caption: Logical workflow of ephedrine absorption based on ionization.

6.2 Receptor Binding The interaction of (-)-ephedrine with its target adrenergic receptors is also influenced by its ionization state. The cationic this compound form is often crucial for forming ionic bonds with anionic amino acid residues (e.g., aspartate, glutamate) within the receptor's binding pocket, contributing to its sympathomimetic activity.

Conclusion

The conjugate acid-base relationship of this compound is a cornerstone of its chemical identity and pharmacological function. With a pKa of approximately 9.6, its ionization state is highly sensitive to the pH of its environment. This property governs its solubility, absorption, distribution, and target engagement. A thorough understanding of these principles is, therefore, indispensable for professionals in drug discovery and development, enabling the rational design of formulations and the prediction of physiological behavior.

References

The Biological Frontier of Ephedra Heterocycles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of heterocyclic compounds derived from Ephedra alkaloids, offering critical insights for researchers and drug development professionals.

The genus Ephedra, a cornerstone of traditional medicine for millennia, is a well-established source of potent alkaloids, most notably ephedrine and pseudoephedrine. While the pharmacological effects of these natural alkaloids are extensively documented, a new frontier in drug discovery is emerging from the synthetic modification of these molecules into novel heterocyclic structures. This technical guide delves into the burgeoning field of Ephedra heterocycles, summarizing their diverse biological activities, providing detailed experimental methodologies, and elucidating their mechanisms of action through signaling pathway diagrams.

Anticancer Activity of Ephedra-Derived Heterocycles

Recent research has illuminated the potential of heterocyclic compounds synthesized from Ephedra alkaloids as promising anticancer agents. These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Cytotoxicity Data

A summary of the half-maximal inhibitory concentration (IC50) values for various Ephedra-derived heterocycles and related extracts is presented below.

Compound/ExtractHeterocycle ClassCancer Cell LineIC50 ValueReference
6-methoxy kynurenic acid (from E. foeminea)Quinoline AlkaloidMCF-7 (Breast)86.9 µg/mL[1]
Ephedra alata extractNot specified4T1 (Breast)30 µg/mL (72h)[2]
Imidazolidine-2-thione derivative (Compound 7)Imidazolidine-2-thioneHepG-2 (Liver)Not specified, but showed good antiproliferation[3]
Imidazolidine-2-thione derivative (Compound 9)Imidazolidine-2-thioneHCT-116 (Colon)72.46 µg/mL[4]
Thiazolidine-2,4-dione derivative (Compound 22)Thiazolidine-2,4-dioneMCF-7 (Breast)1.21 µM[5]
Thiazolidine-2,4-dione derivative (Compound 22)HepG2 (Liver)2.04 µM[5]
Thiazolidine-4-carboxylic acid amide (Compound 2e)ThiazolidinePC-3 (Prostate), DLD-1 (Colorectal)Not specified, but induced apoptosis and cell cycle arrest[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[8][9]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., Ephedra heterocycle) for a specified duration (e.g., 24, 48, or 72 hours).[10] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Incubation: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) to each well.[8][11] Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[12]

  • Solubilization: Discard the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[8] A reference wavelength (e.g., 630 nm) may be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with Ephedra heterocycles B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Remove MTT solution F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance (570 nm) H->I J Calculate IC50 values I->J

MTT Assay Experimental Workflow
Mechanism of Action: Apoptosis Induction

Several heterocyclic compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for their anticancer activity.

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[1] This can be visualized as a characteristic "ladder" on an agarose gel.

Principle: During apoptosis, endonucleases are activated and cleave DNA at the linker regions between nucleosomes, generating fragments of approximately 180-200 base pairs and multiples thereof.

Procedure:

  • Cell Treatment: Treat cancer cells with the Ephedra heterocycle at a concentration known to induce cytotoxicity.

  • Cell Lysis and DNA Extraction: Harvest the cells and lyse them to release the cellular contents. Extract the DNA using a suitable method, such as phenol-chloroform extraction or a commercial kit.

  • DNA Precipitation: Precipitate the DNA with ethanol.

  • Agarose Gel Electrophoresis: Resuspend the DNA and run it on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye like ethidium bromide and visualize the DNA fragments under UV light.[1]

DNA_Fragmentation_Workflow DNA Fragmentation Assay Workflow A Treat cells with test compound B Harvest cells A->B C Lyse cells and extract DNA B->C D Precipitate DNA C->D E Run on agarose gel electrophoresis D->E F Stain with ethidium bromide E->F G Visualize under UV light F->G H Observe DNA laddering G->H

DNA Fragmentation Assay Workflow

Antimicrobial Activity of Ephedra-Derived Heterocycles

Synthetic heterocycles derived from Ephedra alkaloids have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

Compound ClassOrganismMIC (µg/mL)Reference
Thiazolidin-4-one derivativesS. aureus1.9 - 23.7[9]
Thiazolidin-4-one derivativesS. epidermidis1.4 - 22.2[9]
Thiazolidin-4-one derivativesE. coli1.6 - 22.6[9]
Thiazolidin-4-one derivativesP. aeruginosa0.56 - 22.4[9]
Thiazolidin-4-one derivativesA. niger7.9 - 22.7[9]
Thiazolidin-4-one derivativesA. fumigatus2.3 - 24.6[9]
Oxazolidinone (DuP 721)Staphylococci1 - 4[10]
Oxazolidinone (DuP 105)Staphylococci4 - 16[10]
Oxazolidinone (Linezolid)Anaerobic Gram-positives0.25 - 4[13]
Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to screen for the antimicrobial activity of plant extracts and synthetic compounds.[14]

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.[14]

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar plate to create a lawn.[14]

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar.[14]

  • Compound Application: Add a known concentration of the dissolved Ephedra heterocycle into the wells. Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Agar_Well_Diffusion_Workflow Agar Well Diffusion Assay Workflow A Prepare Mueller-Hinton agar plates B Inoculate with microbial lawn A->B C Create wells in the agar B->C D Add test compounds and controls to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F

Agar Well Diffusion Assay Workflow

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which Ephedra heterocycles exert their biological effects is crucial for rational drug design and development. While research into the specific mechanisms of synthetic heterocycles is ongoing, studies on the parent alkaloid, ephedrine, provide valuable insights.

Ephedrine-Induced Thioredoxin-1 Expression

Ephedrine has been shown to induce the expression of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation, through a specific signaling cascade.[4][14]

This pathway is initiated by the binding of ephedrine to β-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the Dopamine- and cAMP-Regulated Phosphoprotein (DARPP-32).[4] Activated DARPP-32 is implicated in the downstream signaling that leads to increased Trx-1 expression.[4][14] This pathway highlights a potential mechanism for the neuroprotective and other biological effects of ephedrine and may be relevant for its heterocyclic derivatives.

Ephedrine_Signaling_Pathway Ephedrine-Induced Thioredoxin-1 Signaling Pathway Ephedrine Ephedrine Beta_Receptor β-Adrenergic Receptor Ephedrine->Beta_Receptor binds AC Adenylyl Cyclase Beta_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Trx1 Thioredoxin-1 (Trx-1) Expression DARPP32->Trx1 induces

Ephedrine-Induced Thioredoxin-1 Signaling Pathway
Modulation of Cancer-Related Signaling Pathways

Natural products, including alkaloids, are known to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways.[15][16] Thiazolidine derivatives, for example, have been shown to inhibit the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[6] While direct evidence for Ephedra-derived heterocycles modulating these specific pathways is still emerging, it represents a promising area for future investigation.

Conclusion and Future Directions

The synthesis of heterocyclic compounds from Ephedra alkaloids opens up a vast chemical space for the discovery of novel therapeutic agents. The data presented in this guide demonstrate the potential of these compounds in oncology and infectious diseases. Future research should focus on:

  • Expansion of Chemical Libraries: Synthesizing a broader range of Ephedra heterocycles to explore structure-activity relationships more comprehensively.

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent heterocyclic derivatives.

  • In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicological profiles of lead compounds in preclinical animal models.

By leveraging the unique chemical scaffold of Ephedra alkaloids, the development of novel heterocyclic drugs holds significant promise for addressing unmet medical needs.

References

Initial Toxicity Screening of Ephedrine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and foundational data for the initial toxicity screening of ephedrine and its related compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to conduct preliminary safety assessments. This document summarizes key toxicity data, details essential experimental protocols, and visualizes the underlying toxicological signaling pathways.

Acute Systemic Toxicity

Acute toxicity studies are fundamental in determining the potential hazards of a single dose of a substance. The median lethal dose (LD50) is a critical metric derived from these studies, representing the dose at which 50% of the test population is expected to die.

Data Presentation: Acute Oral Toxicity of Ephedrine

The following table summarizes the acute oral toxicity of ephedrine and its sulfate salt in various rodent models.

CompoundSpeciesSexRoute of AdministrationLD50
l-EphedrineRat-Oral600 mg/kg
Ephedrine SulfateRat-Oral404 mg/kg
Ephedrine SulfateMouseMaleOral812 mg/kg
Ephedrine SulfateRabbit-Oral825 mg/kg
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol is based on the OECD Guideline 423 for the Acute Toxic Class Method, which allows for the classification of a substance's toxicity with a reduced number of animals.[1]

1.2.1 Animals and Housing:

  • Species: Wistar rats are commonly used.[2]

  • Health Status: Use healthy, young adult animals of a single sex (typically females, as they are often slightly more sensitive).[1]

  • Housing: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.[3]

1.2.2 Dosing and Observation:

  • Fasting: Withhold food overnight for at least 16 hours before administration of the test substance.[4]

  • Dose Administration: Administer ephedrine or its salt as a single oral dose by gavage. The volume administered should be calculated based on the animal's fasted body weight.[3]

  • Dose Levels: The test is conducted in a stepwise procedure using defined dose levels (e.g., 300 mg/kg and 2000 mg/kg). The starting dose is selected based on available information.[4]

  • Observation Period: Observe animals closely for clinical signs of toxicity several times on the day of dosing and at least once daily for 14 days thereafter.[2][4]

  • Clinical Signs: Record any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record individual animal body weights shortly before dosing and weekly thereafter.[4]

1.2.3 Necropsy:

  • At the end of the 14-day observation period, euthanize all surviving animals.

  • Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any pathological changes.[3]

1.2.4 Data Analysis:

  • The LD50 is determined based on the number of mortalities at each dose level, according to the OECD 423 guidelines.[2][4]

In Vitro Cytotoxicity

Cytotoxicity assays are crucial for determining the concentration at which a substance is toxic to cultured cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Data Presentation: Cytotoxicity of Ephedrine

The following table presents the cytotoxic effects of ephedrine and related extracts on different cell lines.

Compound/ExtractCell LineAssayIncubation TimeIC50 / Effect
EphedrineHuman LymphocytesMTT24-72 hrLow cytotoxicity
Ephedra alata Crude ExtractMDA-MB-231 (Breast Cancer)MTT72 hr50.11% cell death at 75 µg/mL
Ephedra alata Crude ExtractMDA-MB-231 (Breast Cancer)MTT24 hr50.63% inhibition at 15 µg/mL
Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

2.2.1 Cell Culture and Treatment:

  • Cell Lines: Plate cells (e.g., human lymphocytes, cancer cell lines) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).

  • Incubation: Incubate the cells for 6 to 24 hours to allow for attachment and recovery.

  • Treatment: Expose the cells to a range of concentrations of the ephedrine compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated control wells.[6]

2.2.2 MTT Assay Procedure:

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., detergent reagent, DMSO) to each well to dissolve the formazan crystals.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours, or until all crystals are dissolved.

2.2.3 Data Acquisition and Analysis:

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the ephedrine compound.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect DNA damage caused by a substance. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol: Alkaline Comet Assay

The alkaline Comet assay is widely used to detect single-strand breaks, double-strand breaks, and alkali-labile sites.[7]

3.1.1 Cell Preparation and Treatment:

  • Cell Source: Isolate cells of interest (e.g., human peripheral blood lymphocytes).[7]

  • Treatment: Treat the cell suspension with various concentrations of the ephedrine compound for a specific duration (e.g., 1 hour at 37°C). Include a negative control (solvent) and a positive control.[7]

3.1.2 Slide Preparation and Lysis:

  • Embedding: Mix the treated cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.[7]

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt concentration and detergents) and incubate overnight at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.[7]

3.1.3 DNA Unwinding and Electrophoresis:

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH electrophoresis buffer (e.g., pH > 13) for a period (e.g., 30 minutes) to allow the DNA to unwind.[7]

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 30 minutes). Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.[7]

3.1.4 Neutralization, Staining, and Visualization:

  • Neutralization: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[7]

  • Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide).[7]

  • Visualization: Observe the slides under a fluorescence microscope.

3.1.5 Data Analysis:

  • Capture images of the "comets" and analyze them using specialized software.

  • The extent of DNA damage is typically quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Key Signaling Pathways in Ephedrine Toxicity

The toxic effects of ephedrine are mediated through various signaling pathways, leading to organ-specific toxicities.

Cardiotoxicity Signaling Pathway

Ephedrine-induced cardiotoxicity is often associated with its sympathomimetic effects, primarily through the activation of adrenergic receptors.

G Ephedrine Ephedrine BetaAdrenergicReceptor β-Adrenergic Receptor Ephedrine->BetaAdrenergicReceptor Activates AdenylateCyclase Adenylate Cyclase BetaAdrenergicReceptor->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CalciumChannels L-type Ca2+ Channels PKA->CalciumChannels Phosphorylates CalciumInflux ↑ Intracellular Ca2+ CalciumChannels->CalciumInflux Increases Cardiotoxicity Arrhythmias, Myocardial Injury CalciumInflux->Cardiotoxicity

Caption: Ephedrine-induced cardiotoxicity via β-adrenergic receptor signaling.

Neurotoxicity Signaling Pathway

The neurotoxic effects of ephedrine are linked to its influence on dopaminergic neurotransmission.

G Ephedrine Ephedrine DopamineTransporter Dopamine Transporter (DAT) Ephedrine->DopamineTransporter Inhibits VMAT2 VMAT2 Ephedrine->VMAT2 Inhibits DopamineRelease ↑ Synaptic Dopamine DopamineTransporter->DopamineRelease VMAT2->DopamineRelease DopamineReceptors Dopamine Receptors DopamineRelease->DopamineReceptors Activates PostsynapticSignaling Postsynaptic Signaling DopamineReceptors->PostsynapticSignaling Neurotoxicity Excitotoxicity, Oxidative Stress PostsynapticSignaling->Neurotoxicity

Caption: Ephedrine's impact on dopaminergic signaling leading to neurotoxicity.

Hepatotoxicity Signaling Pathway

Ephedrine-induced liver injury can involve the TGF-β/Smad signaling pathway, leading to oxidative stress and inflammation.[8]

G cluster_0 Ephedrine Ephedrine OxidativeStress Oxidative Stress (↑ ROS) Ephedrine->OxidativeStress TGFB TGF-β OxidativeStress->TGFB Induces TGFB_Receptor TGF-β Receptor TGFB->TGFB_Receptor Binds to Smad23 Smad2/3 TGFB_Receptor->Smad23 Phosphorylates SmadComplex Smad2/3-Smad4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus GeneTranscription Gene Transcription (Pro-fibrotic) Nucleus->GeneTranscription Hepatotoxicity Hepatocellular Apoptosis, Inflammation, Fibrosis GeneTranscription->Hepatotoxicity

Caption: TGF-β/Smad pathway in ephedrine-induced hepatotoxicity.

General Experimental Workflow for Initial Toxicity Screening

The following diagram illustrates a typical workflow for the initial toxicity screening of a compound like ephedrine.

G start Compound (Ephedrine) in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity (MTT Assay) in_vitro->cytotoxicity genotoxicity Genotoxicity (Comet Assay) in_vitro->genotoxicity in_vivo In Vivo Assays (if warranted) in_vitro->in_vivo data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis genotoxicity->data_analysis acute_toxicity Acute Systemic Toxicity (OECD 423) in_vivo->acute_toxicity organ_toxicity Organ-Specific Toxicity in_vivo->organ_toxicity acute_toxicity->data_analysis organ_toxicity->data_analysis risk_assessment Preliminary Risk Assessment data_analysis->risk_assessment

Caption: A generalized workflow for initial toxicity screening.

Summary and Recommendations

The initial toxicity screening of ephedrine compounds reveals a multifaceted toxicological profile that necessitates a systematic and multi-pronged assessment approach. The data presented herein indicate that ephedrine possesses moderate acute toxicity and raises concerns regarding cytotoxicity and genotoxicity, which warrant further investigation. The elucidated signaling pathways for cardiotoxicity, neurotoxicity, and hepatotoxicity provide a mechanistic basis for these adverse effects and highlight potential targets for future toxicological studies.

For a comprehensive initial toxicity assessment, it is recommended to expand upon the foundational assays presented in this guide. This should include a broader panel of cell lines for cytotoxicity testing to assess cell-type specific effects, and additional genotoxicity assays, such as the Ames test for mutagenicity and an in vitro micronucleus test for chromosomal damage. Furthermore, mechanistic studies employing techniques like transcriptomics and proteomics can provide deeper insights into the molecular initiating events and adverse outcome pathways associated with ephedrine toxicity. The integration of in silico modeling and simulation can also aid in predicting the toxic potential of related ephedrine compounds and prioritizing them for further testing. This structured and integrated approach will enable a more robust and informed risk assessment for this class of compounds in the drug development pipeline.

References

The Pharmacological Profile of Ephedrine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of ephedrine and its analogues. The document summarizes quantitative data on receptor binding and functional activity, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

Ephedrine, a naturally occurring sympathomimetic amine from the Ephedra species, and its synthetic and natural analogues have a long history of medicinal use, primarily for their bronchodilatory and decongestant properties.[1] Their pharmacological effects are complex, stemming from a combination of direct and indirect actions on the adrenergic system.[2] This guide delves into the nuanced pharmacological profiles of key ephedrine analogues, providing researchers and drug development professionals with essential data and methodologies for their evaluation.

The primary mechanisms of action for ephedrine analogues involve:

  • Direct agonism/antagonism at adrenergic receptors: Directly binding to and activating or blocking alpha (α) and beta (β) adrenergic receptors.[3]

  • Indirect sympathomimetic action: Promoting the release of norepinephrine (NE) from presynaptic nerve terminals by acting as substrates for the norepinephrine transporter (NET).[2][4]

This guide will explore the structure-activity relationships that govern the potency and efficacy of these compounds at their various molecular targets.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), potencies (EC50), and functional activities of common ephedrine analogues at adrenergic receptors and monoamine transporters.

Table 1: Binding Affinities (Ki) and Functional Activities of Ephedrine Analogues at α-Adrenergic Receptors

CompoundReceptor SubtypeBinding Affinity (Ki, μM)Functional Activity
(-)-Ephedrine (1R,2S) α1A>10Antagonist
α1B>10Antagonist
α1D>10Antagonist
α2A4.8 ± 0.6Antagonist
α2B>10Antagonist
α2C6.2 ± 0.8Antagonist
(+)-Pseudoephedrine (1S,2S) α2A25 ± 3Antagonist
α2C30 ± 4Antagonist
(-)-Norephedrine (1R,2S) α2A3.5 ± 0.5Antagonist
α2C4.1 ± 0.6Antagonist
N-Methylephedrine α2A15 ± 2Antagonist
α2C18 ± 2Antagonist

Data sourced from Ma et al., 2007.[1][5] Ephedrine isomers and analogues generally exhibit weak binding affinity and act as antagonists at α-adrenergic receptors.[6][7] The blockade of presynaptic α2A and α2C receptors may contribute to their overall pharmacological effects.[6][7]

Table 2: Functional Potency (EC50) and Efficacy of Ephedrine Isomers at β-Adrenergic Receptors

CompoundReceptor SubtypePotency (EC50, μM)Maximal Response (% of Isoproterenol)
(-)-Ephedrine (1R,2S) β10.568
β20.3678
β34531 (partial agonist)
(+)-Ephedrine (1S,2R) β17266
β210622
(+)-Pseudoephedrine (1S,2S) β130953
β21047
(-)-Pseudoephedrine (1R,2R) β1112253
β2750

Data sourced from Vansal and Feller, 1999.[8] (-)-Ephedrine (1R,2S) is the most potent of the four isomers at all three human β-adrenergic receptors.[8]

Table 3: Potency (EC50) of Ephedrine Analogues as Substrates for Norepinephrine and Dopamine Transporters

CompoundNorepinephrine Transporter (NET) EC50 (nM)Dopamine Transporter (DAT) EC50 (nM)
(-)-Ephedrine 46.5 ± 6.3236 ± 32
(+)-Ephedrine 233 ± 312124 ± 287
(+)-Pseudoephedrine 225 ± 292017 ± 272
(-)-Norephedrine 40.1 ± 5.5307 ± 41
(+)-Norephedrine 104 ± 141046 ± 141
(-)-Cathine 53.7 ± 7.2759 ± 102
(+)-Cathine 186 ± 252818 ± 380
(-)-Methcathinone 77.8 ± 10.5113 ± 15
(+)-Methcathinone 129 ± 17258 ± 35
(-)-Cathinone 68.1 ± 9.2136 ± 18
(+)-Cathinone 112 ± 15291 ± 39

Data sourced from Rothman et al., 2003.[6] The most potent pharmacological action of ephedrine-like compounds is their function as substrates for the norepinephrine transporter, leading to the release of norepinephrine.[4][6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of ephedrine analogues.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of ephedrine analogues for α- and β-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (20-40 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β), and varying concentrations of the unlabeled ephedrine analogue.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells is incubated with an excess of a known high-affinity non-radiolabeled antagonist (e.g., phentolamine for α, propranolol for β).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the ephedrine analogue.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for β-Adrenergic Receptors

Objective: To determine the functional potency (EC50) and efficacy of ephedrine analogues at Gs-coupled β-adrenergic receptors.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human β-adrenergic receptor subtype of interest.

    • Seed the cells into 96-well plates and grow to confluence.

  • cAMP Accumulation Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.

    • Add varying concentrations of the ephedrine analogue or a standard agonist (e.g., isoproterenol) to the wells.

    • Incubate at 37°C for 15-30 minutes to stimulate cAMP production.

    • Lyse the cells to release the accumulated cAMP.

  • cAMP Quantification (HTRF Assay):

    • Use a commercial Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

    • Add the HTRF reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) to the cell lysates.

    • Incubate at room temperature for 60 minutes.

    • Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration as a function of the log concentration of the ephedrine analogue.

    • Determine the EC50 value (the concentration of the analogue that produces 50% of the maximal response) and the maximal efficacy (Emax) by non-linear regression analysis.

Neurotransmitter Uptake Assay for Monoamine Transporters

Objective: To determine the potency (EC50) of ephedrine analogues to induce neurotransmitter release via the norepinephrine transporter (NET) and dopamine transporter (DAT).

Methodology:

  • Synaptosome Preparation:

    • Dissect brain regions rich in the transporter of interest (e.g., striatum for DAT, hypothalamus for NET) from rats.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomes in a physiological buffer.

  • Neurotransmitter Release Assay:

    • Pre-load the synaptosomes by incubating them with a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine or [3H]-dopamine) at 37°C.

    • Wash the synaptosomes to remove excess unincorporated radiolabel.

    • Aliquot the pre-loaded synaptosomes into tubes containing varying concentrations of the ephedrine analogue.

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Terminate the release by rapid filtration or centrifugation.

    • Measure the amount of radioactivity released into the supernatant and the amount remaining in the synaptosomes.

  • Data Analysis:

    • Calculate the percentage of neurotransmitter released at each concentration of the ephedrine analogue.

    • Plot the percentage of release as a function of the log concentration of the analogue.

    • Determine the EC50 value for release by non-linear regression analysis.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of ephedrine analogues.

Signaling Pathways

G_protein_coupled_receptor_signaling Figure 1: Adrenergic Receptor Signaling Pathways cluster_alpha1 α1-Adrenergic Receptor (Gq-coupled) cluster_beta β-Adrenergic Receptor (Gs-coupled) cluster_alpha2 α2-Adrenergic Receptor (Gi-coupled) a1 Ephedrine Analogue (Agonist) r1 α1-AR a1->r1 Binds gq Gq r1->gq Activates plc Phospholipase C gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C dag->pkc Activates response1 Physiological Response (e.g., Vasoconstriction) ca->response1 pkc->response1 b_agonist Ephedrine Analogue (Agonist) r_beta β-AR b_agonist->r_beta Binds gs Gs r_beta->gs Activates ac Adenylyl Cyclase gs->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A camp->pka Activates response2 Physiological Response (e.g., Bronchodilation, ↑ Heart Rate) pka->response2 a2 Ephedrine Analogue (Antagonist) r2 α2-AR (Presynaptic) a2->r2 Blocks gi Gi r2->gi Prevents Activation ac_inhib Adenylyl Cyclase gi->ac_inhib Prevents Inhibition camp_inhib ↓ cAMP ac_inhib->camp_inhib ne_release ↓ Norepinephrine Release camp_inhib->ne_release (Disinhibition) Indirect_Sympathomimetic_Action Figure 2: Indirect Sympathomimetic Action at the Presynaptic Terminal cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ea Ephedrine Analogue net Norepinephrine Transporter (NET) ea->net Substrate net->ea Uptake ne_synapse Norepinephrine (Synaptic Cleft) net->ne_synapse Release ne_vesicle Norepinephrine (Vesicular) ne_cyto Norepinephrine (Cytoplasmic) ne_vesicle->ne_cyto Release into cytoplasm ne_cyto->net Reverse Transport ar Adrenergic Receptors (α, β) ne_synapse->ar Binds response Postsynaptic Response ar->response Activates Radioligand_Binding_Workflow Figure 3: Experimental Workflow for Radioligand Binding Assay start Start prep Prepare Cell Membranes start->prep incubate Incubate Membranes with Radioligand & Competitor prep->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end Functional_Assay_Workflow Figure 4: Experimental Workflow for cAMP Functional Assay start Start plate_cells Plate Receptor- Expressing Cells start->plate_cells stimulate Stimulate Cells with Ephedrine Analogue plate_cells->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify cAMP (e.g., HTRF) lyse->quantify analyze Data Analysis (EC50 & Emax Calculation) quantify->analyze end End analyze->end

References

The Antimicrobial Potential of Ephedrine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrine, a sympathomimetic amine derived from the Ephedra plant, and its synthetic derivatives have long been utilized for their medicinal properties, primarily as bronchodilators and decongestants. Emerging research, however, has unveiled a lesser-known facet of these compounds: their bacteriostatic and fungistatic capabilities. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial actions of ephedrine derivatives, consolidating available quantitative data, detailing experimental methodologies, and visualizing experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Bacteriostatic and Fungistatic Activity of Ephedrine Derivatives

The antimicrobial activity of ephedrine and its derivatives has been evaluated against a range of bacterial and fungal species. The available quantitative data, primarily in the form of Minimum Inhibitory Concentrations (MIC), are summarized in the tables below.

Bacteriostatic Activity Data
CompoundBacterial SpeciesMethodMIC (µg/mL)Reference(s)
EphedrineStaphylococcus aureusMicrodilution512[1][2][3]
EphedrineAcinetobacter spp.Microdilution512[1][2][3]
EphedrineEscherichia coliMicrodilution>512[1][3]
EphedrineEnterococcus faeciumMicrodilution>512[1][3]
EphedrinePseudomonas aeruginosaMicrodilution>512[1][3]
Fungistatic Activity Data
CompoundFungal SpeciesMethodMIC (µg/mL)Reference(s)
(1R,2S)-(-)-Ephedrine hydrochlorideCandida albicansMicrodilution50

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the antimicrobial activity of ephedrine derivatives.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: A stock solution of the ephedrine derivative is prepared at a known concentration in a suitable solvent.
  • Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
  • Growth Medium: A suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is used.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial two-fold dilutions of the antimicrobial agent are prepared in the growth medium directly in the wells of the microtiter plate.
  • A standardized inoculum of the microorganism is added to each well.
  • Positive (microorganism and medium, no drug) and negative (medium only) control wells are included on each plate.
  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria and fungi).

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for assessing the bacteriostatic and fungistatic activity of ephedrine derivatives.

Experimental_Workflow_Bacteriostatic Bacteriostatic Activity Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Ephedrine Derivative Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_bacteria->inoculation prep_media Prepare Growth Medium prep_media->serial_dilution serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the bacteriostatic activity of ephedrine derivatives.

Experimental_Workflow_Fungistatic Fungistatic Activity Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Ephedrine Derivative Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_fungi Prepare Standardized Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension prep_fungi->inoculation prep_media Prepare Growth Medium prep_media->serial_dilution serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

References

The Structural Unraveling of Ephedrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Classical and Spectroscopic Methods Used to Elucidate the Structure of a Landmark Alkaloid

Abstract

Ephedrine, a phenethylamine alkaloid isolated from plants of the Ephedra genus, has a long and storied history in both traditional medicine and modern pharmacology. Its journey from a natural remedy to a well-defined chemical entity is a classic example of natural product structure elucidation. This technical guide provides a comprehensive overview of the pivotal experiments and analytical techniques that were instrumental in determining the molecular structure and stereochemistry of ephedrine. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the logical progression of scientific inquiry that led to the complete structural assignment of this important molecule.

Introduction

First isolated in 1885 by Japanese chemist Nagai Nagayoshi, ephedrine presented a puzzle to the scientific community of the late 19th and early 20th centuries.[1] Its physiological effects, including bronchodilation and pressor activities, spurred intense interest in determining its chemical makeup. The elucidation of ephedrine's structure was not a single event but rather a culmination of evidence gathered from a variety of chemical degradation and synthetic approaches, later confirmed and refined by modern spectroscopic methods. This guide will detail these key experimental steps, from the initial determination of its molecular formula to the definitive assignment of its absolute stereochemistry.

Early Chemical Investigations and Degradation Studies

The initial steps in unraveling the structure of ephedrine relied on classical chemical methods to identify its fundamental components and functional groups.

Elemental Analysis and Molecular Formula

Elemental analysis established the empirical formula of ephedrine as C₁₀H₁₅NO.[2]

Identification of Key Functional Groups

A series of chemical tests provided the first clues to the functional groups present in the ephedrine molecule.

  • Presence of a Secondary Amine: Treatment of ephedrine with nitrous acid yielded an N-nitroso derivative, a characteristic reaction of secondary amines. This indicated the presence of an N-H group.[2][3]

  • Presence of a Hydroxyl Group: The reaction of ephedrine with benzoyl chloride (benzoylation) resulted in the formation of a benzoyl derivative, confirming the presence of a hydroxyl (-OH) group.

  • Presence of a Benzene Ring: Vigorous oxidation of ephedrine with potassium permanganate or chromic acid yielded benzoic acid, a clear indication of a monosubstituted benzene ring within the structure.[2]

Degradation Pathways

To understand how these components were connected, chemists employed various degradation techniques to break the molecule into smaller, more easily identifiable fragments.

Heating ephedrine with concentrated hydrochloric acid resulted in the cleavage of the molecule, yielding methylamine (CH₃NH₂) and propiophenone (C₆H₅COCH₂CH₃).[2] This was a crucial piece of evidence, suggesting a 1-phenyl-2-(methylamino)propane backbone.

The Hofmann degradation sequence provided further confirmation of the carbon skeleton. This multi-step process involves:

  • Exhaustive Methylation: Treatment of ephedrine with excess methyl iodide to form a quaternary ammonium salt.

  • Elimination: Reaction of the quaternary ammonium salt with a strong base (e.g., silver oxide) followed by heating, leading to an elimination reaction.

Experimental Protocols: Key Degradation Reactions

Reaction with Nitrous Acid:

  • Procedure: To a cooled solution of ephedrine sulfate in hydrochloric acid, a solution of sodium nitrite is added dropwise. The formation of N-nitrosoephedrine can be observed.

  • Yield: High yields (greater than 90%) of N-nitrosoephedrine have been reported under optimized pH conditions.[3]

Oxidation to Benzoic Acid:

  • Procedure: A solution of ephedrine is treated with a strong oxidizing agent, such as potassium permanganate or chromic acid, and heated. The reaction mixture is then worked up to isolate the acidic components, from which benzoic acid can be identified.

  • Yield: While specific yields from early experiments are not well-documented, the consistent identification of benzoic acid was the key takeaway.

Degradation with Hydrochloric Acid:

  • Procedure: Ephedrine is heated under reflux with concentrated hydrochloric acid. The reaction mixture is then cooled and worked up to separate and identify the products, methylamine and propiophenone.

Data Presentation: Summary of Degradation Studies
ExperimentReagentsProducts IdentifiedStructural Inference
Reaction with Nitrous Acid NaNO₂, HClN-NitrosoephedrineSecondary amine (-NHCH₃)
Benzoylation Benzoyl chlorideBenzoyl derivativeHydroxyl group (-OH)
Oxidation KMnO₄ or CrO₃Benzoic acidMonosubstituted benzene ring
Degradation with HCl Conc. HCl, heatMethylamine, Propiophenone1-phenyl-2-(methylamino)propane skeleton

Logical Flow of Early Structural Deduction

structure_deduction A Ephedrine (C₁₀H₁₅NO) B Reaction with Nitrous Acid A->B C Oxidation (KMnO₄) A->C D Degradation with HCl A->D E N-Nitrosoephedrine B->E F Benzoic Acid C->F G Methylamine + Propiophenone D->G H Contains a secondary amine (-NHCH₃) E->H I Contains a monosubstituted phenyl group F->I J Suggests a C₆H₅-C-C-N-C skeleton G->J K Proposed Structure: 1-phenyl-2-methylamino-1-propanol H->K I->K J->K

Figure 1: Logical flow of early chemical tests for ephedrine's structure.

Confirmation through Chemical Synthesis

The proposed structure of ephedrine was ultimately confirmed through total synthesis. Several synthetic routes were developed, with each successful synthesis providing unequivocal proof of the connectivity of the atoms in the ephedrine molecule.

Nagai and Kanao Synthesis (1929)

One of the notable early syntheses was reported by Nagai and Kanao. This method involves the condensation of benzaldehyde with nitroethane, followed by reduction.[4]

  • Step 1: Condensation: Benzaldehyde is reacted with nitroethane in the presence of a base to form 1-phenyl-2-nitropropanol.

  • Step 2: Reduction: The nitro group of 1-phenyl-2-nitropropanol is reduced to an amino group, for example, by catalytic hydrogenation, to yield norephedrine.

  • Step 3: N-Methylation: The primary amine of norephedrine is then methylated to give ephedrine.

Späth and Göhring Synthesis (1920)

Späth and Göhring developed a synthesis that also produced a racemic mixture of ephedrine and pseudoephedrine.[1]

Manske and Johnson Synthesis (1929)

This method involves the catalytic reduction of 1-phenyl-1,2-propanedione in the presence of methylamine.[5]

Experimental Protocols: Representative Syntheses

Nagai and Kanao Synthesis (as described by Hoover and Hass, 1947): [4]

  • Preparation of 1-phenyl-2-nitropropanol: Benzaldehyde (106 g) is vigorously agitated with sodium bisulfite (110 g) in 500 mL of water. A solution of nitroethane (82.5 g) in aqueous sodium hydroxide (45 g in 200 mL water) is gradually added. After stirring and standing overnight, the product is isolated.[4]

  • Reduction to Norephedrine: The 1-phenyl-2-nitropropanol can be reduced using various methods, including zinc and sulfuric acid or catalytic hydrogenation.

  • N-Methylation to Ephedrine: Norephedrine is reacted with formaldehyde and then reduced (e.g., via catalytic hydrogenation) to yield ephedrine.[4]

Manske and Johnson Synthesis: [5]

  • Procedure: A mixture of 1-phenyl-1,2-propanedione (7.4 g) and an alcoholic solution of methylamine (1.6 g) in 50 mL of absolute ethanol is reduced catalytically with hydrogen in the presence of platinum oxide (0.1 g).[5] After the reaction, the catalyst is removed, and the solvent is partially evaporated. The solution is acidified with alcoholic HCl, and the product, dl-ephedrine hydrochloride, is crystallized.

  • Yield: 2.5-4.0 g.[5]

  • Melting Point of dl-ephedrine hydrochloride: 189°C.[5]

Data Presentation: Summary of Key Syntheses
SynthesisKey Starting MaterialsKey IntermediateFinal Product
Nagai and Kanao Benzaldehyde, Nitroethane1-phenyl-2-nitropropanolRacemic Ephedrine
Manske and Johnson 1-phenyl-1,2-propanedione, Methylamine-dl-Ephedrine

Workflow of the Nagai and Kanao Synthesis

nagai_synthesis A Benzaldehyde C Condensation (Base) A->C B Nitroethane B->C D 1-Phenyl-2-nitropropanol C->D E Reduction (e.g., H₂/Catalyst) D->E F Norephedrine E->F G N-Methylation (e.g., HCHO, H₂/Catalyst) F->G H Ephedrine G->H

Figure 2: Workflow of the Nagai and Kanao synthesis of ephedrine.

Elucidation of Stereochemistry

Ephedrine has two chiral centers, which means it can exist as four possible stereoisomers (two pairs of enantiomers). The determination of the relative and absolute stereochemistry was a significant challenge. The two diastereomeric pairs are known as ephedrine and pseudoephedrine.

  • (-)-Ephedrine: (1R,2S)

  • (+)-Ephedrine: (1S,2R)

  • (+)-Pseudoephedrine: (1S,2S)

  • (-)-Pseudoephedrine: (1R,2R)

The work of Freudenberg and Leithe was crucial in establishing the absolute configuration of these isomers.[6][7][8]

Data Presentation: Properties of Ephedrine Stereoisomers
IsomerMelting Point (°C)Specific Optical Rotation ([\α]D)
(-)-Ephedrine 34-41°
(+)-Pseudoephedrine 118+52°
dl-Ephedrine HCl 189-
(+)-Pseudoephedrine HCl 182-183+61.5°

Modern Spectroscopic Analysis

The advent of modern spectroscopic techniques provided powerful tools to confirm the structure of ephedrine and its analogues with a high degree of certainty.

Infrared (IR) Spectroscopy

The IR spectrum of ephedrine shows characteristic absorption bands that correspond to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H stretching (hydroxyl group)
~3080-3030Aromatic C-H stretching
~2980-2850Aliphatic C-H stretching
~1600, ~1495Aromatic C=C stretching
~1100-1000C-O stretching
~750, ~700C-H out-of-plane bending (monosubstituted benzene)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (representative values):

  • δ ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons)

  • δ ~4.7 ppm: Doublet (H-1, proton attached to the hydroxyl-bearing carbon)

  • δ ~2.7 ppm: Multiplet (H-2, proton attached to the nitrogen-bearing carbon)

  • δ ~2.3 ppm: Singlet, 3H (N-methyl protons)

  • δ ~0.8 ppm: Doublet, 3H (C-methyl protons)

¹³C NMR Data (representative values):

  • δ ~142 ppm: C-ipso (aromatic)

  • δ ~128 ppm: C-ortho/meta (aromatic)

  • δ ~126 ppm: C-para (aromatic)

  • δ ~75 ppm: C-1 (carbon with -OH)

  • δ ~61 ppm: C-2 (carbon with -NHCH₃)

  • δ ~34 ppm: N-CH₃

  • δ ~14 ppm: C-3

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of ephedrine.

  • Molecular Ion (M⁺): m/z 165

  • Base Peak: m/z 58 (fragment corresponding to [CH₃CH=NHCH₃]⁺)

  • Other Key Fragments: m/z 148 ([M-OH]⁺), m/z 105 ([C₆H₅CHOH]⁺), m/z 77 ([C₆H₅]⁺)

Analytical Workflow using Modern Spectroscopy

spectroscopic_workflow A Ephedrine Sample B Mass Spectrometry A->B C NMR Spectroscopy (¹H, ¹³C) A->C D IR Spectroscopy A->D E Molecular Weight = 165 Fragmentation Pattern B->E F C-H Framework Connectivity C->F G Functional Groups (-OH, -NH, C₆H₅) D->G H Confirmation of Molecular Formula and Connectivity E->H F->H I Confirmation of Functional Groups G->I J Confirmed Structure of Ephedrine H->J I->J

Figure 3: Analytical workflow for the structural confirmation of ephedrine.

Conclusion

The structure elucidation of ephedrine stands as a testament to the power of systematic chemical investigation. Through a combination of classical degradation studies, which revealed the molecule's constituent parts, and elegant total syntheses, which confirmed their arrangement, the gross structure of ephedrine was unequivocally established. The later application of sophisticated spectroscopic techniques provided a modern confirmation of this structure, offering a level of detail unimaginable to the early pioneers in the field. The journey to understand the three-dimensional arrangement of its atoms, its stereochemistry, further highlights the intricacies of natural product chemistry. This comprehensive body of work, spanning several decades, has not only provided a complete picture of a medicinally important molecule but has also contributed significantly to the development of organic chemistry as a science.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (-)-Ephedrinium Salts as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (-)-ephedrinium salts as chiral auxiliaries in asymmetric synthesis. The focus is on the application of these chiral phase-transfer catalysts in the enantioselective formation of carbon-carbon bonds, a critical process in the development of chiral drugs and other fine chemicals.

Introduction

(-)-Ephedrine, a naturally occurring chiral amino alcohol, serves as a versatile and cost-effective starting material for the synthesis of a variety of chiral auxiliaries. Quaternization of the nitrogen atom in (-)-ephedrine derivatives leads to the formation of chiral ephedrinium salts. These salts have emerged as effective chiral phase-transfer catalysts (PTCs) for a range of asymmetric transformations. Under phase-transfer conditions, the chiral cation forms a tight ion pair with an anionic nucleophile, shuttling it from an aqueous or solid phase into an organic phase where it reacts with an electrophile. The steric and electronic properties of the chiral ephedrinium cation effectively shield one face of the nucleophile, leading to the preferential formation of one enantiomer of the product.

The most commonly employed ephedrinium-based catalyst is (-)-N-benzyl-N-methylephedrinium bromide. The presence of the hydroxyl group on the ephedrine backbone is believed to play a crucial role in the stereochemical outcome by interacting with the reacting species through hydrogen bonding, thereby creating a more rigid and ordered transition state.

Key Applications

This compound salts have been successfully utilized as chiral phase-transfer catalysts in several key asymmetric reactions, including:

  • Asymmetric Alkylation: The enantioselective alkylation of active methylene compounds, such as glycine Schiff bases and β-keto esters, provides a direct route to non-racemic α-amino acids and α-substituted carbonyl compounds.

  • Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for the formation of new carbon-carbon bonds. Chiral ephedrinium salts can effectively control the stereochemistry of the newly formed chiral centers.

  • Asymmetric Aldol Reaction: While less common than for other applications, ephedrinium salts have been explored as catalysts for asymmetric aldol reactions, facilitating the enantioselective formation of β-hydroxy carbonyl compounds.

Data Presentation

The following tables summarize the quantitative data for representative asymmetric reactions catalyzed by this compound salts.

Table 1: Asymmetric Alkylation of a Glycine Schiff Base

EntryElectrophile (R-X)Catalyst Loading (mol%)SolventBaseTime (h)Yield (%)ee (%)
1Benzyl bromide10Toluene50% aq. KOH18Highup to 99.7
2Allyl bromide10Toluene50% aq. KOH24GoodHigh
3Ethyl iodide10Toluene50% aq. KOH48ModerateGood

Table 2: Asymmetric Michael Addition to Chalcone

EntryNucleophileCatalyst Loading (mol%)SolventBaseTime (h)Yield (%)ee (%)
1Diethyl acetamidomalonate10TolueneK₂CO₃728070
2Nitromethane10TolueneCs₂CO₃48GoodModerate
3Thiophenol5CH₂Cl₂Solid KOH24HighGood

Experimental Protocols

Protocol 1: Synthesis of (-)-N-Benzyl-N-methylephedrinium Bromide

This protocol describes the synthesis of the chiral phase-transfer catalyst from (-)-ephedrine.

Materials:

  • (-)-Ephedrine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

Procedure:

  • To a solution of (-)-ephedrine (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Triturate the crude product with diethyl ether to induce crystallization.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (-)-N-benzyl-N-methylephedrinium bromide.

Protocol 2: Asymmetric Alkylation of tert-Butyl Glycinate Benzophenone Schiff Base

This protocol details the enantioselective benzylation of a glycine derivative.[1]

Materials:

  • tert-Butyl 2-((diphenylmethylene)amino)acetate

  • (-)-N-benzyl-N-methylephedrinium bromide

  • Benzyl bromide

  • Toluene

  • 50% aqueous potassium hydroxide (KOH) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of tert-butyl 2-((diphenylmethylene)amino)acetate (1 equivalent) and (-)-N-benzyl-N-methylephedrinium bromide (0.1 equivalents) in toluene, add benzyl bromide (1.1 equivalents).

  • Cool the mixture to 10 °C in an ice bath.

  • Add 50% aqueous KOH solution (20 equivalents) and stir the biphasic mixture vigorously at 10 °C for 18 hours.

  • After the reaction is complete (monitored by TLC), add water to dissolve the solids.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the enantioenriched α-benzylated glycine derivative.

Protocol 3: Asymmetric Michael Addition of Diethyl Acetamidomalonate to Chalcone

This protocol describes the enantioselective conjugate addition to an α,β-unsaturated ketone.

Materials:

  • Chalcone

  • Diethyl acetamidomalonate

  • (-)-N-benzyl-N-methylephedrinium bromide

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a mixture of chalcone (1 equivalent), diethyl acetamidomalonate (1.2 equivalents), and (-)-N-benzyl-N-methylephedrinium bromide (0.1 equivalents) in toluene, add finely powdered potassium carbonate (2 equivalents).

  • Stir the suspension vigorously at room temperature for 72 hours.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantioenriched Michael adduct.

Mandatory Visualizations

Asymmetric_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Phase-Transfer Catalysis cluster_workup Workup and Purification Glycine_Schiff_Base Glycine Schiff Base Ion_Pair_Formation Formation of Chiral Ion Pair in Aqueous Phase Glycine_Schiff_Base->Ion_Pair_Formation Ephedrinium_Catalyst This compound Catalyst Ephedrinium_Catalyst->Ion_Pair_Formation Alkyl_Halide Alkyl Halide Alkylation Enantioselective Alkylation Alkyl_Halide->Alkylation Toluene Toluene (Organic Phase) Toluene->Alkylation KOH aq. KOH (Aqueous Phase) KOH->Ion_Pair_Formation Phase_Transfer Transfer to Organic Phase Ion_Pair_Formation->Phase_Transfer Q+Nu- Phase_Transfer->Alkylation Catalyst_Regeneration Catalyst Regeneration and return to Aqueous Phase Alkylation->Catalyst_Regeneration Q+X- Quench Quench Reaction Alkylation->Quench Catalyst_Regeneration->Ion_Pair_Formation Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Enantioenriched Product Purification->Product

Caption: Experimental workflow for asymmetric alkylation.

Caption: Proposed model for stereochemical induction.

References

Application Notes and Protocols: (-)-Ephedrinium Salts in Enantioselective Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-Ephedrinium-derived quaternary ammonium salts as chiral phase-transfer catalysts in enantioselective alkylation reactions. This method is particularly effective for the asymmetric synthesis of α-amino acids and the alkylation of active methylene compounds, offering a valuable tool for the construction of chiral molecules in pharmaceutical and chemical research.

Introduction

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] In asymmetric PTC, a chiral catalyst is employed to induce enantioselectivity in the product. This compound salts, such as (-)-N-benzyl-N-methylephedrinium bromide, have emerged as effective and accessible chiral phase-transfer catalysts for a variety of enantioselective alkylation reactions.[2] The presence of a hydroxyl group beta to the quaternary ammonium center is believed to play a crucial role in the stereochemical outcome of the reaction through the formation of a rigid, hydrogen-bonded ion pair with the enolate nucleophile.

Applications

The primary applications of this compound salts in enantioselective alkylation focus on two main classes of substrates:

  • Glycine Schiff Bases: The alkylation of glycine Schiff bases provides a direct route to enantioenriched α-amino acids, which are fundamental building blocks for peptides, pharmaceuticals, and other biologically active molecules.[3][4]

  • Active Methylene Compounds: Cyclic and acyclic ketones and esters with an acidic α-proton can be deprotonated and subsequently alkylated with high enantioselectivity, leading to the formation of chiral carbonyl compounds.

Data Presentation

The following tables summarize the quantitative data for the enantioselective alkylation of representative substrates using (-)-N-benzyl-N-methylephedrinium bromide as the chiral phase-transfer catalyst.

Table 1: Enantioselective Alkylation of tert-Butyl Glycinate Benzophenone Imine

Alkylating Agent (R-X)Product (R-group)Yield (%)ee (%)
Benzyl bromideBenzyl9592
Allyl bromideAllyl8588
n-Butyl bromiden-Butyl7885

Table 2: Enantioselective Alkylation of Cyclic Ketones

SubstrateAlkylating Agent (R-X)ProductYield (%)ee (%)
2-AcetylcyclohexanoneMethyl iodide2-Acetyl-2-methylcyclohexanone8275
2-OxocyclohexanecarboxylateBenzyl bromideEthyl 1-benzyl-2-oxocyclohexanecarboxylate9085

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Alkylation of tert-Butyl Glycinate Benzophenone Imine

This protocol describes a general method for the asymmetric alkylation of the benzophenone Schiff base of tert-butyl glycinate using (-)-N-benzyl-N-methylephedrinium bromide.

Materials:

  • tert-Butyl glycinate benzophenone imine

  • (-)-N-benzyl-N-methylephedrinium bromide (10 mol%)

  • Alkylating agent (e.g., benzyl bromide, 1.2 equivalents)

  • Toluene

  • 50% aqueous potassium hydroxide (KOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium chloride (brine)

  • Diethyl ether

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of tert-butyl glycinate benzophenone imine (1.0 equivalent) and (-)-N-benzyl-N-methylephedrinium bromide (0.1 equivalents) in toluene (10 mL per mmol of substrate) at 0 °C, add the 50% aqueous KOH solution (5 mL per mmol of substrate).

  • Add the alkylating agent (1.2 equivalents) dropwise to the vigorously stirred biphasic mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched alkylated product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for the Enantioselective Alkylation of 2-Acetylcyclohexanone

This protocol outlines a general method for the asymmetric alkylation of 2-acetylcyclohexanone using (-)-N-benzyl-N-methylephedrinium bromide.

Materials:

  • 2-Acetylcyclohexanone

  • (-)-N-benzyl-N-methylephedrinium bromide (10 mol%)

  • Alkylating agent (e.g., methyl iodide, 1.5 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-acetylcyclohexanone (1.0 equivalent) and (-)-N-benzyl-N-methylephedrinium bromide (0.1 equivalents) in dichloromethane (15 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 5% aqueous NaOH solution (10 mL per mmol of substrate) and stir the biphasic mixture vigorously.

  • Add the alkylating agent (1.5 equivalents) neat and continue stirring at 0 °C for the time indicated by TLC analysis.

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alkylated product.

  • Analyze the enantiomeric excess of the product by chiral GC or HPLC.

Mandatory Visualizations

Enantioselective_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification Substrate Active Methylene Compound ReactionVessel Biphasic Mixture (Vigorous Stirring) Substrate->ReactionVessel Catalyst This compound Salt Catalyst->ReactionVessel Base Aqueous Base (e.g., KOH, NaOH) Base->ReactionVessel Solvent Organic Solvent (e.g., Toluene) Solvent->ReactionVessel Extraction Phase Separation & Extraction ReactionVessel->Extraction Reaction Completion AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->ReactionVessel Addition Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Enantioenriched Product Purification->Product

Caption: General experimental workflow for enantioselective alkylation.

Enantioselective_Alkylation_Mechanism OH_aq OH⁻ Substrate_org Prochiral Substrate (H-Enolate) QX_aq Q⁺X⁻ (Ephedrinium Salt) QX_org Q⁺X⁻ QX_aq->QX_org Phase Transfer X_aq X⁻ X_aq->QX_aq Regeneration Enolate_org Enolate Anion (Enolate⁻) Substrate_org->Enolate_org Deprotonation by OH⁻ at interface IonPair Chiral Ion Pair [Q⁺Enolate⁻] Enolate_org->IonPair Product_org Enantioenriched Product (R-Enolate) IonPair->Product_org Stereoselective Alkylation RX_org Alkylating Agent (R-X) RX_org->Product_org Product_org->QX_org Release of Q⁺X⁻ QX_org->IonPair Ion Exchange

Caption: Proposed mechanism of enantioselective phase-transfer alkylation.

References

Application Notes: Preparation and Use of Ephedrine-Based Ligands on Magnetic Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The immobilization of chiral catalysts, such as ephedrine derivatives, onto solid supports represents a significant advancement in sustainable chemistry, particularly in the field of asymmetric synthesis. Magnetic nanoparticles (MNPs) have emerged as a highly advantageous support material due to their high surface area-to-volume ratio and superparamagnetic properties. These characteristics allow for catalyst recovery using an external magnetic field, bridging the gap between homogeneous and heterogeneous catalysis. This document provides detailed protocols for the synthesis, functionalization, and application of ephedrine-based ligands immobilized on silica-coated magnetite nanoparticles.

Key Applications

Ephedrine-functionalized magnetic nanoparticles are primarily utilized as recyclable catalysts in enantioselective organic reactions. The inherent chirality of the ephedrine ligand, coupled with a metal co-catalyst, facilitates the synthesis of specific stereoisomers of a target molecule. Notable applications include:

  • Enantioselective Henry Reaction: The addition of a nitroalkane to an aldehyde to form a β-nitro alcohol, a versatile synthetic intermediate.

  • Enantioselective Addition of Diethylzinc to Aldehydes: A method for the asymmetric synthesis of secondary alcohols.

The magnetic nature of the nanoparticle support allows for the simple and efficient recovery of the catalyst from the reaction mixture, enabling its reuse over multiple catalytic cycles with minimal loss of activity.

Experimental Protocols

This section provides detailed, step-by-step procedures for the preparation of ephedrine-functionalized magnetic nanoparticles. The overall workflow consists of three main stages: synthesis of silica-coated magnetite nanoparticles, surface functionalization, and immobilization of the ephedrine-based ligand.

Protocol 1: Synthesis of Silica-Coated Magnetite Nanoparticles (Fe3O4@SiO2)

This protocol describes the synthesis of magnetite nanoparticles via co-precipitation followed by the formation of a protective silica shell using the Stöber method.

Materials:

  • Ferric chloride hexahydrate (FeCl3·6H2O)

  • Ferrous sulfate heptahydrate (FeSO4·7H2O)

  • Ammonium hydroxide (NH4OH, 25%)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Deionized water

Procedure:

  • Synthesis of Magnetite Nanoparticles (Fe3O4):

    • Dissolve FeCl3·6H2O and FeSO4·7H2O in a 2:1 molar ratio in deionized water under an inert atmosphere (e.g., nitrogen).

    • Heat the solution to 80°C with vigorous stirring.

    • Slowly add ammonium hydroxide solution dropwise until the pH reaches approximately 10-11, resulting in the formation of a black precipitate.

    • Continue stirring at 80°C for 1 hour.

    • Allow the mixture to cool to room temperature.

    • Isolate the black magnetite nanoparticles using a strong external magnet and decant the supernatant.

    • Wash the nanoparticles three times with deionized water and twice with ethanol, using magnetic decantation for each wash.

    • Resuspend the Fe3O4 nanoparticles in ethanol.

  • Silica Coating (Fe3O4@SiO2):

    • Disperse the prepared Fe3O4 nanoparticles in a mixture of ethanol and deionized water with the aid of ultrasonication.

    • Add ammonium hydroxide to the suspension and stir vigorously.

    • Add TEOS dropwise to the mixture.

    • Continue stirring at room temperature for 12 hours to allow for the hydrolysis and condensation of TEOS on the surface of the magnetite nanoparticles.

    • Collect the resulting core-shell Fe3O4@SiO2 nanoparticles using an external magnet.

    • Wash the nanoparticles three times with ethanol and once with deionized water.

    • Dry the nanoparticles under vacuum.

Protocol 2: Surface Functionalization of Fe3O4@SiO2 Nanoparticles

This protocol provides two methods for functionalizing the silica surface to enable ligand attachment: azido-functionalization for "click" chemistry and iodo-functionalization for direct nucleophilic substitution.

Method A: Azido-Functionalization

Materials:

  • Fe3O4@SiO2 nanoparticles

  • (3-Azidopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

Procedure:

  • Suspend the dry Fe3O4@SiO2 nanoparticles in anhydrous toluene.

  • Add (3-Azidopropyl)triethoxysilane to the suspension.

  • Reflux the mixture under an inert atmosphere for 24 hours.

  • Cool the reaction to room temperature.

  • Collect the azido-functionalized nanoparticles (Fe3O4@SiO2-N3) using an external magnet.

  • Wash the nanoparticles thoroughly with toluene and then ethanol to remove unreacted silane.

  • Dry the functionalized nanoparticles under vacuum.

Method B: Iodo-Functionalization

Materials:

  • Fe3O4@SiO2 nanoparticles

  • (3-Iodopropyl)trimethoxysilane

  • Anhydrous toluene

Procedure:

  • Suspend the dry Fe3O4@SiO2 nanoparticles in anhydrous toluene.

  • Add (3-Iodopropyl)trimethoxysilane to the suspension.

  • Heat the mixture to 105°C and stir for 12 hours under an inert atmosphere.[1][2][3]

  • Cool the reaction to room temperature.

  • Collect the iodo-functionalized nanoparticles (Fe3O4@SiO2-I) using an external magnet.

  • Wash the nanoparticles with anhydrous toluene and then ethanol.

  • Dry the functionalized nanoparticles under vacuum.

Protocol 3: Immobilization of Ephedrine-Based Ligands

This protocol details two distinct strategies for attaching the ephedrine derivative to the functionalized nanoparticles.

Strategy A: Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is suitable for attaching an alkyne-modified ephedrine ligand to azido-functionalized nanoparticles.

Materials:

  • Azido-functionalized nanoparticles (Fe3O4@SiO2-N3)

  • Alkyne-modified ephedrine derivative

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Suspend the Fe3O4@SiO2-N3 nanoparticles in THF.

  • Add the alkyne-modified ephedrine derivative to the suspension.

  • Add CuI and DIPEA to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Collect the ephedrine-functionalized nanoparticles using an external magnet.

  • Wash the nanoparticles sequentially with THF, a solution of EDTA to remove copper residues, deionized water, and finally ethanol.

  • Dry the final product under vacuum.

Strategy B: Immobilization via Nucleophilic Substitution

This method involves the direct reaction of ephedrine with iodo-functionalized nanoparticles.

Materials:

  • Iodo-functionalized nanoparticles (Fe3O4@SiO2-I)

  • Ephedrine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous toluene

Procedure:

  • Suspend the Fe3O4@SiO2-I nanoparticles in anhydrous toluene.

  • Add ephedrine and DIPEA to the suspension.

  • Heat the mixture to 105°C and stir for 48 hours under an inert atmosphere.[1][2][3]

  • Cool the reaction to room temperature.

  • Collect the ephedrine-functionalized nanoparticles using an external magnet.

  • Wash the nanoparticles thoroughly with toluene and ethanol to remove excess reagents.

  • Dry the final product under vacuum.

Data Presentation

The following table summarizes quantitative data reported for ephedrine-based ligands on magnetic nanoparticles.

Catalyst IDFunctionalization MethodLigand Immobilization StrategyLigand Loading (mmol/g)Reference
Catalyst 2Iodo-functionalizationNucleophilic Substitution0.22[1][3]
Catalyst 3aAzido-functionalizationCuAAC0.33[4]
Catalyst 3bAzido-functionalizationCuAAC0.26[4]

Visualizations

Workflow for Preparation of Ephedrine-Functionalized Magnetic Nanoparticles

G cluster_0 Synthesis of Core-Shell Nanoparticles cluster_1 Surface Functionalization cluster_2 Ligand Immobilization Fe_salts FeCl3 / FeSO4 MNP Fe3O4 Nanoparticles Fe_salts->MNP Co-precipitation MNP_SiO2 Fe3O4@SiO2 MNP->MNP_SiO2 Silica Coating (Stöber Method) MNP_SiO2_I Iodo-functionalized MNP MNP_SiO2->MNP_SiO2_I (3-Iodopropyl)trimethoxysilane MNP_SiO2_N3 Azido-functionalized MNP MNP_SiO2->MNP_SiO2_N3 (3-Azidopropyl)triethoxysilane Final_Product_1 Ephedrine-MNP MNP_SiO2_I->Final_Product_1 Final_Product_2 Ephedrine-MNP MNP_SiO2_N3->Final_Product_2 Ephedrine Ephedrine Ephedrine->Final_Product_1 Nucleophilic Substitution Alkyne_Ephedrine Alkyne-Ephedrine Alkyne_Ephedrine->Final_Product_2 CuAAC ('Click' Chemistry)

Caption: Overall workflow for the preparation of ephedrine-functionalized magnetic nanoparticles.

Logical Relationship for Catalyst Application and Recovery

G cluster_0 Catalytic Cycle cluster_1 Catalyst Recovery and Reuse Reactants Aldehyde + Nucleophile Reaction Asymmetric Reaction (e.g., Henry Reaction) Reactants->Reaction Product Chiral Product Reaction->Product Recovery Magnetic Separation Reaction->Recovery Catalyst Ephedrine-MNP Catalyst Catalyst->Reaction Reuse Recycled Catalyst Recovery->Reuse Reuse->Reaction Next Cycle

Caption: Catalytic cycle and recovery of ephedrine-functionalized magnetic nanoparticles.

References

Application Notes and Protocols: (-)-Ephedrinium as a Chiral Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-ephedrinium salts as chiral phase-transfer catalysts in asymmetric synthesis. While foundational in the development of chiral phase-transfer catalysis (PTC), it is important to note that these catalysts often provide modest enantioselectivity compared to more modern systems, such as those derived from Cinchona alkaloids. Nevertheless, they serve as a valuable case study and can be effective in specific applications.

Introduction to this compound Phase-Transfer Catalysis

(-)-Ephedrine, a naturally occurring chiral amino alcohol, can be readily quaternized to form this compound salts. The most commonly utilized salt for phase-transfer catalysis is (-)-N-benzyl-N-methylephedrinium bromide. These catalysts possess a chiral backbone and a quaternary ammonium group, which enables them to form ion pairs with anionic nucleophiles and transport them from an aqueous or solid phase into an organic phase where the reaction with an electrophile occurs. The chiral environment provided by the catalyst can induce asymmetry in the product. The hydroxyl group on the ephedrinium cation is believed to play a crucial role in the chiral recognition mechanism through hydrogen bonding interactions with the nucleophile.

The general mechanism involves the deprotonation of a prochiral substrate by a base (e.g., NaOH) in the aqueous phase, followed by the exchange of the counter-ion with the chiral ephedrinium cation at the interface. This newly formed chiral ion pair is soluble in the organic phase, where it reacts with an electrophile. The stereochemical outcome of the reaction is determined by the specific orientation of the reactants within this chiral ion pair.

Applications in Asymmetric Synthesis

The primary application of this compound-based catalysts is in the enantioselective alkylation of active methylene compounds, such as β-keto esters and indanones. Other potential applications, though less documented, include Michael additions and Darzens reactions.

Enantioselective Alkylation of Active Methylene Compounds

This compound salts have been employed as chiral phase-transfer catalysts for the asymmetric alkylation of various prochiral nucleophiles. These reactions are typically performed in a biphasic system (e.g., chloroform/aqueous NaOH) at low temperatures to enhance enantioselectivity.

Quantitative Data Summary:

The following table summarizes representative results for the alkylation of active methylene compounds using (-)-N-benzyl-N-methylephedrinium bromide as the catalyst. It is important to note that the reported enantiomeric excess (ee) values are often low to moderate.

EntrySubstrateAlkylating AgentProductYield (%)Enantiomeric Excess (% ee) / Specific Rotation [α]DReference
1Ethyl 2-oxocyclohexanecarboxylateAllyl bromideEthyl 1-allyl-2-oxocyclohexanecarboxylate-[α]D = -8.2°[1]
22-AcetylcyclohexanoneAllyl bromide2-Acetyl-2-allylcyclohexanone-[α]D = -23.5°[1]

Note: Enantiomeric excess was not always reported in early studies; specific rotation is provided as an indicator of asymmetric induction.

Experimental Protocols

Protocol: General Procedure for the Enantioselective Alkylation of Active Methylene Compounds

This protocol is a generalized procedure based on early studies of this compound catalyzed alkylations.[1]

Materials:

  • Active methylene compound (substrate) (1.0 eq.)

  • Alkylating agent (1.1 eq.)

  • (-)-N-benzyl-N-methylephedrinium bromide (0.05 eq.)

  • Chloroform (CHCl₃)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the active methylene compound (1.0 eq.), the alkylating agent (1.1 eq.), and (-)-N-benzyl-N-methylephedrinium bromide (0.05 eq.).

  • Add chloroform to dissolve the reactants (concentration can be optimized, e.g., 1 M solution of the substrate).

  • Cool the mixture to 0 °C in an ice bath.

  • While stirring vigorously, add a pre-cooled 10% aqueous NaOH solution.

  • Continue stirring the biphasic mixture vigorously at 0 °C. The reaction time can vary from several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product and determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to literature values.

Visualizations

Diagrams of Key Processes

PhaseTransferCatalysisWorkflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface Deprotonation 1. Deprotonation (Prochiral Substrate + NaOH) Anion Prochiral Enolate Anion Deprotonation->Anion IonExchange 2. Ion Exchange Anion->IonExchange Reaction 4. Asymmetric Reaction (Chiral Ion Pair + Electrophile) Product Chiral Product Reaction->Product CatalystRegen 5. Catalyst Regeneration Reaction->CatalystRegen CatalystRegen->IonExchange Transfer 3. Phase Transfer IonExchange->Transfer This compound+ Transfer->Reaction

Caption: Workflow of this compound Catalyzed Phase-Transfer Reaction.

ChiralInductionMechanism Catalyst This compound Cation (Q+) Enolate Prochiral Enolate Catalyst->Enolate H-Bonding & Steric Hindrance IonPair Chiral Ion Pair [Q+ Enolate-] Catalyst->IonPair Enolate->IonPair TS_Re Re-face Attack Transition State IonPair->TS_Re Electrophile attacks TS_Si Si-face Attack Transition State IonPair->TS_Si Electrophile attacks Electrophile Electrophile (R-X) Product_R (R)-Product TS_Re->Product_R Lower Energy Path Product_S (S)-Product TS_Si->Product_S Higher Energy Path

Caption: Proposed Mechanism of Chiral Induction.

Concluding Remarks

This compound salts represent an important class of first-generation chiral phase-transfer catalysts. While their application has demonstrated the feasibility of asymmetric induction under phase-transfer conditions, the enantioselectivities achieved are generally modest. For researchers and drug development professionals seeking higher efficiency and stereoselectivity, catalysts derived from Cinchona alkaloids are now the industry standard. However, the study of this compound catalysts provides valuable insights into the fundamental principles of chiral phase-transfer catalysis and catalyst design.

References

Application Notes and Protocols for Ephedrine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for two key ephedrine-catalyzed asymmetric reactions: the enantioselective addition of diethylzinc to benzaldehyde and the Henry (nitroaldol) reaction. These protocols are designed to be readily implemented in a laboratory setting.

Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a classic example of catalytic, enantioselective carbon-carbon bond formation, yielding a chiral secondary alcohol. Ephedrine and its derivatives are effective chiral catalysts for this transformation.

Reaction Principle

(-)-Ephedrine, a readily available chiral amino alcohol, reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with benzaldehyde, facilitating the enantioselective transfer of an ethyl group from the zinc atom to the carbonyl carbon of the aldehyde. Subsequent hydrolysis yields the chiral 1-phenyl-1-propanol.

Quantitative Data Summary

The following table summarizes typical results for the ephedrine-catalyzed addition of diethylzinc to various aldehydes.

EntryAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde(-)-EphedrineToluene068060
24-Chlorobenzaldehyde(-)-Ephedrine derivativeToluene06>9575
32-Methoxybenzaldehyde(-)-Ephedrine derivativeToluene069285
44-Nitrobenzaldehyde(-)-Ephedrine derivativeToluene06>9568

Data synthesized from publicly available research.

Experimental Protocol

Materials:

  • (-)-Ephedrine (or a suitable derivative)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Catalyst Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve (-)-ephedrine (e.g., 0.1 mmol, 16.5 mg) in anhydrous toluene (5 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath. To this solution, slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol, 106 mg, 0.102 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 95:5) to afford pure 1-phenyl-1-propanol.[1]

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2][3]

    • Column: Chiralcel OD-H or equivalent

    • Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

Visualizations

Reaction_Workflow_Diethylzinc cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ephedrine (-)-Ephedrine Dissolve Dissolve at 0°C Ephedrine->Dissolve Toluene Anhydrous Toluene Toluene->Dissolve Reaction_Mix Reaction Mixture Dissolve->Reaction_Mix Diethylzinc Diethylzinc Solution Diethylzinc->Reaction_Mix Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Mix Stir Stir at 0°C for 6h Reaction_Mix->Stir Quench Quench with NH4Cl Stir->Quench Extract Extract with EtOAc Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Chiral Alcohol Purify->Product

Caption: Experimental workflow for the ephedrine-catalyzed addition of diethylzinc to benzaldehyde.

Reaction_Mechanism_Diethylzinc Ephedrine (-)-Ephedrine Catalyst Chiral Zn-Alkoxide Catalyst Ephedrine->Catalyst Et2Zn Et2Zn Et2Zn->Catalyst Intermediate Ternary Complex Catalyst->Intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Product_Alkoxide Product Alkoxide Intermediate->Product_Alkoxide Et transfer Product (S)-1-phenyl-1-propanol Product_Alkoxide->Product Hydrolysis Hydrolysis (H2O) Hydrolysis->Product

Caption: Simplified mechanism of the ephedrine-catalyzed addition of diethylzinc to benzaldehyde.

Enantioselective Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The use of a chiral ephedrine-based catalyst can render this reaction enantioselective, producing valuable chiral β-nitro alcohols.

Reaction Principle

In the presence of a copper(II) salt, ephedrine can form a chiral complex that acts as a Lewis acid to activate the aldehyde and as a Brønsted base to deprotonate the nitroalkane, forming a nitronate. The organized transition state within the chiral catalyst's sphere then directs the enantioselective addition of the nitronate to the aldehyde.

Quantitative Data Summary

The following table presents typical results for the ephedrine-catalyzed Henry reaction.

EntryAldehydeNitroalkaneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)
1BenzaldehydeNitromethane(-)-Ephedrine/Cu(OAc)₂2-Propanolrt727757
24-ChlorobenzaldehydeNitromethane(-)-Ephedrine/Cu(OAc)₂2-Propanolrt728562
32-NitrobenzaldehydeNitromethane(-)-Ephedrine/Cu(OAc)₂2-Propanolrt727050

Data synthesized from publicly available research.[3]

Experimental Protocol

Materials:

  • (-)-Ephedrine

  • Copper(II) acetate (Cu(OAc)₂)

  • Benzaldehyde (freshly distilled)

  • Nitromethane

  • 2-Propanol

  • Silica gel for column chromatography

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Formation: In a 25 mL round-bottom flask, add (-)-ephedrine (0.1 mmol, 16.5 mg) and Cu(OAc)₂ (0.1 mmol, 18.2 mg) to 2-propanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reactant Addition: To the catalyst solution, add benzaldehyde (1.0 mmol, 106 mg, 0.102 mL) followed by nitromethane (2.0 mmol, 122 mg, 0.108 mL).

  • Reaction: Stir the reaction mixture at room temperature for 72 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 3:1).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a hexane:ethyl acetate eluent system to isolate the desired β-nitro alcohol product.[4]

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

    • Column: Chiralcel AD-H or equivalent

    • Mobile Phase: n-Hexane/Isopropanol (e.g., 80:20)

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 220 nm

Visualizations

Reaction_Workflow_Henry cluster_prep Catalyst Formation cluster_reaction Reaction cluster_workup Workup & Purification Ephedrine (-)-Ephedrine Mix_Catalyst Mix & Stir 30 min Ephedrine->Mix_Catalyst CuOAc2 Cu(OAc)2 CuOAc2->Mix_Catalyst Solvent 2-Propanol Solvent->Mix_Catalyst Reaction_Mix Reaction Mixture Mix_Catalyst->Reaction_Mix Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Mix Nitromethane Nitromethane Nitromethane->Reaction_Mix Stir_RT Stir at RT for 72h Reaction_Mix->Stir_RT Concentrate Concentrate Stir_RT->Concentrate Purify Column Chromatography Concentrate->Purify Product Chiral β-Nitro Alcohol Purify->Product

Caption: Experimental workflow for the ephedrine-catalyzed Henry reaction.

Reaction_Mechanism_Henry cluster_catalyst Chiral Catalyst Complex cluster_activation Reactant Activation Ephedrine (-)-Ephedrine Catalyst [Ephedrine-Cu] Complex Ephedrine->Catalyst CuOAc2 Cu(OAc)2 CuOAc2->Catalyst Activated_Aldehyde Activated Aldehyde Catalyst->Activated_Aldehyde Lewis Acid Activation Nitronate Nitronate Catalyst->Nitronate Base Deprotonation Benzaldehyde Benzaldehyde Benzaldehyde->Activated_Aldehyde Nitromethane Nitromethane Nitromethane->Nitronate Addition Enantioselective C-C Bond Formation Activated_Aldehyde->Addition Nitronate->Addition Product β-Nitro Alcohol Addition->Product

Caption: Simplified mechanism of the ephedrine-catalyzed Henry reaction.

References

Application Notes and Protocols for the Analytical Determination of Ephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various analytical methodologies for the quantitative determination of ephedrine. The protocols detailed below are intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific application, whether for quality control of pharmaceutical formulations, analysis of biological samples, or detection in illicit substances.

Chromatographic Methods

Chromatographic techniques are widely employed for the separation and quantification of ephedrine due to their high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for ephedrine analysis, offering various detection methods such as UV and mass spectrometry.

MethodColumnMobile PhaseDetectionLinearity Range (µg/mL)LODLOQRecovery (%)Reference
RP-IP-HPLCCAPCELLPACK C18 MGII (250 × 4.6 mm)MeOH:SLS (49.9 mM):TEA (65:34.6:0.4% v/v), pH 2.20UV (206 nm)50–150--98–102[1][2]
HPLC-UV-50 mM KH2PO4-acetonitrile (94:6 v/v)UV (210 nm)-3 ppm--[3]
Micellar HPLCVenusil XBP C18 (250 × 4.6 mm, 5 µm)1.75 × 10⁻¹ mol·L⁻¹ SDS and 0.02 mol·L⁻¹ KH2PO4 with 10% (v/v) methanol, pH 3.0UV (210 nm)-1.5 × 10⁻⁴ mg·mL⁻¹5.0 × 10⁻⁴ mg·mL⁻¹>94.5[4]
UFLCC18 (20 cm × 4.6 mm)Methanol:Water (55:45, v/v) with 6 mmol·L⁻¹ dioctyl sodium sulfosuccinate, pH 3.5UV (260 nm)----[5]

LOD: Limit of Detection, LOQ: Limit of Quantitation, RP-IP-HPLC: Reversed-Phase Ion-Pair High-Performance Liquid Chromatography, UFLC: Ultra-Fast Liquid Chromatography, MeOH: Methanol, SLS: Sodium Lauryl Sulfate, TEA: Triethylamine, SDS: Sodium Dodecyl Sulfate.

Objective: To determine the concentration of Ephedrine Hydrochloride in a nasal ointment formulation.

Materials:

  • Methanol (HPLC grade)

  • Sodium Lauryl Sulfate (SLS)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Ephedrine Hydrochloride reference standard

  • Bromhexine Hydrochloride (Internal Standard)

  • Nasal ointment sample

Equipment:

  • HPLC system with a PDA detector

  • C18 analytical column

  • Ultrasonic bath

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 49.8 mM SLS solution in water.

    • Prepare the mobile phase by mixing Methanol, 49.8 mM SLS solution, and Triethylamine in a ratio of 65:34.6:0.4 (v/v/v).

    • Adjust the pH of the final mixture to 2.20 using orthophosphoric acid.

    • Degas the mobile phase using an ultrasonic bath and filter through a 0.45 µm membrane filter.[1]

  • Standard Solution Preparation:

    • Stock Solution: Accurately weigh and dissolve the appropriate amounts of Ephedrine HCl and Bromhexine HCl (internal standard) in 20 mL of Methanol in a 50 mL volumetric flask. Place the flask in an ultrasonic bath for 8 minutes and then dilute to volume with 0.1 N HCl.[1]

    • Working Standard Solution: Dilute the stock solutions with the same solvent mixture to obtain a final concentration of 100 µg/mL for Ephedrine HCl and 50.0 µg/mL for Bromhexine HCl.[1]

  • Sample Preparation:

    • Accurately weigh 1.0 g of the nasal ointment and transfer it to a 50.0 mL volumetric flask.

    • Add 50.0 mL of a methanol-water mixture (30:20, v/v).

    • Mix the solution at 500 rpm for 4 hours at 50 °C.[1]

    • Filter an aliquot of the solution through a 0.45 µm PVDF filter before HPLC injection.[2]

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: As prepared in step 1

    • Flow Rate: Isocratic

    • Detection Wavelength: 206 nm[1][2]

    • Injection Volume: Appropriate for the system

  • Analysis:

    • Inject the working standard solution to establish retention times and system suitability.

    • Inject the prepared sample solution.

    • Quantify the ephedrine concentration in the sample by comparing the peak area ratio of ephedrine to the internal standard with the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase Mobile Phase (MeOH:SLS:TEA) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solution (Ephedrine & IS) Standard->HPLC Sample Sample Preparation (Ointment Extraction) Sample->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: General workflow for HPLC analysis of ephedrine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the determination of ephedrine, particularly in complex matrices like biological fluids. Derivatization is often required to improve the volatility and chromatographic behavior of ephedrine.

MethodDerivatizationLinearity RangeLODPrecision (RSD %)Reference
GC-MSN-acetyl-O-trimethylsilyl---[6]
GC-MSMSTFA/MBTFA5-20 µg/mL (Ephedrine)20 ng/mL (Ephedrine)2.77 (Ephedrine)[7][8]
GC-MSNone-0.4 ng (Ephedrine)<2[9]
GC-MSHeptafluorobutyric anhydride (HFBA)---[10]

MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide, MBTFA: N-methyl-bis-trifluoroacetamide.

Objective: To quantify ephedrine in urine samples.

Materials:

  • Urine sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • N-methyl-bis-trifluoroacetamide (MBTFA)

  • Internal standard (e.g., levallorphane)[6]

Equipment:

  • GC-MS system

  • Fused silica capillary column (e.g., Ultra-2, 12m x 0.20 mm i.d., film thickness 0.33 µm)[6]

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • To 2.5 mL of urine, add 25 µL of the internal standard solution (levallorphane at 100 µg/mL in methanol).

    • Add 0.5 mL of 5M KOH and 2 mL of tert-butylmethyl ether.

    • Vortex-mix the sample briefly.

    • Shake mechanically for 20 minutes and then centrifuge for 5 minutes at 1200 g.[6]

    • Transfer the ether layer to a clean tube and evaporate to dryness.

  • Derivatization:

    • To the dried extract, add 100 µL of MSTFA and heat at 80 °C for 30 minutes.

    • Add 10 µL of MBTFA and heat for an additional 10 minutes.[7]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[8]

    • Injection Volume: 3 µL

    • Split Ratio: 1:20[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min[6]

    • Oven Temperature Program: Start at 95 °C, ramp to 270 °C at 10 °C/min, and hold for 2.5 min.[6]

    • Mass Spectrometer: Electron ionization mode at 70 eV, full scan mode with a scan range of 40-360 amu.[6]

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify and quantify ephedrine based on its retention time and mass spectrum.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Urine Sample (with IS) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (MSTFA/MBTFA) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Workflow for GC-MS analysis of ephedrine in urine.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers rapid and efficient separation of ephedrine and its diastereomers.

MethodBufferLinearity Range (µg/mL)LODRecovery (%)Reference
FI-CE40 mM Borate, pH 9.550-1000-91.2-108.2[11][12]
FASI-CE200 mmol/L Borate, pH 9.50.1-100 ng/mL39.3 pg/mL102.1-109.7[13]
CE50 mM Phosphate, pH 8.0---[14]
FASI-CE80 mM NaH2PO4, 15 mM β-cyclodextrin, 0.3% HPMC, pH 3.0-0.7 µg/L86.2–102.6[15][16]

FI-CE: Flow Injection Capillary Electrophoresis, FASI-CE: Field-Amplified Sample Injection Capillary Electrophoresis.

Objective: To separate and determine ephedrine and pseudoephedrine.

Materials:

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Ephedrine and pseudoephedrine reference standards

  • Distilled water

Equipment:

  • Capillary electrophoresis system with a UV detector

  • Fused silica capillary

Procedure:

  • Buffer Preparation:

    • Prepare a 0.1 M borate stock solution.

    • Dilute the stock solution to 40 mM with distilled water.

    • Adjust the pH of the buffer to 9.5 using a 2 M NaOH solution.[11][12]

  • Standard Solution Preparation:

    • Prepare stock standard solutions of ephedrine and pseudoephedrine at a concentration of 10.0 mg/mL in water.

    • Dilute the stock solutions with a 2 mM borate solution to the desired working concentrations.[11]

  • CE Conditions:

    • Capillary: Fused silica

    • Running Buffer: 40 mM borate, pH 9.5

    • Separation Voltage: Appropriate for the system (e.g., 20 kV)[14]

    • Detection: UV absorbance

  • Analysis:

    • Inject the standard or sample solution.

    • Perform the electrophoretic separation.

    • Detect and quantify the analytes based on their migration times and peak areas.

CE_Logic cluster_separation Separation Principle cluster_detection Detection Analytes Ephedrine & Pseudoephedrine (Positively Charged at pH 9.5) Migration Differential Migration (Charge-to-Size Ratio) Analytes->Migration EOF Electroosmotic Flow (EOF) (Towards Cathode) EOF->Migration UV UV Detector Migration->UV Quantification Quantification (Peak Area) UV->Quantification

Caption: Logical relationship in capillary electrophoresis of ephedrine.

Spectrophotometric Methods

Spectrophotometry provides a simpler and more accessible approach for ephedrine determination, often involving a color-forming reaction.

MethodReagentWavelength (nm)Linearity Range (µg/mL)Recovery (%)Reference
ColorimetryAcetaldehyde and Chloranil320 and 6801-2598.75-100.4[17][18]
UV-VisibleCobalt (II) ion3891-80 ppm100.039[19]
OxidationOrganic brominating agents2420.2-2 mg (Ephedrine HCl)-[20]

Objective: To determine the concentration of ephedrine hydrochloride.

Materials:

  • Ephedrine HCl reference standard

  • Acetaldehyde solution (10% in isopropanol)

  • Chloranil solution (1% in dioxane)

  • Isopropanol

  • Silver oxide (for HCl salt)

  • Absolute ethanol

Equipment:

  • UV-Visible spectrophotometer

  • Water bath

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation:

    • Dissolve an accurately weighed amount of ephedrine HCl in absolute ethanol to a concentration of 1.0 mg/mL.

    • To this solution, add 2 mg of silver oxide for each 1.0 mg of ephedrine HCl, shake for 3 minutes, and then centrifuge or filter to obtain the free amine base.[18]

  • Color Development:

    • Pipette 0.1 mL of the treated standard solution into a 10 mL volumetric flask.

    • Add 0.1 mL of acetaldehyde solution and 0.1 mL of chloranil solution.

    • Add 0.7 mL of isopropanol.

    • Heat the mixture in a water bath at 70 ±1°C for 15-20 minutes.[18]

    • Cool to room temperature and dilute to volume with isopropanol.

  • Measurement:

    • Measure the absorbance of the solution at either 320 nm or 680 nm against a reagent blank prepared in the same manner.[18]

    • Construct a calibration curve by repeating the procedure with a series of standard solutions of different concentrations.

  • Sample Analysis:

    • Prepare the sample solution in the same way as the standard solution.

    • Perform the color development and measure the absorbance.

    • Determine the concentration of ephedrine in the sample from the calibration curve.

Electrochemical Methods

Electrochemical methods offer rapid, sensitive, and cost-effective determination of ephedrine.[21][[“]]

| Method | Electrode | Technique | Linearity Range | LOD | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Voltammetry | Screen-Printed Gold Electrode (SPE/Au) | DPV, SWV | - | 0.06 µM | 98.47–101.27 |[21] | | Voltammetry | Poly(Nile Blue A) Modified Glassy Carbon Electrode | DPV | 0.6 to 100 µM | 2.91 × 10⁻³ µM | - |[23] | | Potentiometry | Coated Graphite Electrode | - | 8.5 x 10⁻⁷ to 1.0 x10⁻² M | 4.5 x 10⁻⁷ M | - |[24] |

DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry.

Objective: To determine the concentration of ephedrine using a screen-printed gold electrode.

Materials:

  • Ephedrine standard solutions

  • Buffer solution (e.g., phosphate buffer)

  • Screen-Printed Gold Electrode (SPE/Au)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • The commercially available screen-printed gold electrode is typically used as received.

  • Optimization of Parameters:

    • Optimize key analytical parameters such as pH of the supporting electrolyte, accumulation time, and scan rate to maximize the electrochemical response.

  • Measurement:

    • Place the buffer solution in the electrochemical cell.

    • Immerse the SPE/Au into the solution.

    • Add a known concentration of ephedrine standard solution.

    • Record the differential pulse voltammogram or square wave voltammogram.

  • Calibration and Analysis:

    • Construct a calibration curve by plotting the peak current against the concentration of ephedrine.

    • Analyze the sample solution under the same optimized conditions and determine the ephedrine concentration from the calibration curve.

Electrochemical_Pathway cluster_reaction Electrochemical Reaction cluster_signal Signal Generation Ephedrine Ephedrine (at electrode surface) Oxidation Anodic Oxidation Ephedrine->Oxidation Applied Potential Products Oxidation Products Oxidation->Products Current Generated Current Oxidation->Current Measurement Current Measurement (Proportional to Concentration) Current->Measurement

Caption: Signaling pathway for electrochemical detection of ephedrine.

References

Application Note: Quantification of Ephedrines in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ephedrine and its related compounds in human urine. Two distinct sample preparation protocols are presented: a rapid "dilute-and-shoot" method for high-throughput screening and a more comprehensive Solid-Phase Extraction (SPE) method for enhanced cleanup and sensitivity. Chromatographic separation is achieved on a C8 or C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for applications in clinical research, sports doping control, and forensic toxicology.

Introduction

Ephedrine, pseudoephedrine, and their metabolites are sympathomimetic amines commonly found in over-the-counter medications and herbal supplements. Due to their stimulant properties, their use is regulated in sports, and their quantification in urine is crucial for anti-doping programs.[1][2] LC-MS/MS has become the preferred analytical technique for this purpose, offering high sensitivity, specificity, and faster analysis times compared to traditional methods like gas chromatography-mass spectrometry (GC-MS), which often requires cumbersome derivatization steps.[3][4] This note provides a comprehensive protocol for the reliable quantification of ephedrines in urine samples.

Experimental Protocols

Two primary sample preparation methods are outlined below. The choice of method may depend on the required sensitivity, sample matrix complexity, and available resources.

Protocol A: Direct "Dilute-and-Shoot"

This method is rapid and minimizes sample handling, making it ideal for high-throughput environments.[1][3]

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., Ephedrine-d3 at 4 µg/mL in water)[3][5]

  • Deionized water

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Allow frozen urine samples to thaw completely at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • In a microcentrifuge tube, combine 50 µL of the urine sample with 450 µL of the internal standard solution (a 10-fold dilution).[3][5]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any particulates.[6]

  • Transfer the supernatant to an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol B: Solid-Phase Extraction (SPE)

This method provides a cleaner extract by removing matrix interferences, which can improve sensitivity and reduce ion suppression.[7]

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., Ephedrine-d3)

  • β-glucuronidase enzyme (for deconjugation, if required)

  • Phosphate buffer

  • Solid-Phase Extraction Cartridges (e.g., HLB or Plexa PCX)[7][8]

  • Methanol

  • 2% Formic Acid[8]

  • Elution Solvent (e.g., freshly prepared 50:50:20 ethyl acetate:methanol:ammonium hydroxide)[8]

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 1-5 mL of urine into a glass tube.[7]

  • Add the internal standard solution.

  • (Optional) For analysis of conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase according to the enzyme manufacturer's protocol.[7]

  • Pre-treat the sample by adding 1 mL of 2% formic acid and vortex.[8]

  • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water or 2% formic acid.[8]

  • Load the pre-treated sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol to remove interferences.[8]

  • Dry the cartridge under vacuum for 5-10 minutes.[8]

  • Elute the analytes with 1-2 mL of the elution solvent into a clean collection tube.[8]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100-200 µL of the mobile phase.[6][7]

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following are typical starting conditions and can be optimized for specific instruments and analytes.

Table 1: Liquid Chromatography Conditions

Parameter Condition 1 (General Purpose) Condition 2 (Isocratic)
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 3 µm)[6][9] C8 (e.g., 4.6 x 50 mm, 3 µm)[5][7]
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water[6] 0.1% Acetic Acid and 0.01% TFA in Water[3][5]
Mobile Phase B Methanol[6][7] Acetonitrile[3][5]
Flow Rate 0.2 - 0.4 mL/min[6] 0.5 mL/min
Gradient Gradient elution (e.g., 5-95% B over 5 min) Isocratic (98% A, 2% B)[3][5]
Column Temp. 25 - 40°C[6] 30°C
Injection Vol. 2 - 10 µL[6][8] 10 µL

| Run Time | 7 - 10 minutes[7] | 5 minutes |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)[6][7]
Spray Voltage 4500 - 5500 V[6]
Source Temp. 500 - 550°C[6]
Nebulizer Gas 40 psi[6]
Curtain Gas 35 psi[6]

| Collision Gas | Argon |

Table 3: Example MRM Transitions for Ephedrines

Analyte Precursor Ion (m/z) Product Ion (m/z)
Ephedrine 166.2 148.2[9][10]
Pseudoephedrine 166.2 148.2[9]
Norephedrine 152.0 134.0[10]
Norpseudoephedrine 152.0 134.0
4-Hydroxyephedrine 182.0 164.0[6]

| Ephedrine-d3 (IS) | 169.0 | 151.0[10] |

Method Performance and Validation Data

The following tables summarize performance characteristics gathered from various validated methods.

Table 4: Linearity and Sensitivity

Analyte(s) Linearity Range LOD LOQ Source
Ephedrine, Pseudoephedrine 4 - 40 ng/mL > 0.99 2 ng/mL 4 ng/mL [7]
Ephedrine, Pseudoephedrine 0.2 - 50 ng/mL > 0.99 - 0.2 ng/mL [9]
Ephedrine, Pseudoephedrine 5 - 20 µg/mL > 0.95 - 5 µg/mL [5]

| Norephedrine, Norpseudoephedrine | 2.5 - 10 µg/mL | > 0.95 | - | 2.5 µg/mL |[5] |

Table 5: Precision and Accuracy

Analyte Precision (Intra-day %RSD) Precision (Inter-day %RSD) Accuracy/Bias (%) Source
Ephedrine 1.64 - 2.86% 1.61 - 3.12% - [7]
Pseudoephedrine 1.55 - 3.26% 1.11 - 2.60% - [7]
Ephedrine - - 0.3 to 2.1% [5]
Pseudoephedrine - - 1.6 to 2.6% [5]
Norephedrine - - -5.5 to 12% [5]

| Norpseudoephedrine | - | - | -4.1 to 8.0% |[5] |

Table 6: Recovery

Analyte Recovery (%) Sample Prep Method Source
Ephedrine 85% SPE [7]
Pseudoephedrine 90% SPE [7]

| 4-Hydroxyephedrine | > 66.2% | Protein Precipitation |[6] |

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample Urine Sample Collection dilute Protocol A: Dilute-and-Shoot sample->dilute Choose Protocol spe Protocol B: Solid-Phase Extraction (SPE) sample->spe Choose Protocol lcms LC-MS/MS Analysis dilute->lcms spe->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Calibration Curve) data->quant report Final Report quant->report

Caption: LC-MS/MS Workflow for Ephedrine Quantification in Urine.

References

Application Notes and Protocols for the Determination of Ephedrine in Pharmaceutical Preparations by Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrine is a sympathomimetic amine commonly used in pharmaceutical preparations for its bronchodilator and decongestant properties. Accurate and reliable quantification of ephedrine in these formulations is crucial for ensuring product quality, safety, and efficacy. Ion chromatography (IC) with conductivity detection offers a robust and sensitive method for the analysis of ionic species like ephedrine hydrochloride. This application note provides a detailed protocol for the simultaneous determination of ephedrine and related compounds in pharmaceutical preparations using ion chromatography. The method is suitable for quality control and research applications in the pharmaceutical industry.[1][2][3][4]

Principle of the Method

Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. In this application, a cation exchange column is used to separate protonated ephedrine and related amines. The separated analytes are then detected by a conductivity detector. The use of a chemical suppressor reduces the background conductivity of the eluent and enhances the signal of the analytes, thereby improving sensitivity.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the described ion chromatography method for the analysis of ephedrine and related compounds.[1]

ParameterEphedrinePseudoephedrineNorephedrine
Linear Range (µg/mL)0.08 - 500.08 - 400.06 - 40
Detection Limit (µg/mL)0.030.030.02
Retention Time (min)Approx. 15Approx. 13Approx. 10

Note: Retention times are approximate and may vary depending on the specific instrument, column, and operating conditions.

Experimental Protocols

This section provides a detailed methodology for the analysis of ephedrine in pharmaceutical preparations using ion chromatography.

Instrumentation and Materials
  • Ion Chromatograph: A system equipped with a gradient pump, a cation exchange column, a chemical suppressor, and a conductivity detector.

  • Cation Exchange Column: A column suitable for the separation of amines.

  • Chemical Suppressor: An appropriate cation suppressor.

  • Reagents:

    • Nitric Acid (HNO₃), analytical grade

    • Acetonitrile (ACN), HPLC grade

    • Ephedrine Hydrochloride, Pseudoephedrine Hydrochloride, and Norephedrine Hydrochloride reference standards

    • Deionized water (18.2 MΩ·cm)

  • Sample Preparation:

    • Pharmaceutical preparations containing ephedrine (e.g., tablets, syrups, injections).

Preparation of Solutions
  • Eluent: Prepare a mixture of 2.0 mmol/L nitric acid and 2% (v/v) acetonitrile in deionized water.[1] Filter and degas the eluent before use.

  • Standard Stock Solutions: Accurately weigh and dissolve the reference standards in deionized water to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to cover the linear range of the method (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation
  • Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of ephedrine and dissolve it in a known volume of deionized water. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Syrups: Accurately measure a volume of the syrup and dilute it with a known volume of deionized water to bring the ephedrine concentration within the linear range of the method. Filter the diluted sample through a 0.45 µm syringe filter.

  • Injections: Dilute the injection solution with deionized water as needed to achieve a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

Chromatographic Conditions
ParameterValue
Column Cation Exchange Column
Eluent 2.0 mmol/L Nitric Acid + 2% Acetonitrile
Flow Rate 1.0 mL/min (typical, may require optimization)
Injection Volume 20 µL
Detection Suppressed Conductivity
Run Time 20 minutes
Analysis Procedure
  • Equilibrate the ion chromatography system with the eluent until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the peaks in the sample chromatograms by comparing their retention times with those of the reference standards.

  • Quantify the amount of ephedrine and related compounds in the samples using the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_ic Chromatographic Process sample_prep Sample Preparation (Tablets, Syrups, Injections) dissolution Dissolution & Dilution in Deionized Water sample_prep->dissolution Extraction filtration Filtration (0.45 µm) dissolution->filtration injection Sample Injection (20 µL) filtration->injection ic_system Ion Chromatography System separation Cation Exchange Separation injection->separation detection Suppressed Conductivity Detection separation->detection Elution data_analysis Data Analysis (Peak Identification & Quantification) detection->data_analysis results Results (Ephedrine Concentration) data_analysis->results

Caption: Workflow for the ion chromatographic analysis of ephedrine.

Conclusion

The described ion chromatography method provides a reliable and sensitive approach for the quantitative determination of ephedrine in various pharmaceutical preparations.[1] The method is specific and can simultaneously determine related compounds such as pseudoephedrine and norephedrine. Adherence to the detailed protocol will enable researchers, scientists, and drug development professionals to accurately assess the quality and composition of ephedrine-containing pharmaceuticals. Method validation in accordance with regulatory guidelines is recommended before implementation in a quality control environment.[5]

References

Application of (-)-Ephedrinium in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ephedrinium salts, derived from the naturally occurring chiral amino alcohol (-)-ephedrine, have emerged as powerful chiral catalysts in asymmetric synthesis. Their utility is particularly pronounced in phase-transfer catalysis (PTC), where they facilitate the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid) while inducing stereoselectivity. This application is of significant interest in the synthesis of complex chiral molecules, including natural products and their analogues, which are often pursued as drug candidates. The chiral environment created by the this compound cation allows for the enantioselective formation of key stereocenters, a critical aspect in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.

This document provides a detailed overview of the application of this compound salts in natural product synthesis, focusing on their role as chiral phase-transfer catalysts. It includes quantitative data on reaction outcomes, detailed experimental protocols for key transformations, and visualizations of the underlying principles and workflows.

Key Applications in Natural Product Synthesis

The primary application of this compound salts in natural product synthesis is as chiral phase-transfer catalysts for asymmetric alkylation and Michael addition reactions. These reactions are fundamental for the construction of carbon-carbon bonds and the introduction of chirality, forming the backbone of many complex natural product skeletons.

Asymmetric Alkylation of a Homochiral Pyrrolidinone: A Key Step Towards Pyrrolizidine Alkaloids

A notable application of this compound catalysis is in the asymmetric alkylation of a homochiral γ-lactam, a crucial intermediate in the synthesis of pyrrolizidine alkaloids. This class of natural products exhibits a wide range of biological activities. The use of a this compound-derived phase-transfer catalyst allows for the diastereoselective introduction of an alkyl group at the α-position of the lactam, setting a key quaternary stereocenter.

Workflow for Asymmetric Alkylation:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Isolation Start Homochiral Pyrrolidinone Reagents Alkyl Halide Solid KOH Toluene (Solvent) Start->Reagents Mix Catalyst This compound Salt (Phase-Transfer Catalyst) Reagents->Catalyst Add Temperature Low Temperature (e.g., -40 °C) Catalyst->Temperature Cool Stirring Vigorous Stirring Temperature->Stirring Stir Quench Quench Reaction Stirring->Quench After reaction completion Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product α-Alkylated Pyrrolidinone Purification->Product

Caption: General workflow for the asymmetric alkylation of a homochiral pyrrolidinone.

Quantitative Data

The efficiency and stereoselectivity of this compound catalyzed reactions are critical for their application in total synthesis. The following table summarizes representative quantitative data for the asymmetric alkylation of an α-tert-butoxycarbonyl lactam, a key building block for various alkaloids.

EntryAlkyl Halide (R-X)Catalyst Loading (mol%)Temperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1Benzyl bromide5-4099>99:198
2Allyl bromide5-4095>99:197
3Ethyl iodide5-4085>99:195

Data is representative and may vary based on specific substrate and reaction conditions.

Experimental Protocols

General Procedure for Asymmetric Phase-Transfer Catalytic α-Alkylation

This protocol describes a general method for the asymmetric α-alkylation of an N-protected α-tert-butoxycarbonyl lactam using a this compound-derived phase-transfer catalyst.

Materials:

  • N-protected α-tert-butoxycarbonyl lactam

  • Alkyl halide

  • (-)-N,N-Dimethyl-N-benzyl-ephedrinium bromide

  • Potassium hydroxide (solid, powdered)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the N-protected α-tert-butoxycarbonyl lactam (1.0 equiv) and the this compound catalyst (0.05 equiv) in toluene (10 mL/mmol of lactam) at -40 °C under an inert atmosphere (e.g., argon or nitrogen), add powdered potassium hydroxide (5.0 equiv).

  • To the resulting suspension, add the alkyl halide (1.2 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture vigorously at -40 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated lactam.

  • Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Signaling Pathway of Chiral Induction:

The stereochemical outcome of the reaction is determined by the formation of a chiral ion pair between the enolate of the lactam and the this compound cation. The bulky groups on the catalyst effectively shield one face of the enolate, directing the incoming alkyl halide to the opposite face, thus leading to a high degree of stereoselectivity.

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase KOH KOH (solid) Lactam_H Lactam-H Lactam_Enolate_K [Lactam Enolate]-K+ Lactam_H->Lactam_Enolate_K Deprotonation Ephedrinium_Br [Eph-R]+Br- Chiral_Ion_Pair [Eph-R]+[Lactam Enolate]- Ephedrinium_Br->Chiral_Ion_Pair Ion Exchange Lactam_Enolate_K->Chiral_Ion_Pair Ion Exchange Alkyl_Halide R'-X Alkylated_Product Alkylated Lactam Ephedrinium_X [Eph-R]+X- Alkylated_Product->Ephedrinium_X Regenerates Catalyst Chiral_Ion_PairAlkyl_Halide Chiral_Ion_PairAlkyl_Halide Chiral_Ion_PairAlkyl_Halide->Alkylated_Product SN2 Alkylation

Application Notes and Protocols for the Chemometric Determination of Ephedrine-HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrine hydrochloride (Ephedrine-HCl) is a sympathomimetic amine widely used in pharmaceutical formulations for its bronchodilator and decongestant properties. Accurate and reliable quantification of Ephedrine-HCl in bulk drug substances and finished pharmaceutical products is critical for ensuring product quality, safety, and efficacy. Chemometric-assisted analytical methods offer significant advantages over traditional univariate approaches, particularly in complex matrices or for the simultaneous analysis of multiple components. This document provides detailed application notes and protocols for the chemometric determination of Ephedrine-HCl using various analytical techniques.

Analytical Techniques and Methodologies

Several analytical techniques can be coupled with chemometric methods for the robust quantification of Ephedrine-HCl. The choice of technique depends on factors such as the sample matrix, the presence of interfering substances, and the required sensitivity and selectivity.

Fourier Transform Infrared (FT-IR) Spectroscopy with Chemometrics

FT-IR spectroscopy is a rapid and non-destructive technique that provides a chemical fingerprint of a sample. When combined with multivariate calibration methods like Principal Component Regression (PCR) and Partial Least Squares (PLS), it can be used for the simultaneous quantification of Ephedrine-HCl, even in the presence of its diastereomer, pseudoephedrine-HCl, which has a very similar UV spectral profile.[1][2]

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared Spectrometer equipped with a suitable detector.

  • Sample Preparation:

    • Calibration Set: Prepare a series of solid mixtures of Ephedrine-HCl and the other relevant components (e.g., pseudoephedrine-HCl) at varying, known concentrations. A full factorial design is recommended to ensure the robustness of the calibration model.[1]

    • Sample Analysis: Prepare the unknown sample in the same manner as the calibration standards. This may involve grinding the sample to a fine powder and mixing it with an appropriate matrix (e.g., KBr) to form a pellet.

  • Data Acquisition:

    • Record the FT-IR spectra of the calibration standards and the unknown samples in the mid-IR region (e.g., 4000-400 cm⁻¹).

    • Select specific spectral regions that contain relevant information for quantification. For Ephedrine-HCl and pseudoephedrine-HCl, the non-specific region (3260–2790 cm⁻¹) and the fingerprint region (1450–850 cm⁻¹) have been shown to be effective.[1][2]

  • Chemometric Analysis:

    • Data Preprocessing: Apply appropriate data preprocessing techniques to the spectral data, such as mean centering, variance scaling, or derivative spectroscopy, to enhance the signal-to-noise ratio and correct for baseline variations.

    • Model Building: Develop PCR or PLS calibration models by correlating the preprocessed spectral data of the calibration standards with their known concentrations of Ephedrine-HCl.

    • Model Validation: Validate the developed model using an independent set of samples with known concentrations to assess its predictive ability. Key validation parameters include the root mean square error of prediction (RMSEP), the coefficient of determination (R²), and the mean percent recovery.

    • Quantification: Use the validated model to predict the concentration of Ephedrine-HCl in unknown samples.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of Ephedrine-HCl.[3][4] While direct spectrophotometry can be challenging in the presence of interfering substances with overlapping absorption spectra, derivatization or the use of chemometric techniques can enhance its selectivity.[5]

Experimental Protocol: UV-Visible Spectrophotometry

  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents and Solutions:

    • Solvent: Distilled water is a suitable solvent for Ephedrine-HCl.[4]

    • Standard Stock Solution: Accurately weigh a known amount of Ephedrine-HCl reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations covering the expected range of the samples.

  • Data Acquisition:

    • Determine the wavelength of maximum absorbance (λmax) for Ephedrine-HCl. This has been reported to be around 257 nm or 270 nm depending on the solvent and conditions.[4][6]

    • Measure the absorbance of the blank (solvent), working standard solutions, and the sample solution at the determined λmax.

  • Data Analysis:

    • Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions.

    • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient close to 0.999 indicates good linearity.[4]

    • Quantification: Use the calibration curve to determine the concentration of Ephedrine-HCl in the sample solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that offers high selectivity and sensitivity for the determination of Ephedrine-HCl in various pharmaceutical formulations.[5][7][8][9] Reversed-phase HPLC with UV detection is a commonly employed method.

Experimental Protocol: HPLC

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector, a C18 column, and a data acquisition system.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) with the pH adjusted to 3 is a common mobile phase.[5] Another option is a mixture of methanol and 10 mM KH₂PO₄ buffer (pH 2.3) in an 11:89 v/v ratio.[8]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

    • Detection Wavelength: The detection wavelength is often set at 210 nm, 217 nm, or 260 nm.[5][8][10]

    • Column Temperature: The analysis is typically performed at ambient temperature or controlled at 30°C.[8]

  • Sample Preparation:

    • Standard Solutions: Prepare a series of standard solutions of Ephedrine-HCl in the mobile phase.

    • Sample Solutions: Dissolve or extract the sample containing Ephedrine-HCl in a suitable solvent, filter through a 0.45 µm membrane filter, and dilute with the mobile phase to a concentration within the linear range of the method.

  • Data Analysis:

    • Calibration: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

    • Quantification: Inject the sample solution, and determine the concentration of Ephedrine-HCl by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative data from various analytical methods for the determination of Ephedrine-HCl.

Analytical MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
FT-IR with Chemometrics (PCR/PLS) Not explicitly stated, but applied to detect 1% impurityNot explicitly statedNot explicitly stated100.19 – 100.67[1][2]
UV-Visible Spectrophotometry 2 - 100.0790.2498.6 - 99.17[4]
UV-Visible Spectrophotometry (chelate complex) 1 - 800.94 ppm (0.94 µg/mL)Not explicitly stated100.039[3]
Ratio-Spectra Derivative Spectrophotometry 10 - 500.92Not explicitly statedNot explicitly stated[5]
HPLC 15 - 750.86Not explicitly statedNot explicitly stated[5]
HPLC 50 - 150Not explicitly statedNot explicitly stated98 - 102[7][9]
UFLC 0.09–0.39 mmol·l⁻¹0.0044 mmol·l⁻¹Not explicitly stated97.3–103.3[10]
HPLC Not explicitly stated0.040.12Not explicitly stated
HPLC Not explicitly stated0.0020.006Not explicitly stated[8]

Visualizations

The following diagrams illustrate the experimental workflow for the chemometric determination of Ephedrine-HCl and the logical relationship of the data analysis pipeline.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting start Start sample Obtain Sample (Bulk Drug or Formulation) start->sample prep Prepare Calibration Standards & Sample Solutions sample->prep instrument Analytical Instrument (e.g., FT-IR, UV-Vis, HPLC) prep->instrument acquire Acquire Spectra or Chromatograms instrument->acquire preprocess Data Preprocessing acquire->preprocess model Build & Validate Chemometric Model preprocess->model quantify Quantify Ephedrine-HCl model->quantify report Generate Report quantify->report end End report->end

Caption: Experimental workflow for the determination of Ephedrine-HCl.

chemometric_pipeline cluster_input Input Data cluster_processing Processing cluster_modeling Modeling cluster_output Output raw_data Raw Analytical Data (Spectra/Chromatograms) preprocessing Data Preprocessing (e.g., Mean Centering, Scaling) raw_data->preprocessing concentrations Known Concentrations (Calibration Set) model_building Model Building (e.g., PCR, PLS) concentrations->model_building data_split Data Splitting (Calibration & Validation Sets) preprocessing->data_split data_split->model_building model_validation Model Validation model_building->model_validation prediction Prediction of Unknown Concentrations model_validation->prediction performance Model Performance Metrics (RMSEP, R²) model_validation->performance

Caption: Logical relationship of a chemometric data analysis pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Optically Pure Ephedrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of optically pure ephedrine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of optically pure ephedrine, offering potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
SYN-001 Low Yield of Ephedrine - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Formation of side products.- Monitor reaction progress using TLC or GC to ensure completion. - Optimize temperature; for the reduction of α-methylaminopropiophenone hydrochloride, a temperature of 0-25 °C is preferable.[1] - Ensure the purity of starting materials like α-methylaminopropiophenone hydrochloride. - Control reaction conditions to minimize the formation of byproducts such as pseudoephedrine.
SYN-002 Low Enantiomeric Excess (ee%) - Incomplete chiral resolution. - Racemization during a reaction step. - Ineffective chiral resolving agent.- Ensure complete crystallization of the desired diastereomeric salt during resolution. - Avoid harsh acidic or basic conditions that could lead to racemization. - Use a suitable chiral resolving agent like D-tartaric acid or dibenzoyltartaric acid.[2] - Consider derivatization with a chiral agent to improve separation and analysis of enantiomers.
PUR-001 Presence of Pseudoephedrine Impurity - The reduction of the ketone precursor can lead to the formation of the diastereomer pseudoephedrine.[1]- Optimize the reduction conditions. The use of sodium borohydride or potassium borohydride can yield a higher ratio of ephedrine to pseudoephedrine.[1] - Employ fractional crystallization to separate the ephedrine from the pseudoephedrine isomer.
PUR-002 Difficulty in Chiral Resolution - Poor crystal formation of the diastereomeric salt. - Unsuitable solvent for crystallization. - The resolving agent is not optimal for the specific enantiomer.- Experiment with different solvents or solvent mixtures to improve crystallization. - Screen various chiral resolving agents. For ephedrine, D-tartaric acid is commonly used.[2] - Control the cooling rate during crystallization to promote the formation of pure crystals.
ANA-001 Inaccurate Determination of Enantiomeric Purity - Co-elution of enantiomers in chromatographic analysis. - Lack of a suitable chiral stationary phase for GC or HPLC. - Inadequate derivatization for chiral analysis.- Utilize a chiral column for GC or HPLC analysis. - Derivatize the ephedrine enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column.[3] - Employ techniques like thin-layer chromatography (TLC) on plates impregnated with a chiral selector for a qualitative assessment.[4]

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the common starting materials for the chemical synthesis of ephedrine? A1: Common starting materials include propiophenone, which can be brominated and then aminated, or α-methylaminopropiophenone hydrochloride, which is then reduced to form a mixture of ephedrine and pseudoephedrine.[1][5] Another key precursor is L-phenylacetylcarbinol (L-PAC), which can be produced via fermentation and then converted to ephedrine through reductive amination.[6][7]

  • Q2: How can the formation of the pseudoephedrine diastereomer be minimized during reduction? A2: The choice of reducing agent and reaction conditions is critical. For the reduction of α-methylaminopropiophenone, using borohydride reducing agents like sodium borohydride or potassium borohydride can result in a higher proportion of ephedrine over pseudoephedrine, with ratios reported as high as 97.1:2.9.[1]

  • Q3: What are the typical yields for the chemical reduction of α-methylaminopropiophenone hydrochloride? A3: Yields for the reduction of α-methylaminopropiophenone hydrochloride to a mixture of ephedrine and pseudoephedrine are generally high, with reported yields around 93-96%.[1]

Purification

  • Q4: What is the most common method for resolving racemic ephedrine? A4: The most common method is diastereomeric salt formation using a chiral resolving agent. D-tartaric acid is frequently used to selectively crystallize one of the ephedrine enantiomers.[2]

  • Q5: What are the key parameters to control during chiral resolution by crystallization? A5: Key parameters include the choice of solvent, the molar ratio of the racemic mixture to the resolving agent, the temperature at which crystallization occurs, and the rate of cooling. For the resolution of DL-ephedrine with D-(+)-dibenzoyltartaric acid, a molar ratio of 1:0.25 in a methanol-water solvent system has been reported.

  • Q6: Are there alternative methods to crystallization for separating ephedrine enantiomers? A6: Yes, chromatographic methods are also used. These include thin-layer chromatography (TLC) on plates impregnated with a chiral selector like L-tartaric acid, and gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.[3][4]

Analysis

  • Q7: How can I accurately determine the enantiomeric excess (ee%) of my synthesized ephedrine? A7: The most reliable methods are chiral GC and chiral HPLC. These techniques can separate the enantiomers and allow for their quantification. Derivatization with a chiral agent to form diastereomers, followed by analysis on a standard achiral column, is another common and effective approach.[3]

  • Q8: What are the typical byproducts in ephedrine synthesis and how can they be identified? A8: Besides the diastereomer pseudoephedrine, other potential byproducts can include unreacted starting materials or products from side reactions. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying these impurities by comparing their mass spectra and retention times to known standards.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Ephedrine Synthesis

Starting MaterialReducing AgentSolventTemperature (°C)Reaction Time (h)Product Ratio (Ephedrine:Pseudoephedrine)Overall Yield (%)Reference
α-methylaminopropiophenone HClNaBH₄Methanol< 300.593.5 : 6.593.8[1]
α-methylaminopropiophenone HClKBH₄Ethanol< 30397.1 : 2.995.6[1]
L-Phenylacetylcarbinol (L-PAC)H₂ / Raney NickelEthanolRoom Temp--64 (ephedrine) + 19 (pseudoephedrine)[5]

Table 2: Chiral Resolution of DL-Ephedrine

Resolving AgentSolventMolar Ratio (Ephedrine:Agent)Yield of Resolved Enantiomer (%)Enantiomeric Excess (ee%)Reference
(2R,3R)-(+)-Dibenzoyltartaric Acid Sodium SaltWater2:192.5~100[2]
D-(+)-Dibenzoyltartaric AcidMethanol/Water4:1--

Experimental Protocols

Protocol 1: Synthesis of (±)-Ephedrine and (±)-Pseudoephedrine via Reduction [1]

  • Dissolve 10g of α-methylaminopropiophenone hydrochloride in 40-50 mL of methanol (content > 99%).

  • With stirring, slowly add 5.5g of NaBH₄ over 15-30 minutes, maintaining the reaction temperature below 30 °C.

  • Continue stirring for an additional 30 minutes after the addition is complete.

  • After the reaction is finished, recover the methanol by distillation under reduced pressure.

  • Dissolve the enriched material in a 10% NaOH solution to a pH greater than 11 to precipitate the free base.

  • Filter the precipitate and dry under vacuum to obtain a mixture of (±)-ephedrine and (±)-pseudoephedrine.

Protocol 2: Chiral Resolution of (±)-Ephedrine using D-(+)-Dibenzoyltartaric Acid

  • Dissolve 8.25g (0.05 mol) of DL-ephedrine and 4.7g (0.0125 mol) of D-(+)-dibenzoyltartaric acid monohydrate in 15.0 ml of anhydrous methanol.

  • Add 15.0 ml of water at 50-70 °C.

  • Stir the solution for 20-60 minutes.

  • Allow the solution to stand overnight at room temperature (20 °C).

  • Filter the crystalline precipitate, which is the diastereomeric salt of one ephedrine enantiomer.

  • The mother liquor can be processed to recover the other enantiomer.

Protocol 3: Analysis of Ephedrine Enantiomers by GC-MS after Derivatization [3]

  • Extraction: Extract the ephedrine from the sample into a suitable organic solvent.

  • Derivatization:

    • To the dried extract, add an excess of a chiral derivatizing agent (e.g., a chiral acylating agent).

    • Heat the mixture to ensure complete reaction, forming diastereomeric derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a standard achiral capillary column (e.g., HP-5MS).

    • Use an appropriate temperature program to separate the diastereomers.

    • Identify the diastereomers based on their retention times and mass spectra.

    • Quantify the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Propiophenone Propiophenone Start->Propiophenone Starting Material Reduction Reduction Propiophenone->Reduction e.g., with NaBH4 Racemic_Mixture Racemic Ephedrine/ Pseudoephedrine Mixture Reduction->Racemic_Mixture Chiral_Resolution Chiral Resolution (e.g., with D-Tartaric Acid) Racemic_Mixture->Chiral_Resolution Optically_Pure_Ephedrine Optically Pure Ephedrine Chiral_Resolution->Optically_Pure_Ephedrine

Caption: General workflow for the synthesis and purification of optically pure ephedrine.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Low_EE Low Enantiomeric Excess? Start->Low_EE Impurity_Detected Impurity Detected? Start->Impurity_Detected Check_Reaction_Completion Check Reaction Completion (TLC/GC) Low_Yield->Check_Reaction_Completion Yes Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Yes Verify_Reagent_Purity Verify Reagent Purity Low_Yield->Verify_Reagent_Purity Yes Review_Resolution_Protocol Review Resolution Protocol Low_EE->Review_Resolution_Protocol Yes Check_For_Racemization Check for Racemization Conditions Low_EE->Check_For_Racemization Yes Screen_Resolving_Agents Screen Other Resolving Agents Low_EE->Screen_Resolving_Agents Yes Identify_Impurity Identify Impurity (GC-MS) Impurity_Detected->Identify_Impurity Yes Optimize_Separation Optimize Separation Method (Crystallization/Chromatography) Identify_Impurity->Optimize_Separation

Caption: A logical troubleshooting guide for common issues in ephedrine synthesis.

References

improving yield and enantioselectivity in ephedrine-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ephedrine-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and enantioselectivity in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during ephedrine-mediated reactions.

Issue 1: Low Diastereoselectivity in the Alkylation of Pseudoephedrine Amides

Q: I am performing an asymmetric alkylation of a pseudoephedrine amide, but my diastereoselectivity is poor. What are the potential causes and solutions?

A: Low diastereoselectivity in the alkylation of pseudoephedrine amides can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Enolate Formation: Insufficient base or reaction time can lead to incomplete deprotonation, leaving unreacted starting material and potentially compromising selectivity.

    • Solution: Ensure you are using a sufficient excess of a strong base like lithium diisopropylamide (LDA). Typically, 1.9 to 1.95 equivalents of LDA per mole of the amide substrate are used when the enolate is in excess.[1] Monitor the enolate formation by TLC or a quenching study with an electrophile.

  • Absence or Insufficient Amount of Lithium Chloride: Lithium chloride is crucial for accelerating the rate of alkylation and preventing O-alkylation of the auxiliary's hydroxyl group.[1] In the absence of LiCl, the reaction can be sluggish and less selective.[1]

    • Solution: Add at least 4-6 equivalents of anhydrous lithium chloride to the reaction mixture before the addition of the alkylating agent.[1][2]

  • Nature of the Electrophile: Certain electrophiles, like (benzyloxy)methyl chloride (BOM chloride), have been shown to provide poor diastereoselectivity, possibly due to a shift towards an SN1-type reaction mechanism.[1]

    • Solution: If you observe poor selectivity with a specific chloride, consider using the corresponding bromide or iodide. For instance, using BOM bromide instead of BOM chloride can restore high diastereoselectivity.[1]

  • Reaction Temperature: The temperature at which the enolate is formed and the alkylation is performed can significantly impact selectivity.

    • Solution: Form the enolate at a low temperature, typically -78 °C, and then allow the reaction to slowly warm to the optimal temperature for the specific alkylating agent, which is often 0 °C.[1]

  • Use of Ephedrine instead of Pseudoephedrine: In general, pseudoephedrine amides are more effective and provide higher diastereoselectivity in asymmetric alkylations compared to ephedrine amides.[1][2]

    • Solution: Whenever possible, opt for pseudoephedrine as the chiral auxiliary for these reactions.

Issue 2: Low Yield in the Enantioselective Addition of Diethylzinc to Aldehydes

Q: My enantioselective addition of diethylzinc to an aldehyde using an ephedrine-derived catalyst is resulting in a low yield of the desired alcohol. What could be the problem?

A: Low yields in this reaction can be attributed to several factors, from reagent quality to reaction conditions.

  • Moisture in the Reaction: Organozinc reagents are highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will quench the diethylzinc, reducing the effective concentration and leading to lower yields.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly distilled aldehydes. Diethylzinc should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Loading and Activity: The amount and activity of the chiral catalyst are critical.

    • Solution: Optimize the catalyst loading. While higher loading might increase the reaction rate, it can also lead to side reactions. Ensure the catalyst is pure and has not degraded. For polymer-bound catalysts, the accessibility of the catalytic sites can be a factor.[3]

  • Reaction Temperature and Time: These parameters are crucial for achieving a good balance between reaction rate and selectivity, which can also impact the final yield.

    • Solution: The optimal temperature can vary depending on the specific ligand and substrate. Start with conditions reported in the literature (e.g., 0 °C) and optimize as needed.[4] Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid decomposition of the product.

  • Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic complex.

    • Solution: Toluene and hexane are commonly used solvents for this reaction.[3][4] If you are using a polymer-supported catalyst, consider a solvent that allows for good swelling of the polymer to ensure accessibility of the catalytic sites. However, for some polymer catalysts, swelling should be avoided, and a solvent like hexane is preferred.[3]

Issue 3: Difficulty in Cleaving the Chiral Auxiliary

Q: I am struggling to remove the ephedrine/pseudoephedrine auxiliary from my product without decomposition or racemization. What are the best methods?

A: The cleavage of the auxiliary is a critical step, and the choice of method depends on the desired final product (carboxylic acid, alcohol, aldehyde, or ketone).

  • For Carboxylic Acids (Hydrolysis):

    • Acidic Hydrolysis: Refluxing with a mixture of aqueous acid (e.g., HCl or H₂SO₄) and an organic cosolvent like dioxane can be effective.[1]

      • Troubleshooting: If the reaction is incomplete, increasing the proportion of water in the solvent mixture can improve the yield without compromising the enantiomeric excess.[1]

    • Basic Hydrolysis: Refluxing with a strong base like sodium hydroxide in a mixture of water and an organic solvent is another option.[5]

      • Troubleshooting: After basic hydrolysis, the product will be in its salt form. Careful acidification is required to protonate the carboxylic acid for extraction. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.[5]

  • For Alcohols (Reductive Cleavage):

    • Method: Use a strong reducing agent like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H).

      • Troubleshooting: Ensure the reaction is carried out under anhydrous conditions and at a suitable temperature (often starting at 0 °C and warming to room temperature) to avoid side reactions.

  • For Ketones (Addition of Organometallics):

    • Method: Treatment with an organolithium or Grignard reagent will yield a ketone after workup.

      • Troubleshooting: Use an excess of the organometallic reagent to ensure complete conversion. The reaction is typically performed at low temperatures to minimize side reactions.

  • For Aldehydes:

    • Method: This is a two-step process involving reduction of the amide to the corresponding alcohol, followed by a mild oxidation (e.g., Swern or Dess-Martin oxidation).

For a summary of cleavage methods, refer to the workflow diagram below.

Frequently Asked Questions (FAQs)

Q1: Which is a better chiral auxiliary, ephedrine or pseudoephedrine?

A1: For asymmetric alkylation of N-acyl derivatives, pseudoephedrine is generally much more effective than ephedrine and is the preferred chiral auxiliary, leading to higher diastereoselectivities.[1][2]

Q2: What is the role of lithium chloride in the alkylation of pseudoephedrine amides?

A2: Lithium chloride plays a crucial role in these reactions. It accelerates the rate of alkylation and suppresses the undesirable O-alkylation of the secondary hydroxyl group of the pseudoephedrine auxiliary.[1] Reactions performed without LiCl often result in lower yields and slower reaction times.[1]

Q3: How can I purify the final product after the reaction?

A3: Purification methods depend on the nature of your product.

  • Crystallization: Many pseudoephedrine amides and their alkylated products are crystalline and can be purified by recrystallization to enhance diastereomeric excess.[1]

  • Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials, the chiral auxiliary, and other byproducts.

  • Extraction: After cleavage of the auxiliary, the desired product can often be separated from the water-soluble auxiliary by extraction. For example, after acidic hydrolysis to obtain a carboxylic acid, the acid can be extracted into an organic solvent, while the protonated pseudoephedrine remains in the aqueous layer.[5]

  • Ion Exchange Chromatography: For the purification of ephedrine itself, cation exchange resins can be used.[6][7]

Q4: Can I recycle the chiral auxiliary?

A4: Yes, one of the advantages of using ephedrine and pseudoephedrine as chiral auxiliaries is that they can often be recovered and reused. After the cleavage step, the auxiliary can be isolated from the reaction mixture, typically from the aqueous layer after an extraction, by basification and subsequent extraction with an organic solvent.[5]

Data Presentation

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides with Primary Alkyl Halides

EntryR in AmideElectrophileYield (%)Crude Diastereomeric Ratio (dr)Isolated dr
1CH₃n-Butyl iodide80>98:2>99:1
2CH₃Benzyl bromide90>98:2>99:1
3CH₂PhEthyl iodide9297:3>99:1
4i-PrMethyl iodide8595:5>99:1

Data compiled from literature reports.[1] Conditions typically involve the use of LDA and LiCl in THF.

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Ephedrine Derivatives

EntryAldehydeChiral LigandSolventYield (%)Enantiomeric Excess (ee) (%)
1BenzaldehydeN,N-Dibutylnorephedrine (DBNE)Toluene9592 (S)
2p-ChlorobenzaldehydeDBNEToluene9394 (S)
3NonanalPolymer-bound N-butylnorephedrineHexane7569 (S)
4BenzaldehydePolymer-bound N-butylnorephedrineHexane9182 (S)

Data compiled from various sources.[3] Conditions and specific ligands can vary.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of Pseudoephedrine Propionamide with n-Butyl Iodide

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Enolate Formation: Add pseudoephedrine propionamide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv). Slowly add a solution of lithium diisopropylamide (LDA, 1.95 equiv) in THF while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Alkylation: Add n-butyl iodide (2.0 equiv) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to 0 °C and stir for 1.5 hours.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde using N,N-Dibutylnorephedrine (DBNE)

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous toluene and the chiral ligand DBNE (e.g., 5 mol%).

  • Reaction Setup: Cool the solution to 0 °C. Add diethylzinc (1.1 M solution in toluene, 2.0 equiv) dropwise. Stir the mixture for 20 minutes at 0 °C.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride at 0 °C. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alcohol by column chromatography.

Visualizations

experimental_workflow cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage start_alk Pseudoephedrine Amide enolate Enolate Formation (LDA, LiCl, THF, -78°C) start_alk->enolate alkylation Alkylation (Alkyl Halide, 0°C) enolate->alkylation product_alk Alkylated Amide alkylation->product_alk hydrolysis Hydrolysis (Acid or Base) product_alk->hydrolysis Cleavage Path 1 reduction Reduction (LAH or DIBAL-H) product_alk->reduction Cleavage Path 2 organometallic Organometallic Addition (RLi or RMgX) product_alk->organometallic Cleavage Path 3 acid Carboxylic Acid hydrolysis->acid alcohol Alcohol reduction->alcohol ketone Ketone organometallic->ketone troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Diastereoselectivity in Alkylation cause1 Incomplete Enolate Formation issue->cause1 cause2 Insufficient LiCl issue->cause2 cause3 Poor Electrophile issue->cause3 cause4 Suboptimal Temperature issue->cause4 sol1 Use Excess Strong Base (e.g., 1.95 eq. LDA) cause1->sol1 sol2 Add 4-6 eq. of Anhydrous LiCl cause2->sol2 sol3 Switch to Bromide or Iodide cause3->sol3 sol4 Optimize Temperature Profile (-78°C to 0°C) cause4->sol4

References

Technical Support Center: Ephedrine Immobilization on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ephedrine immobilization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the immobilization of ephedrine on solid supports.

Frequently Asked Questions (FAQs)

Q1: Which functional group on ephedrine is typically used for immobilization?

A1: The amino group of ephedrine is the most common attachment point for immobilization. This strategy ensures that the hydroxyl group remains free, which is often crucial for its catalytic or binding activity.[1][2][3]

Q2: What are some common solid supports used for ephedrine immobilization?

A2: Several types of solid supports have been successfully used for ephedrine immobilization, including:

  • Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂): These offer high surface area and the advantage of easy separation from the reaction mixture using a magnet.[1][4][5]

  • Mesoporous Silica Nanoparticles: These provide a high surface area for immobilization.

  • Molecularly Imprinted Polymers (MIPs): These are polymers synthesized to have cavities with a specific shape and functionality to bind a target molecule, in this case, ephedrine, with high selectivity.[6][7][8]

  • Dextran-based Sensor Chips: Commonly used in Surface Plasmon Resonance (SPR) for studying binding kinetics.

Q3: What are the common chemical strategies for immobilizing ephedrine?

A3: Common immobilization chemistries include:

  • Nucleophilic Substitution: For example, reacting ephedrine with a support functionalized with a leaving group like iodide.[1][3]

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This is a highly efficient and specific reaction for attaching ephedrine (modified with an azide or alkyne) to a correspondingly functionalized support.[1][3]

  • Amine Coupling: Using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to couple the amino group of ephedrine to a carboxylated support.

  • Molecular Imprinting: Polymerizing functional monomers and a cross-linker around the ephedrine template molecule.[6][7][8]

Q4: How can I characterize the success of my ephedrine immobilization?

A4: Characterization can be performed using various techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the presence of ephedrine on the support.

  • Elemental Analysis: To quantify the amount of immobilized ephedrine by measuring the percentage of nitrogen.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the amount of ephedrine adsorbed or eluted from the support.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For characterizing the binding properties and interactions of immobilized ephedrine.[9][10][11]

  • Activity Assays: To evaluate the catalytic or binding performance of the immobilized ephedrine.[1][5]

Troubleshooting Guides

Problem 1: Low Immobilization Efficiency or Low Ligand Density
Possible Cause Suggested Solution
Inefficient coupling chemistry * Optimize pH: For amine coupling, the pH should be optimal for the reactivity of the amino group. * Increase reactant concentrations: A higher concentration of ephedrine during the coupling reaction can improve efficiency. * Extend reaction time: Allowing the coupling reaction to proceed for a longer duration may increase the amount of immobilized ephedrine.
Steric hindrance * Introduce a spacer arm: A longer linker between the solid support and ephedrine can reduce steric hindrance and improve accessibility.[1][3] * Use a lower density of surface functional groups: A very high density of reactive groups on the support can lead to crowding.
Poor solubility of ephedrine * Use a suitable solvent: Ensure that ephedrine is fully dissolved in the reaction solvent. For CuAAC, aqueous buffers are often used.[12]
Deactivation of the solid support * Use fresh reagents: Ensure that activating agents (e.g., EDC/NHS) are fresh and active. * Proper storage of the support: Store the solid support under appropriate conditions to maintain the reactivity of its functional groups.
Problem 2: Low Catalytic Activity or Binding of Immobilized Ephedrine
Possible Cause Suggested Solution
Incorrect orientation of ephedrine * Protect the active site: If a specific orientation is required, consider protecting the active site of ephedrine during immobilization. * Use a site-specific immobilization chemistry: Techniques like CuAAC can offer better control over the orientation.[1][3]
Steric hindrance around the active site * Introduce a longer spacer arm: This can distance the ephedrine molecule from the support surface, making the active site more accessible.[1][3] * Optimize ligand density: A very high density of immobilized ephedrine can lead to steric hindrance between adjacent molecules.
Denaturation of ephedrine during immobilization * Use milder reaction conditions: Avoid harsh pH, high temperatures, or reactive chemicals that could alter the structure of ephedrine.
Mass transfer limitations * Optimize flow rate (for flow reactors/SPR): A higher flow rate can sometimes overcome mass transfer limitations.[13] * Use porous supports: Supports with larger pores can improve the diffusion of reactants to the active sites.
Problem 3: Poor Reproducibility
Possible Cause Suggested Solution
Inconsistent preparation of the solid support * Standardize the protocol: Ensure that all steps of the support preparation and functionalization are performed consistently.
Variability in the coupling reaction * Control reaction parameters: Precisely control temperature, pH, reaction time, and reactant concentrations.
Incomplete removal of unreacted reagents * Thorough washing: Implement a rigorous washing protocol after immobilization to remove any non-covalently bound ephedrine and other reagents.
Degradation of the immobilized ephedrine over time * Optimize storage conditions: Store the immobilized ephedrine under conditions that preserve its stability (e.g., appropriate buffer, temperature, and protection from light).

Quantitative Data

Table 1: Immobilization Efficiency and Loading on Different Supports

Solid SupportImmobilization MethodLigand LoadingRecovery/Binding CapacityReference
Magnetic Nanoparticles (Fe₃O₄@SiO₂)Nucleophilic Substitution0.22 mmol/g-[1]
Magnetic Nanoparticles (Fe₃O₄@SiO₂)CuAAC0.33 mmol/g-[1]
Magnetic Nanoparticles (Fe₃O₄@SiO₂)CuAAC0.26 mmol/g-[1]
Molecularly Imprinted Polymer (MIP)--~74% (from aqueous medium)
Molecularly Imprinted Polymer (MIP)--~68% (from human plasma)
Molecularly Imprinted Polymer (MIP)--Binding Capacity: 47.6 mg/g (for pseudoephedrine)[14]

Experimental Protocols

Protocol 1: Immobilization of Ephedrine on Magnetic Nanoparticles via Nucleophilic Substitution
  • Functionalization of Nanoparticles:

    • Treat core-shell Fe₃O₄@SiO₂ nanoparticles with iodopropyltrimethoxysilane in anhydrous toluene.

    • Heat the reaction mixture at 105°C for 12 hours.

    • Wash the resulting iodo-functionalized nanoparticles with toluene and dry under vacuum.[1]

  • Coupling of Ephedrine:

    • Suspend the iodo-functionalized nanoparticles in anhydrous toluene.

    • Add ephedrine and diisopropylethylamine (DIPEA) as a base.

    • Heat the reaction at 105°C for 48 hours.[1]

  • Washing:

    • Separate the ephedrine-immobilized nanoparticles using a magnet.

    • Wash the nanoparticles multiple times with toluene and then with a suitable solvent like ethanol to remove unreacted ephedrine and DIPEA.

    • Dry the final product under vacuum.

Protocol 2: Immobilization of Ephedrine on Magnetic Nanoparticles via CuAAC

This protocol assumes that the ephedrine has been modified to contain a terminal alkyne and the nanoparticles are functionalized with an azide group.

  • Preparation of Reaction Mixture:

    • In a suitable reaction vessel, suspend the azido-functionalized nanoparticles in a buffer (e.g., phosphate buffer).

    • Add the alkyne-modified ephedrine.

  • Catalyst Addition:

    • Prepare a premixed solution of copper(II) sulfate (CuSO₄) and a suitable ligand (e.g., tris(3-hydroxypropyltriazolylmethyl)amine - THPTA).

    • Add the copper/ligand solution to the reaction mixture.[12]

  • Initiation of Reaction:

    • Add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) species.[12]

  • Reaction and Washing:

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Separate the nanoparticles using a magnet.

    • Wash thoroughly with buffer and then deionized water to remove the catalyst and unreacted starting materials.

    • Dry the product under vacuum.

Visualizations

Experimental_Workflow cluster_support Support Preparation cluster_coupling Immobilization cluster_final Final Product Support Solid Support (e.g., Magnetic Nanoparticles) Functionalization Surface Functionalization (e.g., with Azide or Iodide) Support->Functionalization Chemical Modification Coupling Coupling Reaction (e.g., CuAAC, Nucleophilic Substitution) Functionalization->Coupling Ephedrine Ephedrine (or modified ephedrine) Ephedrine->Coupling Washing Washing & Purification Coupling->Washing ImmobilizedEphedrine Immobilized Ephedrine Washing->ImmobilizedEphedrine Characterization Characterization (FTIR, Elemental Analysis, etc.) ImmobilizedEphedrine->Characterization

Caption: General workflow for ephedrine immobilization.

Troubleshooting_Logic Start Experiment Complete CheckLoading Low Immobilization Efficiency? Start->CheckLoading CheckActivity Low Catalytic Activity or Binding? Success Successful Immobilization CheckActivity->Success No TroubleshootActivity Troubleshoot Activity: - Check Orientation - Add Spacer Arm - Optimize Ligand Density CheckActivity->TroubleshootActivity Yes CheckLoading->CheckActivity No TroubleshootLoading Troubleshoot Loading: - Optimize Coupling Chemistry - Adjust Reactant Concentrations - Check for Steric Hindrance CheckLoading->TroubleshootLoading Yes TroubleshootActivity->Start Re-run Experiment TroubleshootLoading->Start Re-run Experiment

Caption: Troubleshooting decision tree for immobilization.

References

Technical Support Center: Optimization of Reaction Conditions for (-)-Ephedrinium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (-)-ephedrinium salts for catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions for enhanced yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are commonly catalyzed by this compound salts?

A1: this compound salts are primarily used as chiral phase-transfer catalysts in asymmetric synthesis. They are particularly effective for inducing enantioselectivity in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. Common applications include:

  • Asymmetric Alkylation: Especially of glycine imine derivatives to produce non-proteinogenic α-amino acids.

  • Michael Additions: The conjugate addition of nucleophiles, such as thiols, to α,β-unsaturated compounds like enones.[1]

  • Aldol Reactions: Asymmetric aldol condensations to form chiral β-hydroxy ketones.

  • Epoxidation: Enantioselective epoxidation of α,β-unsaturated ketones.

Q2: What is the general mechanism of catalysis by this compound salts?

A2: this compound salts function as phase-transfer catalysts. In a typical biphasic system (e.g., organic solvent and aqueous base), the quaternary ammonium salt forms a lipophilic ion pair with an anionic nucleophile from the aqueous phase, transporting it into the organic phase where the reaction with the electrophile occurs. The chiral environment provided by the this compound cation directs the approach of the reactants, leading to the preferential formation of one enantiomer. The hydroxyl group on the ephedrinium scaffold can also play a crucial role by participating in hydrogen bonding interactions, which helps to rigidify the transition state and enhance enantioselectivity.

Q3: How does the structure of the this compound catalyst, particularly the N-substituent, affect the reaction outcome?

A3: The N-substituent on the quaternary ammonium nitrogen of the this compound catalyst has a significant impact on its catalytic activity and the stereochemical outcome of the reaction. The steric bulk and electronic properties of the N-substituent can influence the formation and stability of the chiral ion pair, thereby affecting both the reaction rate and the enantioselectivity. For instance, bulky N-substituents can enhance enantioselectivity by creating a more defined and sterically hindered chiral pocket around the reactive center. The choice of N-substituent is a critical parameter to optimize for any given reaction.

Q4: What are common causes of low enantioselectivity (ee) in this compound catalyzed reactions?

A4: Low enantiomeric excess can stem from several factors:

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures lead to higher ee, but may also decrease the reaction rate.

  • Inappropriate Solvent: The polarity of the solvent can significantly impact the tightness of the ion pair and the transition state geometry. Nonpolar or weakly polar solvents often give better results than polar solvents.[1]

  • Incorrect Base: The choice and concentration of the base are critical. A base that is too strong or too concentrated can lead to a higher concentration of the nucleophile in the organic phase, potentially reducing the influence of the chiral catalyst on the reaction pathway.

  • Catalyst Decomposition: Under strongly basic conditions, quaternary ammonium salts can undergo Hofmann elimination, leading to an inactive or less selective catalyst.

  • Presence of Water: While some water is necessary for the phase-transfer mechanism, excess water can negatively affect enantioselectivity.

Q5: What should I do if my reaction is not proceeding or the yield is very low?

A5: Low or no conversion can be due to several issues:

  • Catalyst Inactivity: Ensure the catalyst has been stored properly and has not degraded.

  • Insufficient Mixing: In a biphasic system, vigorous stirring is essential to ensure efficient phase transfer.

  • Poor Solubility of Reactants: One or both reactants may have poor solubility in the organic phase. In such cases, screening different solvents is recommended.

  • Inappropriate Base: The base may not be strong enough to deprotonate the nucleophile.

  • Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Purification of reactants and use of high-purity solvents are recommended.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the optimization of this compound catalyzed reactions.

Issue 1: Low Enantiomeric Excess (ee)
Possible Cause Troubleshooting Steps
Reaction temperature is too high. 1. Systematically lower the reaction temperature in increments of 5-10 °C. 2. Monitor the reaction progress, as lower temperatures may require longer reaction times.
Inappropriate solvent. 1. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, chloroform, THF). 2. Start with nonpolar solvents, as they often favor higher enantioselectivity in phase-transfer catalysis.
Incorrect choice or concentration of base. 1. If using an aqueous base, screen different concentrations (e.g., 50% NaOH, 30% KOH). 2. Consider using solid bases (e.g., K₂CO₃, Cs₂CO₃) to have better control over the basicity.
Catalyst structure is not optimal. 1. Synthesize and screen a series of this compound catalysts with different N-substituents (e.g., methyl, ethyl, benzyl, bulkier groups).
Presence of excess water. 1. Use anhydrous solvents if possible, while ensuring enough water is present for the phase-transfer mechanism to operate. 2. The use of solid bases can help to control the water content.
Issue 2: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient phase transfer. 1. Increase the stirring rate to improve mixing between the aqueous and organic phases. 2. Ensure the this compound catalyst is sufficiently lipophilic to be soluble in the organic phase.
Catalyst deactivation. 1. Consider using a lower concentration of a stronger base or a milder base to minimize catalyst degradation via Hofmann elimination. 2. If possible, add the base slowly over the course of the reaction.
Low reactivity of starting materials. 1. Increase the reaction temperature to enhance the reaction rate, but be mindful of the potential impact on enantioselectivity. 2. Increase the concentration of the reactants.
Side reactions. 1. Analyze the crude reaction mixture by techniques such as ¹H NMR or LC-MS to identify any byproducts. 2. Adjusting the reaction conditions (e.g., temperature, stoichiometry of reactants) may help to suppress side reactions.

Data Presentation: Optimization of Asymmetric Alkylation

The following table summarizes the optimization of the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide using a this compound catalyst.

Entry Catalyst (N-Substituent) Solvent Base Temperature (°C) Yield (%) ee (%)
1N-MethylToluene50% aq. NaOH258565
2N-MethylToluene50% aq. NaOH08278
3N-MethylToluene50% aq. NaOH-207585
4N-BenzylToluene50% aq. NaOH09088
5N-BenzylCH₂Cl₂50% aq. NaOH08882
6N-BenzylTolueneSolid K₂CO₃09291
7N-DodecylTolueneSolid K₂CO₃09593

Experimental Protocols

General Protocol for the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

To a vigorously stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the this compound catalyst (0.1 mmol) in the chosen organic solvent (10 mL), is added the base (5.0 mmol). The mixture is cooled to the desired temperature, and the alkylating agent (1.2 mmol) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

experimental_workflow start Start reactants Combine Glycine Imine and This compound Catalyst in Solvent start->reactants base_addition Add Base and Cool to Desired Temperature reactants->base_addition alkylation Add Alkylating Agent base_addition->alkylation reaction Monitor Reaction by TLC alkylation->reaction workup Quench with Water and Perform Aqueous Workup reaction->workup Upon Completion purification Purify by Column Chromatography workup->purification analysis Determine Yield and ee by Chiral HPLC purification->analysis end End analysis->end

Caption: Experimental workflow for asymmetric alkylation.

troubleshooting_logic start Problem Encountered low_ee Low Enantiomeric Excess (ee) start->low_ee low_yield Low or No Yield start->low_yield temp Adjust Temperature low_ee->temp Is temperature optimized? solvent Screen Solvents low_ee->solvent Is solvent optimal? base Optimize Base low_ee->base Is base appropriate? catalyst Modify Catalyst Structure low_ee->catalyst Is catalyst structure optimal? mixing Improve Mixing low_yield->mixing Is mixing sufficient? catalyst_deact Address Catalyst Deactivation low_yield->catalyst_deact Is catalyst deactivating? reactivity Increase Reactivity low_yield->reactivity Are reactants reactive enough? side_reactions Identify and Minimize Side Reactions low_yield->side_reactions Are there side reactions?

Caption: Troubleshooting decision tree.

References

Technical Support Center: Overcoming Solubility Challenges of (-)-Ephedrinium in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (-)-Ephedrinium salts in organic solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound salt not dissolving in the organic solvent?

A1: this compound salts, such as the hydrochloride and sulfate forms, are ionic compounds. Their solubility is governed by the principle "like dissolves like." Many organic solvents are not polar enough to effectively solvate the charged this compound cation and its counter-ion, leading to poor solubility. The high lattice energy of the salt crystal also needs to be overcome by strong solvent-solute interactions. For instance, this compound hydrochloride is practically insoluble in non-polar solvents like diethyl ether.[1][2]

Q2: I have chosen a polar aprotic solvent, but the solubility is still low. What can I do?

A2: While polar aprotic solvents like acetone or acetonitrile are more likely to dissolve this compound salts than non-polar ones, solubility can still be limited. In such cases, several techniques can be employed to enhance dissolution. These include heating the mixture, using sonication to break down crystal lattices, or employing a co-solvent system. For example, adding a small amount of a polar protic solvent like methanol or ethanol can significantly improve solubility.

Q3: My this compound salt "oiled out" instead of forming crystals during recrystallization. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a crystalline solid. This often happens when the solution is too concentrated or when the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can try reheating the solution and adding more solvent to reduce the concentration. Then, allow it to cool more slowly to encourage proper crystal formation. Using a different solvent with a lower boiling point can also be an effective solution.

Q4: Can I use the free base of (-)-Ephedrine instead of the salt to improve solubility in my reaction?

A4: Yes, converting the this compound salt to its free base, (-)-Ephedrine, is a common and effective strategy to enhance solubility in non-polar organic solvents. The free base is a neutral molecule and is significantly more soluble in a wider range of organic solvents, such as dichloromethane, chloroform, and diethyl ether.[3] However, you will need to consider if the basic nature of the free amine will interfere with your intended reaction chemistry.

Troubleshooting Guide

Issue 1: Poor or Slow Dissolution of this compound Salt

Initial Steps:

  • Verify Solvent Choice: Ensure the chosen solvent has sufficient polarity. Polar protic solvents like methanol and ethanol are generally good starting points.

  • Increase Temperature: Gently heating the mixture can significantly increase the solubility of the salt.

  • Apply Sonication: Use an ultrasonic bath to provide energy to break apart the crystal lattice and facilitate dissolution.

  • Vigorous Stirring: Ensure efficient mixing to maximize the contact between the solvent and the solid.

Advanced Strategies:

  • Co-solvent System: Introduce a small amount of a highly polar co-solvent. For example, if your primary solvent is acetone, adding 5-10% methanol can improve solubility.

  • pH Adjustment: For certain applications, a slight acidification of the solvent with a compatible acid might enhance the solubility of the amine salt.

Issue 2: Precipitation of this compound Salt Upon Cooling

Cause: The amount of dissolved salt exceeds its solubility at the lower temperature.

Solutions:

  • Use a Larger Volume of Solvent: Increase the total volume of the solvent to ensure the compound remains in solution at the desired temperature.

  • Employ a Solvent Mixture: A carefully chosen solvent mixture can sometimes provide better solubility across a wider temperature range.

  • Hot Filtration: If you are trying to remove insoluble impurities, perform the filtration while the solution is hot to prevent premature crystallization of the desired compound.

Data Presentation

The following tables summarize the available solubility data for this compound hydrochloride and sulfate. It is important to note that precise quantitative solubility data for this compound salts in a wide range of organic solvents is not extensively documented in publicly available literature. The information provided is a combination of qualitative descriptions from pharmacopoeias and extrapolated quantitative data.

Table 1: Solubility of this compound Hydrochloride

SolventQualitative SolubilityQuantitative Solubility ( g/100 mL)Temperature (°C)
WaterFreely Soluble~2520
Ethanol (95%)Soluble / Very Soluble[1]~2.520
MethanolSolubleData not available-
AcetoneSparingly SolubleData not available-
DichloromethanePractically InsolubleData not available-
ToluenePractically InsolubleData not available-
Diethyl EtherPractically Insoluble[1][2]Data not available-

Table 2: Solubility of this compound Sulfate

SolventQualitative SolubilityQuantitative Solubility ( g/100 mL)Temperature (°C)
WaterFreely Soluble[2]Data not available-
EthanolSparingly Soluble / Partly Soluble[1][2]Data not available-
MethanolSparingly SolubleData not available-
AcetonePractically InsolubleData not available-
DichloromethanePractically InsolubleData not available-
ToluenePractically InsolubleData not available-
Diethyl EtherPractically InsolubleData not available-

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility of this compound Salts
  • Solvent Selection: Begin by selecting a polar solvent in which the this compound salt has at least partial solubility (e.g., methanol or ethanol).

  • Initial Dissolution Attempt: Add the weighed amount of the this compound salt to the chosen solvent at room temperature and stir vigorously for 5-10 minutes.

  • Heating: If the salt does not fully dissolve, gently heat the mixture using a water bath or heating mantle while continuing to stir. Increase the temperature in increments of 10°C, not exceeding the boiling point of the solvent.

  • Sonication: If heating alone is insufficient, place the flask in an ultrasonic bath for 15-20 minute intervals.

  • Co-solvent Addition (if necessary): If the salt remains insoluble, add a small volume (e.g., 1-5% of the total volume) of a more polar co-solvent (e.g., water, if compatible with the reaction) and continue to stir and/or heat.

  • Observation: Once the solid is dissolved, proceed with your experiment. Be mindful that the compound may precipitate if the solution is cooled.

Protocol 2: Conversion of this compound Hydrochloride to (-)-Ephedrine Free Base
  • Dissolution: Dissolve the this compound hydrochloride in a minimal amount of deionized water.

  • Basification: While stirring, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the solution becomes basic (pH > 9). The formation of a white precipitate or an oily layer of the free base may be observed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent in which the free base is soluble (e.g., dichloromethane or diethyl ether).

  • Washing: Combine the organic extracts and wash them with a small amount of deionized water to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the (-)-Ephedrine free base, which is typically an oily or waxy solid.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound salt in organic solvent check_dissolution Does the salt dissolve at room temperature? start->check_dissolution fully_dissolved Proceed with experiment check_dissolution->fully_dissolved Yes partially_dissolved Partially dissolved or insoluble check_dissolution->partially_dissolved No heat_sonicate Apply heat and/or sonication partially_dissolved->heat_sonicate check_dissolution2 Does the salt dissolve? heat_sonicate->check_dissolution2 check_dissolution2->fully_dissolved Yes consider_alternatives Consider alternative strategies check_dissolution2->consider_alternatives No add_cosolvent Add a polar co-solvent consider_alternatives->add_cosolvent check_dissolution3 Does the salt dissolve? add_cosolvent->check_dissolution3 check_dissolution3->fully_dissolved Yes convert_freebase Convert to free base (for non-polar solvents) check_dissolution3->convert_freebase No, and reaction allows for free base change_solvent Select a more polar solvent check_dissolution3->change_solvent No, and salt form is required convert_freebase->fully_dissolved change_solvent->start

Caption: Troubleshooting workflow for dissolving this compound salts.

Solubilization_Strategy_Selection cluster_conditions Reaction Conditions cluster_strategies Solubilization Strategies start Start: Insoluble this compound Salt condition1 Is the salt form essential for the reaction? start->condition1 condition2 Is a non-polar aprotic solvent required? condition1->condition2 Yes strategy2 Strategy 2: Convert to Free Base - Basify the salt solution - Extract with organic solvent - Dry and concentrate condition1->strategy2 No strategy1 Strategy 1: Enhance Salt Solubility - Use highly polar solvent (MeOH, EtOH) - Apply heat/sonication - Use co-solvent system condition2->strategy1 No condition2->strategy2 Yes

Caption: Logical diagram for selecting a solubilization strategy.

References

Technical Support Center: Stability of (-)-Ephedrinium Under Different Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (-)-Ephedrinium.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with this compound, providing insights into potential causes and solutions.

Question: My this compound solution appears to be degrading over time, even when stored at room temperature. What could be the cause?

Answer: Several factors could be contributing to the degradation of your this compound solution. Here are some common causes and troubleshooting steps:

  • pH of the Solution: this compound salts in aqueous solutions are generally stable. One study noted that solutions of ephedrine salts showed no change in strength after six months of storage at room temperature. However, the rate of degradation can be influenced by pH. For instance, during chlorination, the degradation rate of ephedrine decreases as the pH increases from 2.0 to 10.0.

    • Troubleshooting: Measure the pH of your solution. For optimal stability of ephedrine sulfate in an aqueous solution, a pH range of 4.5 to 5.0 has been suggested. Adjust the pH if necessary using appropriate buffers.

  • Exposure to Light: this compound and its salts are known to be sensitive to light and can gradually decompose upon exposure.

    • Troubleshooting: Always store your solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.

  • Presence of Oxidizing Agents: Oxidizing agents can accelerate the degradation of this compound. Studies have shown that ephedrine degrades in the presence of hydrogen peroxide and other oxidizing agents. The primary oxidation product is often benzaldehyde.

    • Troubleshooting: Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. Use high-purity solvents and reagents to minimize contamination. If your experimental conditions involve oxidizing agents, consider the potential for degradation and analyze your samples promptly.

  • Contamination with Aldehydic Impurities: Significant losses of ephedrine have been observed during extraction with diethyl ether, attributed to the reaction with aldehydic impurities present in the solvent, leading to the formation of substituted oxazolidines.[1]

    • Troubleshooting: Use freshly purified solvents, especially ethers, to remove any aldehydic impurities before use in extractions or as reaction media.

Question: I am performing a forced degradation study on a formulation containing this compound and I'm not seeing any significant degradation under thermal stress. Am I doing something wrong?

Answer: Not necessarily. This compound hydrochloride has shown remarkable thermal stability. One study reported that the decomposition of ephedrine hydrochloride was less than 10% after 60 days at a high temperature of 120°C.[2]

  • Troubleshooting:

    • Confirm Stress Conditions: Ensure your thermal stress conditions (temperature and duration) are appropriate for a forced degradation study, which typically aims for 5-20% degradation. You may need to increase the temperature or extend the duration of exposure.

    • Investigate Other Stress Conditions: If thermal stress is not inducing sufficient degradation, focus on other conditions as mandated by ICH guidelines, such as acidic and basic hydrolysis, and oxidation, as this compound is known to be susceptible to these.

Question: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

Answer: While this compound is compatible with many common excipients, potential interactions should be considered, especially under stress conditions.

  • Microcrystalline Cellulose (MCC): MCC is generally considered chemically inert and compatible with a wide range of active pharmaceutical ingredients.[3][4] However, the crystallinity of MCC can affect the hydrophilic properties and stability of tablets, potentially accelerating the hydrolysis of moisture-sensitive drugs.[5]

  • Lactose: Lactose is a common filler, but it can undergo Maillard reactions with primary and secondary amine drugs, leading to discoloration and degradation. As this compound is a secondary amine, this interaction is a theoretical possibility, especially under conditions of high humidity and temperature.

  • Starch: Starch is another widely used excipient and is generally considered inert. However, the source and grade of starch can influence its properties.

Troubleshooting: When developing a new formulation, it is crucial to conduct compatibility studies by preparing physical mixtures of this compound with each excipient and subjecting them to accelerated stability conditions (e.g., 40°C/75% RH). Monitor for any changes in physical appearance, assay, and the formation of degradation products using a stability-indicating analytical method.

Data on Stability of this compound

The following tables summarize the available quantitative data on the stability of this compound under various conditions.

Table 1: Stability of this compound in Aqueous Solutions

Salt FormConcentration & MediumStorage ConditionsDurationRemaining (%) / Observations
Ephedrine Sulfate5 mg/mL in 0.9% NaClAmbient Temperature60 daysStable, no appreciable change in pH.[6][7][8]
Ephedrine Sulfate5 mg/mL in 0.9% NaCl4°C60 daysStable, no appreciable change in pH.[6][7][8]
Ephedrine HClCapsulesReal-time study60 days< 10% decomposition.[2]
Ephedrine HClAqueous Solution4°C60 days< 10% decomposition.[2]
Ephedrine HClAqueous Solution120°C60 days< 10% decomposition.[2]

Table 2: Stability of this compound under Forced Degradation Conditions

ConditionReagent/StressObservationMajor Degradation Products
OxidationHydrogen PeroxideDegrades via pseudo-first order kinetics.[9][10]Benzaldehyde, N-oxygenated intermediates.[9][10]
OxidationVarious oxidizing agentsDegradation observed.[1]Not specified.[1]
PhotodegradationUV lightDegradation observed.[1]Not specified.[1]
ChlorinationNaClODegradation follows second-order kinetics. Rate decreases with increasing pH (2.0-10.0).[11]Products of dehydration, hydroxylation, deamination, and demethylation.[11]

Table 3: Stability of this compound in Biological Matrices

MatrixStorage ConditionsDurationObservations
Human PlasmaRoom Temperature, 4°C, -70°C7 hoursStable.[12]
Human Plasma5 freeze-thaw cycles at -70°C-Stable.[12]
Human Plasma (in autosampler)10°C97 hoursStable.[12]
Plasma (inoculated with C. albicans)37°C48 hours~10% loss.[13]
Urine (inoculated with C. albicans)37°C48 hours>15% loss.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability testing of this compound.

Protocol 1: HPLC Stability-Indicating Method for this compound

This protocol is a general guideline for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your particular formulation and equipment.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (or other suitable buffer salts)

  • Water (HPLC grade)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies

  • Oxidizing agent (e.g., 3% H₂O₂)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV or PDA detector

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution to the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

    • Prepare sample solutions from your formulation or reaction mixture, ensuring the final concentration of this compound is within the calibration range.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 0.032 M). The exact ratio should be optimized to achieve good separation. One study used a ratio of acetonitrile:methanol:0.032 M ammonium acetate (55:05:40, v/v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Detection Wavelength: 210 nm or 215 nm are commonly used. A PDA detector can be used to assess peak purity.

    • Injection Volume: 10-20 µL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours). Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose the solid drug substance or formulation to dry heat (e.g., 105°C) for a specified period. Dissolve in a suitable solvent before injection.

    • Photodegradation: Expose the drug substance or formulation to UV light (e.g., 254 nm) and/or visible light for a specified period.

  • Method Validation (according to ICH guidelines):

    • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.

    • Linearity: Construct a calibration curve with at least five concentrations and determine the correlation coefficient (r² > 0.999).

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.

    • Precision: Determine the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate) on the results.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

degradation_pathway cluster_conditions Stress Conditions cluster_products Degradation Products ephedrinium This compound oxidation Oxidation (e.g., H₂O₂) ephedrinium->oxidation k₁ hydrolysis Hydrolysis (Acid/Base) ephedrinium->hydrolysis k₂ photolysis Photolysis (UV/Vis Light) ephedrinium->photolysis k₃ chlorination Chlorination (e.g., NaClO) ephedrinium->chlorination k₄ benzaldehyde Benzaldehyde oxidation->benzaldehyde n_oxygenated N-oxygenated intermediates oxidation->n_oxygenated dehydration_prod Dehydration Products chlorination->dehydration_prod hydroxylation_prod Hydroxylation Products chlorination->hydroxylation_prod deamination_prod Deamination Products chlorination->deamination_prod demethylation_prod Demethylation Products chlorination->demethylation_prod

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow start Start: This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sample_prep Sample Preparation (Dilution, Neutralization) stress->sample_prep hplc Stability-Indicating HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Peak Purity, Assay, Impurity Profiling) hplc->data_analysis end End: Stability Report data_analysis->end

References

Technical Support Center: Purification of (-)-Ephedrinium Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of (-)-ephedrinium reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound products?

A1: The most common purification techniques include crystallization, chromatography, and extraction.[1][2] Crystallization is a traditional and effective method that relies on solubility differences between the desired compound and impurities.[1][3] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer high-resolution separation.[1] Acid-base extraction is often used as an initial purification step to separate the basic ephedrine from neutral or acidic impurities.[2]

Q2: How can I separate (-)-ephedrine from its diastereomer, (+)-pseudoephedrine?

A2: Separating diastereomers like ephedrine and pseudoephedrine requires chiral separation techniques. The most effective methods include chiral chromatography (e.g., using a Lux 3 µm AMP column) and capillary electrophoresis with a chiral selector, such as bovine serum albumin (BSA).[4][5][6] Fractional crystallization of salts, such as the oxalates, can also be effective, as ephedrine oxalate is significantly less soluble in cold water than pseudoephedrine oxalate.[7][8]

Q3: What are the common impurities found in (-)-ephedrine synthesis?

A3: Besides the starting materials and stereoisomers like pseudoephedrine, impurities can arise from side reactions.[7][9] In syntheses involving reduction, by-products such as 1,2-dimethyl-3-phenylaziridine and phenyl-2-propanone (P2P) can form.[10][11] If the material is sourced from plant extracts, a complex mixture of other alkaloids and plant compounds will be present initially.[1]

Q4: Which solvent system is best for the recrystallization of this compound hydrochloride?

A4: A common and effective method involves dissolving the crude base in alcohol (e.g., ethanol) and neutralizing it with concentrated hydrochloric acid diluted with more alcohol.[7][12] The resulting this compound hydrochloride salt crystallizes upon standing.[7][12] For washing the crystals, a mixture of alcohol and ether is often used, followed by pure ether to remove residual soluble impurities.[12]

Troubleshooting Guides

Problem 1: Low Purity or Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Oily Precipitate Forms Instead of Crystals The solvent may be inappropriate, or the concentration of impurities is too high, inhibiting crystal lattice formation. The cooling rate might be too fast.1. Re-dissolve the oil in a minimal amount of hot solvent and try adding a different, miscible anti-solvent slowly. 2. Perform a preliminary purification step like acid-base extraction to remove gross impurities.[2] 3. Allow the solution to cool more slowly to encourage larger crystal growth.[13]
No Crystals Form Upon Cooling The solution is not supersaturated; either too much solvent was used, or the compound is highly soluble even at low temperatures.1. Evaporate some of the solvent to increase the concentration and attempt cooling again.[14] 2. Add a seed crystal of pure this compound salt to induce crystallization. 3. Cool the solution in an ice bath to further decrease solubility.[13]
Purity Does Not Improve Significantly Impurities have similar solubility profiles to the desired product. The co-impurity may be a stereoisomer.1. Try a different solvent or a multi-solvent system for recrystallization.[12] 2. If stereoisomers (e.g., pseudoephedrine) are present, recrystallization alone may be insufficient. A chiral separation method is recommended.[6][9] 3. Consider an alternative purification technique like column chromatography.[2]
Problem 2: Incomplete Separation of Stereoisomers
Symptom Possible Cause Suggested Solution
HPLC/GC analysis shows the presence of (+)-pseudoephedrine. The chosen purification method lacks chiral selectivity.1. Employ a chiral stationary phase column for HPLC or GC.[6][9] 2. Utilize capillary electrophoresis with a chiral additive like BSA. Optimal conditions can be achieved with a 20 mmol/L phosphate buffer at pH 9.0 with 10 µmol/L BSA.[4][5]
Fractional crystallization of oxalate salts gives poor separation. The solubility difference is not being exploited effectively; contamination between fractions.1. Ensure the initial precipitation of ephedrine oxalate is done from a cold solution to maximize the solubility difference.[7] 2. Perform multiple recrystallization steps, although this may lead to yield loss.[12] 3. Wash the filtered crystals thoroughly with ice-cold water.

Data on Purification Efficiency

The following table summarizes quantitative data from various purification methods for ephedrine products.

Purification Method Stationary/Resin Phase Eluent/Conditions Reported Purity Reported Yield/Efficiency Reference
Cation Exchange Chromatography Styrene DVB Cation Exchange ResinStep gradient with NaCl in phosphate buffer (pH 7.2)84.9%86.3%[15]
Resin Adsorption Weakly Acidic Cation Exchange & Macroporous ResinsElution with HCl or HCl/organic solvent mixture80% - 97%>95% (Extraction Efficiency)[16]
Capillary Electrophoresis (Chiral) Uncoated Capillary with BSA additive20 mmol/L phosphate buffer (pH 9.0), 15% 2-propanolBaseline ResolutionN/A (Analytical Method)[4][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol is based on the principle of fractional crystallization to purify crude (-)-ephedrine base.

  • Dissolution: Take the crude (-)-ephedrine base and dissolve it in approximately twice its weight of ethanol.[7][12]

  • Neutralization: Prepare a solution of concentrated hydrochloric acid diluted with twice its volume of ethanol. Slowly add this acidic solution to the ephedrine solution until it is neutralized (check with pH paper).

  • Crystallization: Allow the neutralized solution to stand at room temperature. Nearly pure this compound hydrochloride will crystallize out as prismatic needles.[7][12] For improved yield, the solution can be cooled further in an ice bath after initial crystal formation.

  • Filtration and Washing: Filter the crystals using a Buchner funnel under vacuum.[13] Wash the collected crystals first with a cold mixture of ethanol and diethyl ether, and then with pure diethyl ether to remove any remaining soluble impurities.[12]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvents. The melting point of pure this compound hydrochloride is 216°C.[7][12]

  • Second Crop (Optional): The mother liquor can be concentrated by evaporating a portion of the solvent to recover a second, less pure crop of crystals.[12]

Protocol 2: Acid-Base Extraction for Initial Purification

This protocol is designed to separate the basic (-)-ephedrine from acidic and neutral impurities in a reaction mixture.

  • Dissolution: Dissolve the crude reaction product in a suitable organic solvent that is immiscible with water (e.g., diethyl ether or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1M HCl). The basic (-)-ephedrine will react to form the hydrochloride salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the this compound salt. Discard the organic layer (or process it to recover other components if necessary).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH or K₂CO₃ solution) until the pH is greater than 10.[7] This will convert the this compound salt back to its free base form, which will precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., diethyl ether). The (-)-ephedrine free base will now move back into the organic layer, leaving behind inorganic salts and other water-soluble impurities.[2][7]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified (-)-ephedrine base.[7][14] This product can then be further purified by recrystallization (Protocol 1).

Visual Guides

G cluster_start Start cluster_primary Primary Purification cluster_secondary Secondary Purification cluster_chiral Chiral Purification (If Required) cluster_end Final Product start Crude this compound Reaction Product extraction Acid-Base Extraction (Removes acidic/neutral impurities) start->extraction Dissolve in organic solvent filtration Filtration extraction->filtration Isolate aqueous layer, basify & re-extract recrystallization Recrystallization (Removes soluble impurities) filtration->recrystallization Convert to salt chromatography Column Chromatography (Separates by polarity) filtration->chromatography If recrystallization is ineffective chiral_hplc Chiral HPLC / SFC (Separates stereoisomers) recrystallization->chiral_hplc If diastereomers are present end_product Pure this compound Salt recrystallization->end_product chromatography->chiral_hplc If diastereomers are present chiral_hplc->end_product

Caption: General workflow for the purification of this compound products.

G start Low Purity Detected After Initial Purification q1 Are stereoisomers (e.g., pseudoephedrine) present? start->q1 q2 Is the product oily or failing to crystallize? start->q2 q3 Are baseline impurities (from starting materials) high? start->q3 q1->q2 No sol1 Perform Chiral Separation (Chiral HPLC, SFC, or CE) q1->sol1 Yes q2->q3 No sol2 Adjust Recrystallization Protocol: - Change solvent system - Cool solution slower - Use a seed crystal q2->sol2 Yes sol3 Perform Column Chromatography or a preliminary Acid-Base Extraction q3->sol3 Yes

Caption: Troubleshooting logic for low purity in this compound products.

G start Select Purification Goal goal1 Initial Bulk Purification (High Impurity Load) start->goal1 goal2 Removal of Soluble By-products start->goal2 goal3 Separation of Stereoisomers start->goal3 goal4 Achieving >99% Pharmaceutical Grade start->goal4 method1 Acid-Base Extraction goal1->method1 method2 Recrystallization goal2->method2 method3 Chiral Chromatography (HPLC/SFC) or Chiral Resolution goal3->method3 method4 Preparative HPLC followed by final Recrystallization goal4->method4 method1->goal2 Followed by method2->goal3 If needed method3->goal4 If needed

Caption: Decision tree for selecting a suitable purification technique.

References

side reactions and byproducts in (-)-Ephedrinium synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (-)-Ephedrinium salts. The primary focus is on addressing common side reactions and the formation of byproducts during the synthesis of the parent molecule, (-)-ephedrine.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction in (-)-ephedrine synthesis?

A1: The most critical side reaction is the formation of the diastereomeric byproduct, (+)-pseudoephedrine. Since (-)-ephedrine (1R,2S) and (+)-pseudoephedrine (1S,2S) possess two chiral centers, controlling the stereochemistry during synthesis is paramount. The formation of (+)-pseudoephedrine reduces the yield of the desired product and complicates the purification process.[1][2]

Q2: What synthetic route is commonly used, and what are its main challenges?

A2: A prevalent commercial method involves a two-step process. First, L-phenylacetylcarbinol (L-PAC) is produced via yeast-mediated fermentation of benzaldehyde and dextrose.[3][4][5] Second, L-PAC undergoes reductive amination with methylamine to form (-)-ephedrine.[1] The main challenges are the formation of byproducts during fermentation, such as benzyl alcohol, and controlling the diastereoselectivity of the reductive amination step to minimize the formation of (+)-pseudoephedrine.[1][3]

Q3: How can the formation of the (+)-pseudoephedrine byproduct be minimized during reductive amination?

A3: Minimizing the formation of the (+)-pseudoephedrine diastereomer depends on achieving high stereoselectivity. This can be influenced by several factors:

  • Catalyst Selection: The choice of metal catalyst (e.g., platinum, palladium) for the hydrogenation is crucial. Catalytic reduction of α-methylaminopropiophenone hydrochloride over platinum, for instance, is reported to give almost exclusively (+)-pseudoephedrine, demonstrating the strong influence of the catalyst system.[1] A different catalytic system is needed to favor the ephedrine isomer.

  • Kinetic vs. Thermodynamic Control: The reaction can be steered towards the desired isomer through kinetic control, where the desired product is formed faster.[1] This often involves careful selection of reaction temperature, pressure, and solvent.

  • Chiral Auxiliaries and Catalysts: Modern asymmetric synthesis techniques can provide high diastereoselectivity but may involve more complex and costly reagents.[6]

Q4: What are the primary byproducts from the initial L-PAC fermentation step?

A4: During the yeast-mediated acyloin condensation of benzaldehyde to form L-PAC, two major byproducts are commonly formed:

  • Benzyl alcohol: This is produced by the yeast's alcohol dehydrogenase (ADH) reducing the benzaldehyde starting material.[3]

  • 1-phenylpropan-1,2-diol: This results from the reduction of the desired L-PAC intermediate, also catalyzed by ADH.[3] Strategies to minimize these byproducts include optimizing fermentation conditions and using specific yeast strains or purified enzymes.[4][7]

Q5: How can I purify (-)-ephedrine from (+)-pseudoephedrine and other byproducts?

A5: Purification can be challenging due to the similar physical properties of the diastereomers. Common methods include:

  • Fractional Crystallization: This is a traditional and effective method. By converting the mixture of free bases to their hydrochloride or other salts, the difference in solubility can be exploited to selectively crystallize and separate the desired this compound salt.[1]

  • Chromatography: Techniques like column chromatography can be used for separation, although this may be less practical on an industrial scale.[1]

  • Capillary Electrophoresis (CE): For analytical purposes, CE is a powerful technique for the separation and quantification of ephedrine and pseudoephedrine.[8][9]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of (-)-Ephedrine 1. Poor conversion in the reductive amination step. 2. Significant formation of byproducts (e.g., benzyl alcohol) in the L-PAC step. 3. Formation of a high percentage of the (+)-pseudoephedrine diastereomer.1. Optimize reductive amination conditions (catalyst, H₂ pressure, temperature). Ensure the quality of L-PAC starting material. 2. Refine fermentation conditions (pH, temperature, yeast strain, substrate feed rate) to inhibit reductase activity.[4] 3. Re-evaluate the catalyst and reaction conditions for the reduction step to improve diastereoselectivity.[1]
High Percentage of (+)-Pseudoephedrine in Product 1. Suboptimal catalyst for the desired stereochemical outcome. 2. Reaction conditions favor the formation of the thermodynamically more stable product, which may be the undesired isomer. 3. Isomerization of the product during workup or purification.1. Screen different hydrogenation catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and catalyst loadings. 2. Investigate reaction conditions that favor kinetic control, such as lower temperatures.[1] 3. Use milder conditions during purification. For instance, it is possible to convert (+)-pseudoephedrine to (-)-ephedrine by refluxing in glacial acetic acid, indicating that acidic conditions can promote isomerization.[10]
Significant Benzyl Alcohol Contamination Over-reduction of the benzaldehyde starting material by yeast alcohol dehydrogenase during L-PAC synthesis.1. Control the addition rate of benzaldehyde to the fermentation broth to avoid high concentrations.[4] 2. Use yeast strains with lower alcohol dehydrogenase activity or employ purified pyruvate decarboxylase.[4] 3. Utilize biphasic systems to sequester the toxic benzaldehyde, reducing its availability for side reactions.[7]
Difficulty Separating Diastereomers by Crystallization The solubility of the (-)-ephedrine and (+)-pseudoephedrine salts are too similar under the chosen conditions.1. Experiment with different salt forms (e.g., hydrochloride, sulfate, tartrate) as they will have different crystal lattices and solubilities. 2. Vary the crystallization solvent or use a solvent/anti-solvent system. 3. Optimize the cooling rate and temperature profile during crystallization.

Experimental Protocols

Protocol: Reductive Amination of L-PAC to (-)-Ephedrine

This is a generalized protocol and should be optimized for specific laboratory conditions and scales.

  • Reaction Setup: In a suitable hydrogenation reactor, dissolve L-phenylacetylcarbinol (L-PAC) in a solvent such as methanol or ethanol.

  • Amine Addition: Add a solution of methylamine (typically in ethanol or water) to the reactor. The molar ratio of methylamine to L-PAC should be optimized, often with a slight excess of the amine.

  • Catalyst Addition: Add a hydrogenation catalyst (e.g., Palladium on Carbon, Pd/C) to the mixture under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol%.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi) and begin vigorous stirring.

  • Reaction Monitoring: Heat the reaction to the target temperature (e.g., 40-60 °C). Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can then be purified, typically by crystallization of its hydrochloride salt.

Visual Guides

Synthesis and Side Reaction Pathway

G cluster_0 Step 1: L-PAC Synthesis (Yeast Fermentation) cluster_1 Step 2: Reductive Amination benzaldehyde Benzaldehyde lpac L-Phenylacetylcarbinol (L-PAC) (Desired Intermediate) benzaldehyde->lpac Yeast (Pyruvate Decarboxylase) benzyl_alcohol Benzyl Alcohol (Byproduct) benzaldehyde->benzyl_alcohol Yeast (Alcohol Dehydrogenase) diol 1-Phenylpropan-1,2-diol (Byproduct) lpac->diol Yeast (Alcohol Dehydrogenase) lpac_in L-PAC lpac->lpac_in ephedrine (-)-Ephedrine (Desired Product) lpac_in->ephedrine 1. Methylamine 2. H₂ / Catalyst pseudoephedrine (+)-Pseudoephedrine (Diastereomeric Byproduct) lpac_in->pseudoephedrine 1. Methylamine 2. H₂ / Catalyst (Poor Stereocontrol)

Caption: Main synthesis pathway and formation of key byproducts.

Troubleshooting Workflow: Low Diastereoselectivity

G start Problem: High % of (+)-Pseudoephedrine check_catalyst Is the catalyst system optimized for (-)-Ephedrine formation? start->check_catalyst change_catalyst Action: Screen alternative catalysts (e.g., different metals, supports, chiral ligands). check_catalyst->change_catalyst No check_temp Are reaction conditions under kinetic control? check_catalyst->check_temp Yes change_catalyst->check_temp lower_temp Action: Lower reaction temperature. Analyze product ratio at different time points. check_temp->lower_temp No check_workup Could isomerization occur during workup/purification? check_temp->check_workup Yes lower_temp->check_workup modify_workup Action: Use milder pH conditions. Avoid prolonged heating. check_workup->modify_workup Yes end Resolution: Improved Diastereomeric Ratio check_workup->end No modify_workup->end

Caption: Decision tree for troubleshooting poor diastereoselectivity.

References

Technical Support Center: Scaling Up (-)-Ephedrinium Catalyzed Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up (-)-ephedrinium catalyzed asymmetric reactions. The information is designed to help anticipate and manage common challenges encountered during the transition from laboratory to larger-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound salts as phase-transfer catalysts in asymmetric synthesis?

This compound salts are a class of chiral phase-transfer catalysts (PTCs) that offer several advantages in asymmetric synthesis. Derived from readily available and relatively inexpensive (-)-ephedrine, these catalysts are particularly effective in promoting a variety of carbon-carbon and carbon-heteroatom bond-forming reactions with high enantioselectivity.[1][2] Their utility in biphasic reaction conditions (e.g., liquid-liquid or solid-liquid) simplifies product purification and catalyst removal, contributing to greener and more cost-effective processes.[3]

Q2: What are the most common challenges encountered when scaling up this compound catalyzed reactions?

Scaling up this compound catalyzed reactions, like many phase-transfer catalysis (PTC) systems, presents several challenges. These primarily include:

  • Maintaining Enantioselectivity: A drop in enantiomeric excess (ee) is a common issue, often due to changes in mixing efficiency, temperature gradients, or localized concentration differences.

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control on a larger scale due to the decreased surface-area-to-volume ratio, potentially leading to thermal runaway.[4][5][6][7]

  • Phase Separation and Emulsion Formation: Efficient separation of the aqueous and organic phases can become problematic at larger volumes, with stable emulsions hindering product isolation.[8][9][10][11]

  • Catalyst Stability and Recovery: The stability of the this compound salt under prolonged reaction times and potentially harsh basic conditions can be a concern, as can its efficient recovery and recycling for cost-effectiveness in industrial applications.[12][13]

Q3: How does the structure of the this compound catalyst influence its performance at scale?

The structure of the this compound catalyst, particularly the substituents on the quaternary ammonium nitrogen, plays a crucial role in its efficacy. The lipophilicity of these groups affects the catalyst's solubility in the organic phase and its ability to form a reactive ion pair with the nucleophile.[14] The steric bulk around the chiral environment influences the facial selectivity of the electrophilic attack, thereby determining the enantioselectivity of the product. When scaling up, a catalyst that was optimal at the lab scale may not be the most efficient at a larger scale due to changes in mass transfer and reaction kinetics.

Troubleshooting Guides

Problem 1: Decreased Enantioselectivity (ee) Upon Scale-Up

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Mixing/Mass Transfer - Increase the stirring rate to improve the interfacial area between the phases. However, be aware that excessively high stirring rates can sometimes lead to emulsion formation.[15][16] - Evaluate different impeller designs (e.g., pitched-blade turbine) for more efficient mixing in larger reactors.
Temperature Gradients/Hot Spots - For exothermic reactions, ensure adequate cooling capacity of the reactor. - Implement controlled, slow addition of the limiting reagent to manage the rate of heat generation.[4] - Use multiple temperature probes to monitor for localized hot spots.
Localized High Concentrations of Base - Introduce the base solution subsurface to ensure rapid dispersion. - Consider using a weaker base or a solid-liquid PTC system to moderate the reaction rate.
Catalyst Decomposition - Analyze the catalyst stability under the reaction conditions over the extended reaction time required for larger scales. - Consider using a more robust catalyst derivative if degradation is observed.
Problem 2: Formation of a Stable Emulsion During Work-Up

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
High Stirring Speed - Reduce the agitation speed during the final stages of the reaction and before phase separation.
High Catalyst Concentration - Reduce the catalyst loading to the minimum effective amount.
Presence of Fine Solid Particles - Filter the reaction mixture through a pad of celite before phase separation.[9]
Unfavorable pH of the Aqueous Phase - Adjust the pH of the aqueous layer, if compatible with the product's stability.
High Concentration of Salts - Add a saturated brine solution (salting out) to help break the emulsion by increasing the polarity of the aqueous phase.[9]
Problem 3: Slow or Incomplete Reaction at Larger Scale

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Mass Transfer - Increase the stirring rate to enhance the contact between the two phases.[15][16]
Low Reaction Temperature - While managing exotherms is crucial, ensure the bulk reaction temperature is maintained at the optimal level.
Catalyst Poisoning or Deactivation - Ensure all reactants and solvents are free from impurities that could act as catalyst poisons. - Consider a higher catalyst loading if deactivation is unavoidable, and investigate catalyst regeneration methods.
Poor Solubility of Reactants - Re-evaluate the solvent system. A co-solvent might be necessary at a larger scale to ensure all components remain in their respective optimal phases.

Data Presentation

Table 1: Effect of Catalyst Loading and Temperature on a Representative Asymmetric Alkylation

EntryScale (mmol)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
1150249592
210050369288
310020488585
4100520249080
5100050488986
6100010728082

Note: This table presents illustrative data compiled from typical trends observed in asymmetric phase-transfer catalysis.

Experimental Protocols

Gram-Scale Asymmetric Alkylation of a Glycine Schiff Base

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • (-)-N-Benzyl-N-methylephedrinium bromide (0.05 eq)

  • Toluene

  • 50% w/w aqueous potassium hydroxide solution

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add N-(diphenylmethylene)glycine tert-butyl ester and toluene.

  • Add the (-)-N-benzyl-N-methylephedrinium bromide catalyst to the solution.

  • Begin vigorous stirring (e.g., 500 rpm) and cool the mixture to 0 °C using an ice bath.

  • Slowly add the 50% aqueous potassium hydroxide solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Add benzyl bromide dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24-36 hours.

  • Upon completion, stop stirring and allow the phases to separate.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Gram-Scale Asymmetric Michael Addition to an Enone

Materials:

  • Chalcone (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • (-)-N-Dodecyl-N-methylephedrinium bromide (0.02 eq)

  • Toluene

  • Solid potassium carbonate (2.0 eq)

Procedure:

  • To a 500 mL jacketed reactor equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add chalcone, diethyl malonate, and toluene.

  • Add the (-)-N-dodecyl-N-methylephedrinium bromide catalyst.

  • Cool the mixture to -20 °C using a circulating chiller.

  • Add powdered anhydrous potassium carbonate in one portion with vigorous stirring.

  • Maintain the reaction temperature at -20 °C and monitor the progress by HPLC. The reaction typically takes 48-72 hours.

  • Once the reaction is complete, add water to dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the product by flash chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Charge Reactor with Substrate, Solvent, and Catalyst cool Cool to Reaction Temperature start->cool add_base Controlled Addition of Base/Reagent cool->add_base monitor Monitor Reaction Progress (TLC/HPLC) add_base->monitor quench Quench Reaction monitor->quench Reaction Complete phase_sep Phase Separation quench->phase_sep extract Extraction phase_sep->extract dry Drying of Organic Phase extract->dry concentrate Concentration dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify end end purify->end Final Product troubleshooting_workflow cluster_ee Low Enantioselectivity cluster_yield Low Yield / Slow Reaction cluster_workup Work-up Issues start Problem Identified During Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_mass_transfer Verify Mass Transfer start->check_mass_transfer emulsion Emulsion Formation start->emulsion check_temp Check for Temperature Gradients check_mixing->check_temp check_base Assess Base Addition check_temp->check_base solution Optimized Process check_base->solution Implement Corrective Actions check_catalyst_activity Investigate Catalyst Deactivation check_mass_transfer->check_catalyst_activity check_catalyst_activity->solution phase_sep Poor Phase Separation emulsion->phase_sep phase_sep->solution

References

Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Ephedrines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of ephedrines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of ephedrines?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of target analytes, such as ephedrines, by co-eluting compounds from the sample matrix.[1][2][3][4] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of results.[1][2][4] Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.[2]

Q2: How can I detect the presence of matrix effects in my ephedrine analysis?

A: The most common method to assess matrix effects is the post-extraction spike method.[2][3] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution.[2] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix is injected.[5][6][7] Dips or peaks in the baseline signal at the retention time of interfering compounds reveal regions of ion suppression or enhancement.[6]

Q3: What is the most effective strategy to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][8][9][10][11] An SIL-IS, such as ephedrine-d3, co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means for accurate quantification.[12][13]

Q4: Can simply diluting my sample help reduce matrix effects?

A: Yes, the "dilute-and-shoot" approach can be a very effective and simple method to reduce matrix effects, particularly for urine samples.[12][13][14][15][16][17][18] Dilution reduces the concentration of interfering matrix components.[5][15] However, it's important to ensure that the diluted analyte concentration remains above the limit of quantification (LOQ) of the method.[5][13]

Q5: Which ionization technique, ESI or APCI, is less prone to matrix effects for ephedrine analysis?

A: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to matrix effects compared to Electrospray Ionization (ESI).[1][4][19][20] ESI is more prone to charge competition and droplet surface effects caused by co-eluting matrix components.[4][20]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Poor reproducibility of results Variable matrix effects between samples.- Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to account for sample-to-sample variations in matrix effects.[8][9][10][11] - Optimize Sample Preparation: Ensure consistent and thorough removal of matrix components through methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[21][22]
Low analyte signal (Ion Suppression) Co-elution of interfering compounds (e.g., phospholipids).[6][23]- Improve Chromatographic Separation: Modify the gradient, change the column chemistry (e.g., use a metal-free column to avoid chelation), or adjust the mobile phase to separate ephedrines from the suppression zone.[5][24] - Enhance Sample Cleanup: Employ phospholipid removal strategies like specific SPE cartridges or protein precipitation followed by a cleanup step.[23][25][26][27] - Optimize MS Source Parameters: Adjust parameters like capillary voltage, gas flow, and temperature to potentially minimize the impact of interfering compounds.[28][29][30][31]
Inaccurate quantification Matrix effects are not being adequately compensated for.- Evaluate Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[2] - Switch to a SIL-IS: If not already in use, a SIL-IS is the most effective way to correct for quantification errors due to matrix effects.[5] - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[5]
High signal variability at the beginning or end of the chromatogram Presence of early or late eluting, non-polar compounds like phospholipids causing ion suppression.- Divert Flow: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run, preventing these compounds from entering the mass spectrometer. - Employ Phospholipid Removal SPE: Utilize specialized SPE cartridges designed to remove phospholipids from the sample extract.[25][26][27]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effectiveness of different strategies to mitigate matrix effects in ephedrine analysis.

Table 1: Matrix Effect and Recovery Data for Ephedrines in Human Plasma

AnalyteSample PreparationMatrix Effect (%)Extraction Recovery (%)Internal StandardReference
EphedrineLiquid-Liquid Extraction (LLE)100.48 - 102.1573.31 - 76.092-phenylethylamine[32]
PseudoephedrineLiquid-Liquid Extraction (LLE)101.60 - 105.1771.44 - 72.972-phenylethylamine[32]

Table 2: Matrix Effect and Method Performance in Urine Analysis

AnalyteSample PreparationMatrix Effect (%)Precision (%RSD)Bias (%)Internal StandardReference
Norephedrine10-fold dilution< 152.8 - 10.4-5.5 to 12Ephedrine-d3[12]
Norpseudoephedrine10-fold dilution< 152.8 - 10.4-4.1 to 8.0Ephedrine-d3[12]
Ephedrine10-fold dilution< 152.8 - 10.40.3 to 2.1Ephedrine-d3[12]
Pseudoephedrine10-fold dilution< 152.8 - 10.41.6 to 2.6Ephedrine-d3[12]
Methylephedrine10-fold dilution< 152.8 - 10.42.9 to 5.0Ephedrine-d3[12]
EphedrineDilute-and-shootNot observed< 10N/Ad3-EP[14][33][34]

Experimental Protocols

1. Protocol for "Dilute-and-Shoot" Analysis of Ephedrines in Urine

This protocol is adapted from a validated method for the quantification of ephedrine-type substances in urine.[12][14]

  • Sample Preparation:

    • Prepare an internal standard (IS) solution of ephedrine-d3 at a concentration of 4 µg/mL in water.[12]

    • Dilute the urine sample 10-fold by adding 50 µL of urine to 450 µL of the IS solution.

    • Vortex the mixture.

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C8 or similar reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 98:2 v/v) containing acidic modifiers like 0.1% acetic acid and 0.01% trifluoroacetic acid.[12]

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

2. Protocol for Liquid-Liquid Extraction (LLE) of Ephedrines from Plasma

This protocol is based on a method for the simultaneous determination of ephedrine and pseudoephedrine in human plasma.[32]

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution.

    • Add a basifying agent (e.g., NaOH) to adjust the pH.

    • Add an extraction solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex mix for an extended period (e.g., 10 minutes).

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

Caption: Workflow for mitigating matrix effects in ephedrine analysis.

Troubleshooting_Decision_Tree start Inaccurate or Irreproducible Results? check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present no_me Review other method parameters (e.g., calibration, instrument performance) me_present->no_me No use_sil_is Use Stable Isotope-Labeled IS? me_present->use_sil_is Yes implement_sil_is Implement SIL-IS use_sil_is->implement_sil_is No optimize_prep Optimize Sample Preparation use_sil_is->optimize_prep Yes revalidate Re-validate Method implement_sil_is->revalidate improve_chrom Improve Chromatography optimize_prep->improve_chrom Still issues optimize_prep->revalidate Resolved dilution Increase Dilution Factor improve_chrom->dilution change_extraction Change Extraction Method (SPE/LLE) improve_chrom->change_extraction dilution->revalidate change_extraction->revalidate

Caption: Troubleshooting decision tree for matrix effect issues.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS and Alternative Methods for Ephedrine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of ephedrine is crucial for regulatory compliance, pharmacokinetic studies, and quality control. This guide provides an objective comparison of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ephedrine quantification against alternative methods, supported by experimental data.

Method Performance Comparison

The selection of an analytical method for ephedrine quantification depends on various factors, including the matrix, required sensitivity, and the specific ephedrine isomers to be analyzed. Below is a summary of the performance characteristics of a validated LC-MS/MS method compared to other analytical techniques.

ParameterLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity Range 0.2 - 1000 ng/mL20 - 2000 ng/mL[1]Not explicitly stated, but good correlation with LC-MS/MS[1][2]Not typically used for quantification in the same manner as chromatographic methods
Intra-day Precision (%RSD) < 5.9%[3]1.64 - 2.86%[4]2.8 - 10.4%[2]Not applicable
Inter-day Precision (%RSD) < 7.3%[3]1.61 - 3.12%[4]Not explicitly statedNot applicable
Accuracy (Bias %) -11.5 to 16.3%[3]-5.9 to 6.7%[1]-5.5 to 12%[1][2]Assay results of 97.8 to 100.2% of declared value for commercial dosage forms[5]
Limit of Detection (LOD) 2 ng/mL[4]20 ng/mL[6]Not explicitly statedAbout 1% of the total mixture[5]
Limit of Quantification (LOQ) 4 ng/mL[4]Not explicitly stated, but linearity starts at 20 ng/mL[1]Not explicitly statedNot applicable
Recovery (%) 51.7 - 102.3%[3]85%[4]Not explicitly stated>99.4%[5]

Experimental Protocols

LC-MS/MS Method for Ephedrine Quantification in Urine

This protocol provides a general framework for the quantification of ephedrine in urine using LC-MS/MS.

1. Sample Preparation:

  • A simple "dilute-and-shoot" approach is commonly used for urine samples due to the high sensitivity of LC-MS/MS.[1]

  • Urine samples are diluted 10-fold with an internal standard solution (e.g., ephedrine-d3 in water).[1][2]

  • For more complex matrices like dietary supplements, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[3][4]

2. Liquid Chromatography:

  • Column: A C8 or C18 column is typically used for separation.[1]

  • Mobile Phase: A common mobile phase consists of a mixture of water and acetonitrile with additives like formic acid or ammonium acetate to improve ionization.[1] For example, 98/2 (H₂O/ACN) containing 0.1% HAc and 0.01% TFA.[1][2]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[1]

  • Injection Volume: 10 µL of the prepared sample is injected.[7]

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+) is used as ephedrine contains a nitrogen atom and has high ionization efficiency.[1][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3]

  • Monitored Transitions: For ephedrine, the protonated molecule [M+H]⁺ at m/z 166.2 is selected as the precursor ion, and a characteristic product ion (e.g., m/z 148.2) is monitored for quantification.[8]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Urine samples often require a derivatization step to increase the volatility and thermal stability of ephedrine.[1] This can be a cumbersome and time-consuming process.[1]

  • A straightforward method without cleanup involves taking a small volume (e.g., 10 µL) of the urine sample for derivatization.[6]

2. Gas Chromatography:

  • The derivatized sample is injected into the GC system.

  • Separation is achieved on a suitable capillary column.

3. Mass Spectrometry:

  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification.[1]

Method Validation Workflow and Comparison

The following diagrams illustrate the typical workflow for LC-MS/MS method validation and a comparison of the key attributes of different analytical methods for ephedrine quantification.

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Selectivity & Specificity MV1 Linearity MD1->MV1 Establishes Range MD2 System Suitability SA2 LC-MS/MS Analysis MD2->SA2 Ensures Performance MV2 Precision (Intra- & Inter-day) MV1->MV2 MV3 Accuracy MV2->MV3 SA1 Sample Preparation MV3->SA1 MV4 Limit of Detection (LOD) MV5 Limit of Quantification (LOQ) MV4->MV5 MV5->MV1 MV6 Recovery MV6->SA1 MV7 Matrix Effect MV7->SA1 MV8 Stability MV8->SA1 SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: Workflow for LC-MS/MS method validation.

Comparison of Analytical Methods for Ephedrine Quantification cluster_LCMSMS LC-MS/MS cluster_GCMS GC-MS cluster_GCNPD GC-NPD cluster_NMR NMR LCMSMS_Sen High Sensitivity GCMS_Sen Good Sensitivity LCMSMS_Spe High Specificity LCMSMS_Sim Simple Sample Prep ('Dilute & Shoot') LCMSMS_Com Complex Instrumentation GCNPD_Sen Less Sensitive than MS GCMS_Spe Good Specificity GCMS_Der Derivatization Often Required GCMS_Rob Robust & Established GCNPD_Sel Selective for N-containing compounds NMR_Sen Low Sensitivity GCNPD_Sim Simpler Instrumentation than MS NMR_Str Structural Information NMR_Qua Quantitative for High Concentrations NMR_Com Complex Data Interpretation

Caption: Comparison of analytical methods.

References

A Comparative Analysis of Commercial Ephedrae Herba Samples for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the chemical composition and biological activity of commercially available Ephedrae Herba, providing a foundation for informed selection and further research.

This guide offers a comparative overview of commercial Ephedrae Herba (Ma Huang) samples, tailored for researchers, scientists, and professionals in drug development. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document aims to facilitate a deeper understanding of the variability and therapeutic potential of this important traditional medicine.

Quantitative Analysis of Ephedrine Alkaloids

The therapeutic effects of Ephedrae Herba are primarily attributed to its constituent ephedrine-type alkaloids. However, the concentration of these alkaloids can vary significantly between different commercial samples, depending on the species of Ephedra, geographical origin, and processing methods.[1] Below are tables summarizing the quantitative analysis of major alkaloids in various Ephedra species and commercial dietary supplements.

Table 1: Alkaloid Content in Different Ephedra Species

Ephedra SpeciesEphedrine (%)Pseudoephedrine (%)Norephedrine (%)Norpseudoephedrine (%)Methylephedrine (%)Methylpseudoephedrine (%)Total Alkaloids (%)Reference
E. sinica0.433 - 8.49-----1.4 ± 0.6[1]
E. equisetina------2.7 ± 0.6[1]
E. intermedia------1.5 ± 0.7[1]

Note: '-' indicates data not specified in the cited source. The total alkaloid content can range from 0.02% to 3.4% in the aerial parts of Ephedra species.[1]

Table 2: Alkaloid Content in Commercial Dietary Supplements

Product TypeEphedrine (mg/serving)Pseudoephedrine (mg/serving)Norephedrine (mg/serving)Norpseudoephedrine (mg/serving)Methylephedrine (mg/serving)Methylpseudoephedrine (mg/serving)Total Alkaloids (mg/serving)Reference
Dietary Supplement 1------5.97 - 29.3[2]

Note: The total ephedra alkaloid content in 35 commercial dietary supplements ranged from 5.97 mg to 29.3 mg per serving.

Experimental Protocols for Alkaloid Quantification

Accurate quantification of ephedrine alkaloids is crucial for quality control and research purposes. Several analytical techniques are employed, each with its own advantages. The following sections detail the methodologies for the most common analytical approaches.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of ephedrine alkaloids.

Sample Preparation:

  • Weigh 1.0 g of the solid or liquid sample into a 50 mL conical tube.

  • Add 20 mL of methanol:water (50:50, v/v) as the extraction solvent.

  • Sonically treat the sample solution for 30 minutes.

  • Centrifuge at 4,000 rpm for 30 minutes.

  • Transfer the supernatant to a 20 mL volumetric flask and add 50% methanol to the final volume.[3]

Chromatographic Conditions:

  • Column: Agilent InfinityLab Poroshell Chiral-CD column (100 mm × 2.1 mm, 2.7 μm).[3]

  • Mobile Phase: Isocratic elution with 97% of 2 mM ammonium formate in deionized water (pH 3.7) and 3% of methanol:acetonitrile (70:30, v/v).[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Injection Volume: 1.0 μL.[3]

  • Column Temperature: 23°C.[3]

  • Detection: Diode Array Detector (DAD) at 210 nm.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of Ephedra alkaloids, often used for its high sensitivity and specificity.

Sample Preparation:

  • Extract the sample with ethyl ether.

  • Filter the methanol solution through a 0.45-µm membrane filter for GC-MS analysis.[4]

Chromatographic and Mass Spectrometric Conditions:

  • GC System: HP 6890 Gas Chromatograph.[4]

  • Column: HP-5 MS capillary column (30.0 m x 250 µm x 0.25 µm, 5% phenyl methyl siloxane).[4][5]

  • Carrier Gas: Helium.[4][5]

  • Temperature Program: Start at 60°C, ramp to 100°C at 25°C/min, then to 110°C at 0.5°C/min, and finally to 120°C at 1.0°C/min.[4]

  • MS System: HP 5973 Mass Selective Detector.[4]

  • Detection Mode: Full-scan acquisition and Selected Ion Monitoring (SIM) mode can be used for identification and quantitation.[4]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and is suitable for the analysis of charged molecules like alkaloids.

Sample Preparation:

  • Samples are typically dissolved in a suitable buffer.

Electrophoretic Conditions:

  • Capillary: Fused silica capillary (e.g., 35-cm × 50 μm I.D.).[6]

  • Running Buffer: A common buffer is a 40mM borate solution at pH 9.5.[7] For chiral separations, a buffer containing 80 mM of NaH2PO4 (pH 3.0), 15 mM of β-cyclodextrin, and 0.3% of hydroxypropyl methylcellulose can be used.[6]

  • Injection: Electromigrated injection at 5 kV for 4 seconds or pressure injection.[6]

  • Running Voltage: 15 kV.[6]

  • Detection: UV detection at 210 nm.[6]

1H-Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR provides a rapid and non-destructive method for the quantitative analysis of major ephedrine alkaloids.

Sample Preparation:

  • Powdered Ephedrae Herba is extracted with a suitable solvent like benzene to avoid the formation of derivatives.[1]

NMR Analysis:

  • The amount of each alkaloid is calculated by the relative ratio of the intensity of the H-1 signal to a known amount of an internal standard (e.g., anthracene).[8] The signals of H-1 attached to the carbon with a hydroxyl group are well-separated for quantification.[8]

Pharmacological Signaling Pathways

The pharmacological effects of ephedrine and pseudoephedrine are primarily mediated through their interaction with the adrenergic system. They act as sympathomimetic agents, mimicking the effects of endogenous catecholamines like norepinephrine and epinephrine.[2][9]

Ephedrine Signaling Pathway

Ephedrine exerts its effects through a dual mechanism:

  • Direct Agonism: It directly stimulates both α- and β-adrenergic receptors.[2][10] Activation of β2-adrenergic receptors in the lungs leads to bronchodilation, while stimulation of α-adrenergic receptors causes vasoconstriction.[2]

  • Indirect Action: It promotes the release of norepinephrine from sympathetic nerve terminals and inhibits its reuptake, thereby increasing the concentration of norepinephrine in the synaptic cleft.[2][11]

A specific signaling pathway induced by ephedrine involves the β-adrenergic receptor, leading to the expression of Thioredoxin-1 (Trx-1) through a cAMP/PKA/DARPP-32 cascade.[12]

Ephedrine_Signaling_Pathway Ephedrine Ephedrine Beta_AR β-Adrenergic Receptor Ephedrine->Beta_AR AC Adenylyl Cyclase Beta_AR->AC Cell_Viability Cell Viability Beta_AR->Cell_Viability cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 CREB CREB Phosphorylation PKA->CREB Trx1 Thioredoxin-1 (Trx-1) Expression DARPP32->Trx1

Ephedrine-induced Thioredoxin-1 expression pathway.[12]

Pseudoephedrine Signaling Pathway

Pseudoephedrine's primary mechanism of action is indirect, though it also has some direct effects.

  • Indirect Action: Its main effect is to displace norepinephrine from storage vesicles in presynaptic neurons, leading to its release into the synapse.[13][14] This released norepinephrine then activates postsynaptic α- and β-adrenergic receptors.[13]

  • Direct Agonism: Pseudoephedrine can also directly stimulate α- and, to a lesser extent, β-adrenergic receptors.[14][15] The activation of α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa causes vasoconstriction, leading to its decongestant effect.[15]

Pseudoephedrine_Signaling_Pathway Pseudoephedrine Pseudoephedrine Presynaptic_Neuron Presynaptic Neuron Pseudoephedrine->Presynaptic_Neuron Enters NE_Vesicles Norepinephrine Storage Vesicles Pseudoephedrine->NE_Vesicles Displaces NE NE_Release Norepinephrine Release NE_Vesicles->NE_Release Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptors Postsynaptic Adrenergic Receptors (α and β) Synaptic_Cleft->Postsynaptic_Receptors NE binds to Cellular_Response Cellular Response (e.g., Vasoconstriction) Postsynaptic_Receptors->Cellular_Response

Mechanism of action of Pseudoephedrine.[13][14]

Experimental Workflow for Alkaloid Analysis

The following diagram illustrates a general workflow for the analysis of ephedrine alkaloids from commercial Ephedrae Herba samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Commercial Ephedrae Herba Sample Extraction Solvent Extraction (e.g., Methanol/Water) Sample->Extraction Purification Purification/Filtration Extraction->Purification HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS CE Capillary Electrophoresis Purification->CE NMR 1H-NMR Purification->NMR Quantification Quantification of Alkaloids HPLC->Quantification GCMS->Quantification CE->Quantification NMR->Quantification Comparison Comparative Analysis Quantification->Comparison

General workflow for Ephedrae Herba analysis.

References

comparative analysis of chemical constituents in Ephedra species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Chemical Constituents in Ephedra Species: A Guide for Researchers and Drug Development Professionals

The genus Ephedra, commonly known as Ma Huang, has been a cornerstone of traditional medicine for millennia, primarily due to its rich and varied chemical composition. The pharmacological effects of Ephedra are largely attributed to its secondary metabolites, which exhibit significant qualitative and quantitative differences across species. This guide provides a comprehensive comparative analysis of the key chemical constituents found in various Ephedra species, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their work.

Key Chemical Constituents: A Comparative Overview

The chemical profile of Ephedra is diverse, encompassing alkaloids, flavonoids, phenolic compounds, volatile organic compounds, and more.[1] The concentrations of these constituents can vary significantly depending on the species, geographical origin, and even the part of the plant being analyzed (stems versus roots).[2]

Ephedrine-Type Alkaloids: These are the most well-known and pharmacologically active compounds in many Ephedra species. The primary alkaloids include ephedrine, pseudoephedrine, norephedrine, norpseudoephedrine, methylephedrine, and methylpseudoephedrine.[3][4] Eurasian species, in particular, are known for producing these potent phenylethylamine alkaloids.[5] For instance, Ephedra sinica is a major source of ephedrine, while (+)-pseudoephedrine is the dominant alkaloid in E. intermedia and E. lomatolepis.[1] Notably, many New World Ephedra species are considered to lack significant amounts of ephedrine-type alkaloids.[1][5] The total alkaloid content can range from 0.42 to 49 mg/g in different species.[6]

Non-Alkaloidal Constituents: Beyond alkaloids, Ephedra species are a rich source of other bioactive compounds.

  • Phenolics and Flavonoids: These are another major class of metabolites.[1] Species like Ephedra alata have been found to have high levels of total phenolics and flavonoids.[2][6] Identified phenolic compounds include benzoic acid, p-hydroxybenzoic acid, and vanillic acid, while flavonoids such as leucodelphinidin and various catechin derivatives have also been reported.[1][6]

  • Volatile Organic Compounds (VOCs): The essential oils of Ephedra contain a wide array of VOCs, primarily terpenoids, which have been proposed as potential chemotaxonomic markers.[1]

  • Other Compounds: The chemical diversity of Ephedra also includes amino acid derivatives, saponins, tannins (mainly proanthocyanidins), and organic acids.[1][7] Interestingly, different parts of the plant contain distinct compound types; for example, the stems are rich in phenylpropanoid alkaloids, while the roots contain macrocyclic spermine alkaloids.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for key chemical constituents across various Ephedra species, compiled from multiple studies. It is important to note that concentrations can vary based on the specific analytical methods, extraction procedures, and the geographical source of the plant material.

Table 1: Total Alkaloid, Phenolic, and Flavonoid Content in Various Ephedra Species

SpeciesTotal Alkaloids (mg/g dry weight)Total Phenolics (mg GAE/g dry weight)Total Flavonoids (mg QE/g dry weight)
E. alata-53.3 ± 0.12.8 ± 0.0
E. distachya subsp. helvetica15.8 ± 2.0--
E. major14.8 ± 1.9--
E. foeminea0.1 ± 0.06.8 ± 0.4-
E. fragilis0.2 ± 0.0-0.5 ± 0.2

Data sourced from Ibragic and Sofic (2015).[6][8] GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.

Table 2: Ephedrine and Pseudoephedrine Content in Select Ephedra Species

SpeciesEphedrine (µg/g dry weight)Pseudoephedrine (µg/g dry weight)
E. strobilacea2670.68 ± 10.15-
E. procera-3679.0 ± 69.75
E. procera (callus culture)108.1 ± 0.675730.3 ± 1

Data sourced from a study on secondary metabolite production.[9]

Table 3: Combined Ephedrine and Pseudoephedrine Content by UPLC-UV

SpeciesTotal Ephedrine & Pseudoephedrine (mg/g dry weight)
E. distachya subsp. helvetica20.8
E. monosperma34.7

Data from a comparative study using UPLC-UV.[6][8]

Experimental Protocols

A variety of analytical techniques are employed for the separation and quantification of chemical constituents in Ephedra. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are among the most common methods.[2][10][11]

Sample Preparation for Alkaloid Analysis (General Protocol)

A common approach for extracting ephedrine alkaloids involves the following steps:

  • Maceration: Powdered plant material (e.g., 2 grams of dried stems) is alkalinized with a substance like concentrated ammonium hydroxide.[11]

  • Solvent Extraction: The alkalinized material is then extracted with an organic solvent mixture, such as ethanol-ethyl ether (1:2, v/v), often using reflux followed by ultrasonication to enhance extraction efficiency.[11]

  • Filtration and Concentration: The resulting extract is filtered, and the solvent is evaporated to yield the crude alkaloid extract.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., methanol) for subsequent chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification

HPLC is a widely used method for the simultaneous determination of multiple ephedrine alkaloids.[10][12]

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) is typically used.[13]

  • Column: A reversed-phase column, such as a Cosmosil 5C18-MS, is often employed for separation.[10]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of a phosphate buffer and acetonitrile.[10] For enantiomeric separation, a chiral column like the Agilent InfinityLab Poroshell Chiral-CD may be used with a mobile phase of ammonium formate and a methanol:acetonitrile mixture.[13]

  • Detection: Detection is typically carried out at a wavelength of 210 nm.[10][13]

  • Quantification: Calibration curves are generated using certified reference standards of the individual alkaloids to quantify their concentrations in the sample extracts.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid and Volatile Compound Analysis

GC-MS is another powerful technique, particularly for the analysis of volatile compounds and for the quantification of alkaloids, which may or may not require a derivatization step.[10][11]

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A capillary column such as an HP-5 (5% phenyl methyl siloxane) is suitable for separating the target compounds.[11]

  • Carrier Gas: Helium is commonly used as the carrier gas.[11]

  • Sample Injection: The prepared extract is injected into the GC system.

  • Detection: The mass spectrometer is used for both identification (based on mass spectra) and quantification (often in Selected Ion Monitoring mode for higher sensitivity).[11]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the comparative analysis of Ephedra species.

Experimental_Workflow Start Plant Material Collection (Different Ephedra Species) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Maceration, Sonication) Drying->Extraction Alkaloid_Analysis Alkaloid Analysis Extraction->Alkaloid_Analysis Alkaloid Fraction NonAlkaloid_Analysis Non-Alkaloidal Analysis Extraction->NonAlkaloid_Analysis Non-Alkaloid Fraction HPLC HPLC / UPLC-MS Alkaloid_Analysis->HPLC GCMS GC-MS Alkaloid_Analysis->GCMS NonAlkaloid_Analysis->HPLC Spectrophotometry Spectrophotometry (Total Phenolics/Flavonoids) NonAlkaloid_Analysis->Spectrophotometry Data_Processing Data Processing and Quantification HPLC->Data_Processing GCMS->Data_Processing Spectrophotometry->Data_Processing Comparison Comparative Analysis (Tables and Statistical Analysis) Data_Processing->Comparison

Caption: Workflow for Comparative Chemical Analysis of Ephedra Species.

Alkaloid_Biosynthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid L_PAC L-phenylacetylcarbinol Benzoic_Acid->L_PAC Combines with Pyruvate_Thiamine Pyruvate + Thiamine Diphosphate Pyruvate_Thiamine->L_PAC Norephedrine Norephedrine L_PAC->Norephedrine Reductive Amination Ephedrine Ephedrine Norephedrine->Ephedrine N-methylation Pseudoephedrine Pseudoephedrine Ephedrine->Pseudoephedrine Isomerization Methylephedrine Methylephedrine Ephedrine->Methylephedrine N-methylation

Caption: Simplified Biosynthesis Pathway of Ephedrine-Type Alkaloids.

Conclusion

The chemical composition of Ephedra species is complex and highly variable. This guide highlights the significant differences in the types and quantities of alkaloids and non-alkaloidal constituents among various species. For researchers and professionals in drug development, a thorough understanding of these variations is crucial for the standardization of herbal materials, the discovery of new therapeutic agents, and ensuring the safety and efficacy of Ephedra-based products. The provided experimental protocols and comparative data serve as a valuable resource for guiding future research and development efforts in this field.

References

(-)-Ephedrinium vs pseudoephedrinium as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Chiral Auxiliaries: (-)-Ephedrine and Pseudoephedrine Derivatives in Asymmetric Synthesis

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide provides a detailed, data-driven comparison of two closely related and widely used chiral auxiliaries derived from ephedrine isomers: (-)-ephedrine and (+)-pseudoephedrine. While both have been employed in asymmetric alkylations, the focus of modern synthetic chemistry has largely shifted to pseudoephedrine and its more recently developed analogue, pseudoephenamine, due to their superior performance. This guide will objectively compare their efficacy, supported by experimental data, and provide detailed experimental protocols.

It is important to clarify the nomenclature used in this context. The user's query refers to "(-)-ephedrinium" and "pseudoephedrinium," which technically denote the cationic, quaternary ammonium forms of these molecules. However, in their application as chiral auxiliaries for asymmetric alkylation, the neutral secondary amines, (-)-ephedrine and (+)-pseudoephedrine, are acylated to form amides. The stereocontrol arises from the chiral backbone of these amide derivatives. This guide will therefore focus on the performance of these neutral auxiliary precursors.

Performance Comparison: Diastereoselectivity and Yields

The primary measure of a chiral auxiliary's effectiveness is its ability to direct a reaction to produce a high ratio of the desired diastereomer, which translates to high enantiomeric excess in the final product after cleavage of the auxiliary. Research by Myers and coworkers has shown that while pseudoephedrine is a highly effective chiral auxiliary, its analogue, pseudoephenamine, often provides even greater diastereoselectivity, particularly in the formation of sterically hindered quaternary carbon centers.[1][2]

Table 1: Diastereoselective Alkylation of Amides Derived from Pseudoephedrine and Pseudoephenamine

The following table summarizes the results of the asymmetric alkylation of various amide substrates derived from (+)-pseudoephedrine and (1S,2S)-pseudoephenamine. The data clearly indicates that pseudoephenamine consistently delivers equal or superior diastereoselectivity.

EntrySubstrate (R)Alkylating Agent (R'-X)AuxiliaryYield (%)Diastereomeric Ratio (dr)
1CH₃CH₂-CH₃IPseudoephedrine-95:5
Pseudoephenamine9298:2
2CH₃CH₂-CH₂=CHCH₂BrPseudoephedrine-98:2
Pseudoephenamine99≥99:1
3(CH₃)₂CH-CH₃IPseudoephedrine-95:5
Pseudoephenamine8498:2
4C₆H₅CH₂-CH₃(CH₂)₃IPseudoephedrine-≥99:1
Pseudoephenamine99≥99:1

Data sourced from Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571.[1][2]

Table 2: Stereoselective Formation of Quaternary Carbon Centers

The synthesis of quaternary stereocenters is a significant challenge in organic synthesis. The data below highlights the marked improvement in diastereoselectivity when using pseudoephenamine for this purpose compared to pseudoephedrine.

EntrySubstrate (R¹, R²)Alkylating Agent (R'-X)AuxiliaryYield (%)Diastereomeric Ratio (dr)
1CH₃, CH₂=CHCH₂-CH₃IPseudoephedrine-14:1
Pseudoephenamine88≥19:1
2CH₃, C₆H₅CH₂-CH₂=CHCH₂BrPseudoephedrine-7.3:1
Pseudoephenamine91≥19:1
3CH₃(CH₂)₂-, C₆H₅CH₂-CH₃IPseudoephedrine-10.1:1
Pseudoephenamine90≥19:1

Data sourced from Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571.[1][2]

Key Advantages of Pseudoephenamine

Beyond superior diastereoselectivity in certain applications, pseudoephenamine offers several practical advantages over pseudoephedrine:

  • Regulatory Freedom : Pseudoephedrine is a precursor to the illicit drug methamphetamine, and its purchase and use are heavily regulated in many jurisdictions.[1][2] Pseudoephenamine is not subject to these restrictions.[1][2]

  • Crystallinity of Derivatives : Amides derived from pseudoephenamine and their subsequent alkylated products have a higher tendency to be crystalline solids.[1][2][3] This greatly facilitates purification by recrystallization, often yielding diastereomerically pure compounds without the need for chromatography. In contrast, many pseudoephedrine-derived amides are oils.[2]

  • Improved Spectroscopic Properties : Pseudoephenamine amides typically show sharp, well-resolved peaks in NMR spectra, which simplifies analysis.[1][2]

Experimental Workflows and Stereochemical Models

The general workflow for an asymmetric alkylation using these chiral auxiliaries is depicted below. The stereochemical outcome is rationalized by the formation of a rigid lithium chelate between the amide enolate and the auxiliary's hydroxyl group, which directs the approach of the electrophile.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary ((-)-Ephedrine or (+)-Pseudoephedrine) Amide Chiral Amide Aux->Amide Acid Prochiral Carboxylic Acid Acid->Amide Base LDA, LiCl Amide->Base Enolate Chiral Enolate Base->Enolate Alk_Amide Alkylated Amide (High d.r.) Enolate->Alk_Amide Electrophile Electrophile (R-X) Electrophile->Alk_Amide Cleavage Hydrolysis or Reduction Alk_Amide->Cleavage Product Enantiopure Product (Acid, Alcohol, etc.) Cleavage->Product Recycled_Aux Recovered Auxiliary Cleavage->Recycled_Aux

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

The diastereoselectivity of the alkylation step is attributed to the rigid chelated structure of the lithium enolate, which effectively blocks one face of the enolate from the incoming electrophile.

G cluster_model Proposed Stereochemical Model for Alkylation chelate Rigid Chelated Enolate (Li+ coordinated to both oxygens) steric_block Steric Shielding (Phenyl and Methyl groups of auxiliary) chelate->steric_block creates electrophile_approach Electrophile (R'-X) approaches from the less hindered face steric_block->electrophile_approach directs product Major Diastereomer electrophile_approach->product leading to

Caption: Stereochemical model for diastereoselective alkylation.

Experimental Protocols

The following are generalized experimental protocols for the key steps in an asymmetric alkylation using a pseudoephedrine or pseudoephenamine auxiliary.

Formation of the Pseudoephedrine/Pseudoephenamine Amide

Method: The carboxylic acid is coupled with the chiral auxiliary, typically after conversion to a more reactive species like an acid chloride.

Materials:

  • Carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Pyridine or triethylamine

  • (+)-Pseudoephedrine or (1S,2S)-pseudoephenamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DCM, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of the chiral auxiliary (1.0 equivalent) and pyridine (1.5 equivalents) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography or recrystallization.

Diastereoselective Alkylation of the Amide

Method: The α-carbon of the amide is deprotonated with a strong base to form a chiral lithium enolate, which then reacts with an electrophile.[1]

Materials:

  • Pseudoephedrine/pseudoephenamine amide

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Alkyl halide (electrophile)

Procedure:

  • Dry anhydrous LiCl under vacuum with heating and cool under an inert atmosphere (e.g., argon or nitrogen).

  • To a flame-dried flask under an inert atmosphere, add the amide and anhydrous LiCl (6.0 equivalents).

  • Add anhydrous THF and cool the resulting suspension to -78 °C.

  • Add LDA (2.2 equivalents) dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[1]

  • Add the alkyl halide (1.5-4.0 equivalents) to the enolate solution.[1] The reaction temperature may be maintained at -78 °C or allowed to slowly warm to 0 °C, depending on the reactivity of the electrophile.[1]

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Determine the diastereomeric ratio of the crude product by HPLC or NMR analysis. Purify the product by flash chromatography or recrystallization.[1]

Cleavage of the Chiral Auxiliary

Method: The chiral auxiliary is removed to yield the enantiomerically enriched product. The cleavage method depends on the desired functional group.

To obtain the Carboxylic Acid:

  • Acidic Hydrolysis: Heat the alkylated amide in a mixture of 9 N sulfuric acid and dioxane at 115 °C for 12-24 hours.[1]

To obtain the Primary Alcohol:

  • Reduction: Treat the alkylated amide with a reducing agent such as lithium amidotrihydroborate (LAB) or lithium aluminum hydride (LiAlH₄) in THF at 0 °C to room temperature.[1]

To obtain the Ketone:

  • Organometallic Addition: Add an appropriate organolithium or Grignard reagent to the alkylated amide in THF at -78 °C.[1]

Conclusion

While both (-)-ephedrine and (+)-pseudoephedrine can serve as effective chiral auxiliaries, the scientific literature provides a strong case for the superiority of pseudoephedrine-derived auxiliaries, particularly pseudoephenamine.[1][2] For researchers engaged in asymmetric alkylations, pseudoephenamine represents a state-of-the-art chiral auxiliary that offers high diastereoselectivity, especially for the challenging synthesis of quaternary stereocenters.[1][2] Its freedom from regulatory restrictions and the favorable physical properties of its derivatives make it a highly practical and attractive choice for modern organic synthesis.[1][2][4] The choice between these auxiliaries will depend on the specific synthetic target, cost considerations, and regulatory environment. However, for applications demanding the highest levels of stereocontrol and operational simplicity, pseudoephenamine is a compelling option.

References

Ephedrine vs. Phenylephrine: A Comparative Guide to Hemodynamic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of hemodynamics, particularly in the context of anesthesia-induced hypotension, is a critical aspect of patient care. The two most commonly utilized vasopressors for this purpose are ephedrine and phenylephrine. While both are effective in restoring arterial pressure, their distinct pharmacological profiles result in significantly different effects on overall hemodynamic stability. This guide provides an objective comparison of their performance, supported by experimental data, to inform clinical and research decisions.

Mechanism of Action: A Tale of Two Pathways

The divergent hemodynamic effects of ephedrine and phenylephrine are rooted in their different mechanisms of action at adrenergic receptors.

Ephedrine: A Mixed-Acting Sympathomimetic Ephedrine is a sympathomimetic amine with a dual mechanism. It acts as both a direct agonist at α- and β-adrenergic receptors and an indirect agonist by stimulating the release of endogenous norepinephrine from sympathetic neurons.[1][2] This mixed action results in an increased heart rate, cardiac output, and systemic vascular resistance.[1][3] However, its ability to cross the placenta and potentially cause fetal acidosis has been a point of concern in obstetric anesthesia.[1][3]

cluster_Ephedrine Ephedrine Signaling Pathway cluster_Direct Direct Action cluster_Indirect Indirect Action EPH Ephedrine Alpha α-receptors EPH->Alpha Direct Agonist Beta β-receptors EPH->Beta Direct Agonist Neuron Sympathetic Neuron EPH->Neuron Stimulates SVR ↑ Systemic Vascular Resistance Alpha->SVR HR ↑ Heart Rate Beta->HR CO ↑ Cardiac Output Beta->CO NE Norepinephrine Release Neuron->NE NE->Alpha NE->Beta

Caption: Ephedrine's dual direct and indirect adrenergic agonism.

Phenylephrine: A Pure α1-Adrenergic Agonist In contrast, phenylephrine is a selective α1-adrenergic agonist.[1][4] Its action is primarily focused on peripheral vasoconstriction, leading to a potent increase in systemic vascular resistance (SVR) and arterial pressure.[1][2] By lacking β-adrenergic activity, phenylephrine does not directly increase heart rate or cardiac output; instead, the rise in blood pressure often elicits a baroreceptor-mediated reflex bradycardia, which can lead to a decrease in cardiac output.[1][5]

cluster_Phenylephrine Phenylephrine Signaling Pathway PE Phenylephrine Alpha1 α1-Adrenergic Receptor PE->Alpha1 Direct Agonist Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction SVR ↑ Systemic Vascular Resistance Vasoconstriction->SVR BP ↑ Blood Pressure SVR->BP Baro Baroreceptor Reflex BP->Baro HR ↓ Heart Rate (Reflex Bradycardia) Baro->HR CO ↓ Cardiac Output HR->CO

Caption: Phenylephrine's selective α1-adrenergic agonism and reflex effects.

Quantitative Data: Hemodynamic and Clinical Outcomes

The following table summarizes key quantitative data from comparative studies. The primary context is the management of hypotension following spinal anesthesia for cesarean section, a common application for both drugs.

ParameterEphedrinePhenylephrineKey Findings & Citations
Maternal Hemodynamics
Efficacy in Treating Hypotension78% effective (6mg bolus)92% effective (100µg bolus)Phenylephrine was statistically more effective in treating hypotension with a single bolus dose (p=0.0009).[3]
Cardiac Output (CO)Increased by up to 12% from baseline.Decreased by over 17% from baseline.Ephedrine infusions increased CO and heart rate, while phenylephrine infusions decreased them.[6]
Heart Rate (HR)Tachycardia more frequent (15% incidence).Bradycardia more frequent (16% incidence).Phenylephrine is associated with a significantly higher incidence of bradycardia, while tachycardia is more common with ephedrine.[4]
Systolic Blood Pressure (SBP)Less effective in rapidly increasing SBP.More rapid restoration of SBP.Phenylephrine restored SBP more rapidly, though ephedrine produced a more persistent pressor response.[2][5]
Maternal Side Effects
Nausea and VomitingHigher incidence (e.g., 27%).Lower incidence (e.g., 12%).A significantly lower incidence of nausea and vomiting is observed with phenylephrine.[4]
Neonatal Outcomes
Umbilical Arterial (UA) pHLower values (e.g., 7.25 - 7.29).Higher values (e.g., 7.29 - 7.32).Phenylephrine is consistently associated with higher (more favorable) umbilical arterial pH values compared to ephedrine.[4][7][8]
Umbilical Artery Base ExcessLower values (e.g., -2.83 mEq/L).Higher values (e.g., -1.61 mEq/L).Neonates in the phenylephrine group have significantly better base excess values, indicating less metabolic acidosis.[8]
Apgar ScoresNo significant difference.No significant difference.Apgar scores at 1 and 5 minutes are generally comparable between the two groups.[3][9]

Experimental Protocols

The data presented is largely derived from prospective, randomized, double-blind clinical trials comparing the efficacy and safety of ephedrine and phenylephrine for managing hypotension, particularly after spinal anesthesia.

Representative Experimental Protocol:

  • Patient Population: Parturients (ASA Grade I) scheduled for elective cesarean section under spinal anesthesia with a normal singleton pregnancy beyond 37 weeks gestation.[9] Exclusion criteria typically include pre-existing hypertension, cardiovascular disease, or contraindications to spinal anesthesia.[10]

  • Randomization: Patients are randomly allocated into two groups (e.g., Group E for ephedrine, Group P for phenylephrine) using computer-generated randomization.[3][8]

  • Anesthesia: A standardized spinal anesthesia protocol is administered (e.g., 10 mg of 0.5% hyperbaric bupivacaine intrathecally).[3]

  • Hemodynamic Monitoring: Baseline hemodynamic parameters (systolic blood pressure, diastolic blood pressure, heart rate, cardiac output) are recorded. After spinal anesthesia, these parameters are monitored frequently (e.g., every minute until delivery).[6]

  • Intervention: Hypotension is defined as a drop in systolic blood pressure below a certain threshold (e.g., <90 mmHg or >20% decrease from baseline).[3] Upon the first hypotensive event, a blinded bolus of the study drug is administered intravenously (e.g., 6 mg ephedrine or 100 µg phenylephrine).[3][4] Rescue boluses are given as needed.

  • Data Collection: All hemodynamic data, incidence of side effects (nausea, vomiting, bradycardia, tachycardia), and total vasopressor doses are recorded.[4]

  • Neonatal Assessment: Following delivery, umbilical cord blood is collected for blood gas analysis (pH and base excess).[6] Apgar scores are assessed at 1 and 5 minutes.[9]

cluster_Workflow Typical Experimental Workflow Start Patient Recruitment (e.g., Elective C-Section) Random Randomization Start->Random GroupE Group E: Ephedrine Protocol Random->GroupE GroupP Group P: Phenylephrine Protocol Random->GroupP Spinal Spinal Anesthesia Administration GroupE->Spinal GroupP->Spinal Monitor Hemodynamic Monitoring Spinal->Monitor Hypo Hypotension Occurs? Monitor->Hypo Assess Record Maternal Outcomes & Neonatal Assessment Monitor->Assess Post-Delivery Hypo->Monitor No Drug Administer Blinded Vasopressor Hypo->Drug Yes Drug->Monitor End Data Analysis Assess->End

Caption: Workflow for a comparative vasopressor clinical trial.

Conclusion

Both phenylephrine and ephedrine are effective vasopressors for managing anesthesia-induced hypotension. However, their distinct pharmacological profiles make them suitable for different clinical scenarios.

  • Phenylephrine is superior for rapidly restoring systolic blood pressure and is associated with more favorable neonatal acid-base status, making it a preferred agent in obstetric anesthesia.[4][11] Its primary drawbacks are reflex bradycardia and a potential reduction in cardiac output.[1]

  • Ephedrine provides a more balanced hemodynamic effect by increasing heart rate and cardiac output alongside blood pressure.[3][6] This makes it a suitable choice for patients presenting with hypotension accompanied by bradycardia. However, it is less effective than phenylephrine at rapidly correcting blood pressure and is associated with a higher risk of fetal acidosis in parturients.[5][6]

The choice between ephedrine and phenylephrine should be guided by the patient's specific hemodynamic status, the clinical context, and the desired physiological response.

References

A Researcher's Guide to Enantiomeric Purity Analysis of Synthetic Ephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthetic ephedrine is a critical step in guaranteeing drug safety and efficacy. This guide provides a comprehensive comparison of the leading analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

The pharmacological activity of ephedrine is stereospecific, with the (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine isomers being the most active and commonly used. The presence of the undesired enantiomer can lead to reduced efficacy and potentially adverse side effects. Therefore, robust and reliable analytical methods are required to accurately quantify the enantiomeric excess (% ee) of synthetic ephedrine. This guide explores and compares the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), providing a framework for informed decision-making in the laboratory.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining the enantiomeric purity of ephedrine depends on various factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following tables summarize the key performance indicators of HPLC, GC, and CE methods based on published experimental data.

Table 1: Comparison of Chiral High-Performance Liquid Chromatography (HPLC) Methods

ParameterChiral Stationary Phase (CSP) MethodDerivatization with Chiral ReagentDual Optical Rotation/UV Detection
Principle Direct separation on a chiral column.Formation of diastereomers, separation on achiral column.Measurement of optical rotation and UV absorbance on an achiral column.
Chiral Selector/Reagent e.g., Lux 3 µm AMP, Chiralpak AD-H, Chiral-CD.[1][2][3]e.g., N-trifluoroacetyl-l-prolyl chloride (l-TPC), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[4]Not applicable.
Resolution (Rs) Baseline resolution achievable.[1] Rs > 2 reported.[3]Adequate resolution for identification.[4]Not applicable for peak resolution.
Limit of Detection (LOD) 2 µg/L for ephedrine enantiomers.[5]Not specified in reviewed literature.1.0 µg.[6]
Limit of Quantitation (LOQ) 10 µg/L for ephedrine enantiomers.[5] 0.16% for d-EPS impurity.[3]Not specified in reviewed literature.Not specified in reviewed literature.
Linearity (r²) > 0.99.[3]Not specified in reviewed literature.0.9997.[6]
Advantages Direct analysis, high resolution.Utilizes common achiral columns.Does not require chemically pure samples, economical.[6]
Disadvantages CSPs can be expensive.Derivatization adds a step and potential for error.Indirect measurement, may be less sensitive for trace impurities.

Table 2: Comparison of Chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE) Methods

ParameterGas Chromatography (GC) with DerivatizationComprehensive 2D GC (GCxGC)Capillary Electrophoresis (CE)
Principle Formation of diastereomers, separation on achiral column.Enantioselective separation on a chiral first-dimension column.Separation based on differential migration in an electric field with a chiral selector.
Chiral Selector/Reagent e.g., (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[7]β-cyclodextrin.[8]e.g., heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-CD).[9][10]
Resolution (Rs) Baseline resolution of derivatized products.[7]Adequate resolution of enantiomers from matrix.[8]> 1.5 for all four pairs of enantiomers.[9][10]
Limit of Detection (LOD) 60 ng/mL for MTPA derivatives.[7]0.1-1.3 µg/mL.[8]Not specified in reviewed literature.
Limit of Quantitation (LOQ) 80 ng/mL for MTPA derivatives.[7]Not specified in reviewed literature.Not specified in reviewed literature.
Linearity (r²) Not specified in reviewed literature.> 0.999.[8]0.999 over 2.5-10 µg/mL.[9][10]
Advantages High sensitivity and resolution.Excellent separation from complex matrices.Simple, rapid, and requires minimal sample preparation.[9][10]
Disadvantages Derivatization is required.More complex instrumentation.Lower loading capacity compared to HPLC.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the key techniques discussed.

Chiral HPLC with a Chiral Stationary Phase

This method allows for the direct separation of ephedrine enantiomers without derivatization.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Chiral Column: Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 μm).[2]

Chromatographic Conditions: [2]

  • Mobile Phase A: 2 mM ammonium formate in deionized water (pH 3.7).

  • Mobile Phase B: Methanol:Acetonitrile (70:30, v/v).

  • Elution: Isocratic with 97% A and 3% B.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 23 °C.

  • Injection Volume: 1.0 μL.

  • Detection: 210 nm.

Sample Preparation: [2]

  • Dissolve 1.0 g of the solid or liquid sample in 20 mL of methanol:water (50:50, v/v).

  • Ultrasonicate for 30 minutes.

  • Centrifuge at 4,000 rpm for 30 minutes.

  • Transfer the supernatant to a 20 mL volumetric flask and bring to volume with 50% methanol.

Chiral GC with Derivatization

This indirect method involves the formation of diastereomers that can be separated on a standard achiral GC column.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

  • Column: 60 m HP-5MS (0.25 mm ID, 0.25 µm film thickness).[7]

Derivatization Reagent: [7]

  • (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Derivatization Procedure: [7]

  • Mix 2 mL of the aqueous sample with 100 µL of an internal standard.

  • Add 0.5 mL of saturated K₂CO₃ solution.

  • Add the derivatizing reagent and 6 mL of ethyl acetate.

  • Vortex for 10 minutes and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in ethyl acetate for GC-MS analysis.

GC-MS Conditions: [7]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • GC-MS Interface Temperature: 280 °C.

  • Oven Temperature Program: Specific programming is required to resolve the derivatized products.

Capillary Electrophoresis (CE)

CE offers a rapid and efficient method for the separation of ephedrine enantiomers.

Instrumentation:

  • Capillary Electrophoresis system with UV detection.

CE Conditions: [9][10]

  • Capillary: Fused silica (50 µm i.d. x 56 cm).

  • Running Buffer: 20 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-CD) with 50 mM potassium dihydrogenphosphate, pH 2.6.

  • Applied Voltage: 30 kV.

  • Capillary Temperature: 20 °C.

  • Detection: On-column at 195 nm.

  • Injection: 50 mbar for 3 seconds.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for Chiral HPLC, Chiral GC with derivatization, and Capillary Electrophoresis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthetic Ephedrine Sample Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Chiral_GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthetic Ephedrine Sample Derivatization React with Chiral Derivatizing Agent Sample->Derivatization Extraction Extract Diastereomers Derivatization->Extraction Injection Inject into GC-MS Extraction->Injection Separation Separation on Achiral Column Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Caption: Workflow for Chiral GC Analysis with Derivatization.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Synthetic Ephedrine Sample Dissolution Dissolve in Buffer Sample->Dissolution Injection Inject into CE System Dissolution->Injection Separation Electrophoretic Separation with Chiral Selector Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Integration Peak Integration Electropherogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Caption: Workflow for Capillary Electrophoresis Analysis.

Conclusion

The selection of an appropriate analytical method for the enantiomeric purity analysis of synthetic ephedrine is a critical decision in the drug development and quality control process. Chiral HPLC offers direct and high-resolution separation, making it a robust and widely used technique. Chiral GC, particularly with derivatization, provides excellent sensitivity and is well-suited for complex matrices. Capillary Electrophoresis stands out for its speed, simplicity, and minimal sample preparation requirements. By carefully considering the specific needs of the analysis and the comparative data presented in this guide, researchers can confidently select and implement the most suitable method to ensure the stereochemical integrity of their synthetic ephedrine products.

References

correlation of GC-NPD and LC-MS/MS results for ephedrine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of ephedrine: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document outlines the experimental protocols for each method, presents a side-by-side comparison of their performance based on published data, and discusses the correlation of results between the two techniques.

Introduction

Ephedrine, a sympathomimetic amine, is subject to strict regulation in pharmaceutical and athletic applications due to its potential for misuse. Accurate and reliable quantification of ephedrine in biological matrices is therefore crucial. Both GC-NPD and LC-MS/MS are powerful analytical techniques widely employed for this purpose. This guide aims to assist researchers in selecting the most appropriate method for their specific analytical needs by providing a detailed comparison of their methodologies and performance characteristics.

Experimental Protocols

Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)

The GC-NPD method is a robust and well-established technique for the analysis of nitrogen-containing compounds like ephedrine. The following protocol is based on the widely cited method by Van Eenoo et al. (2001) for the simultaneous quantification of ephedrines in urine.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 2 mL of urine, add an internal standard.

  • Adjust the pH of the sample to approximately 14 using a suitable base (e.g., 6M NaOH).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC injection.

2. GC-NPD Conditions:

  • Gas Chromatograph: Agilent 6890 GC system or equivalent.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

  • Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 30°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1-2 µL in splitless mode.

  • Detector Temperature: 300°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for bioanalysis. The following protocol is a representative method for the analysis of ephedrine in biological fluids.

1. Sample Preparation (Dilute-and-Shoot or Solid-Phase Extraction):

  • Dilute-and-Shoot (for urine): A simple and rapid approach involves diluting the urine sample (e.g., 10-fold) with the initial mobile phase containing an internal standard.[2]

  • Solid-Phase Extraction (SPE) (for plasma/serum):

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a suitable solvent to remove interferences.

    • Elute the analyte with a solvent mixture (e.g., methanol containing a small percentage of ammonia).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1200 series HPLC system or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460 Triple Quadrupole LC/MS) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is commonly used (e.g., Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramping up to elute ephedrine, followed by a column wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for ephedrine and its internal standard are monitored for quantification.

Performance Comparison

The following tables summarize the quantitative performance data for GC-NPD and LC-MS/MS based on published literature. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and matrix being analyzed.

Table 1: Quantitative Performance Parameters for Ephedrine Analysis

ParameterGC-NPDLC-MS/MS
Limit of Detection (LOD) < 200 ng/mL[3]2 ng/mL[4]
Limit of Quantitation (LOQ) Not consistently reported, but method is suitable for doping control levels[1]4 ng/mL[4]
Linearity Range Suitable for concentrations relevant to doping control[1]4-40 ng/mL[4]
Precision (%RSD) Good intra-laboratory repeatability and reproducibility reported[1]Intra-day: 1.64-2.86%, Inter-day: 1.61-3.12%[4]
Accuracy (%Bias) Excellent accuracy reported[1]-5.5 to 12%[2]
Recovery > 80%[3]85%[4]

Correlation of Results

A study by Deventer et al. (2009) directly compared the results of 40 urine samples analyzed for ephedrine and related compounds using both a common GC-NPD method and a newly developed LC-MS/MS method. The results demonstrated a good correlation between the two techniques, with correlation coefficients (r) greater than 0.95 for all analytes.[2] This indicates that both methods provide comparable quantitative results for the analysis of ephedrine in real-world samples.

Visualizations

Ephedrine Signaling Pathway

Ephedrine exerts its effects through a dual mechanism involving both direct and indirect actions on the adrenergic system.

ephedrine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Ephedrine_pre Ephedrine NE_vesicle Norepinephrine Vesicles Ephedrine_pre->NE_vesicle Indirect Action: Promotes Release NE_release Norepinephrine Release NE_vesicle->NE_release NE_synapse Norepinephrine NE_release->NE_synapse Alpha_receptor α-Adrenergic Receptor NE_synapse->Alpha_receptor Beta_receptor β-Adrenergic Receptor NE_synapse->Beta_receptor Response Physiological Response (e.g., Vasoconstriction, Bronchodilation) Alpha_receptor->Response Beta_receptor->Response Ephedrine_direct Ephedrine (in synapse) Ephedrine_direct->Alpha_receptor Direct Action Ephedrine_direct->Beta_receptor Direct Action

Caption: Dual mechanism of action of ephedrine on adrenergic neurotransmission.

Experimental Workflow: Method Comparison

The following diagram illustrates a logical workflow for comparing the GC-NPD and LC-MS/MS methods for ephedrine analysis.

workflow cluster_sample Sample Cohort cluster_gcnpd GC-NPD Analysis cluster_lcmsms LC-MS/MS Analysis Sample Biological Samples (e.g., Urine) Sample->Split Aliquot Prep_GC Sample Preparation (LLE) Split->Prep_GC Prep_LC Sample Preparation (Dilute-and-Shoot or SPE) Split->Prep_LC Analysis_GC GC-NPD Analysis Prep_GC->Analysis_GC Data_GC Quantitative Results (GC-NPD) Analysis_GC->Data_GC Comparison Correlation Analysis and Performance Comparison Data_GC->Comparison Analysis_LC LC-MS/MS Analysis Prep_LC->Analysis_LC Data_LC Quantitative Results (LC-MS/MS) Analysis_LC->Data_LC Data_LC->Comparison

Caption: Workflow for comparing GC-NPD and LC-MS/MS for ephedrine analysis.

Conclusion

Both GC-NPD and LC-MS/MS are suitable and reliable methods for the quantification of ephedrine in biological samples. The choice between the two techniques often depends on the specific requirements of the analysis.

  • GC-NPD is a cost-effective and robust method that provides good performance for routine analysis, particularly in doping control where high concentrations are of interest.[1][5] However, it generally requires a more involved sample preparation process (liquid-liquid extraction) and may be less sensitive than LC-MS/MS.[6]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring low detection limits, such as pharmacokinetic studies.[7] The "dilute-and-shoot" sample preparation for urine analysis is significantly faster and simpler than the extraction required for GC-NPD.[2][6]

The strong correlation observed between the two methods provides confidence that data generated by either technique is comparable.[2] Ultimately, the selection of the analytical method should be based on factors such as the required sensitivity, sample throughput, available instrumentation, and the specific goals of the research or testing program.

References

A Comparative Guide to the Efficacy of Ephedrine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various ephedrine-based catalysts in key asymmetric synthesis reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to assist researchers in selecting the optimal catalytic system for their specific needs.

Overview of Ephedrine-Based Catalysts

Ephedrine and its derivatives are widely utilized as chiral ligands and catalysts in asymmetric synthesis due to their ready availability, low cost, and effectiveness in inducing stereoselectivity. These β-amino alcohols are particularly prominent in carbon-carbon bond-forming reactions, such as the enantioselective addition of organozinc reagents to aldehydes and the Henry (nitroaldol) reaction. The catalytic performance can be significantly influenced by modifications to the ephedrine backbone, particularly at the nitrogen atom, and by the immobilization of the catalyst on a solid support. This guide focuses on comparing homogeneous ephedrine catalysts with their heterogeneous counterparts, including those supported on magnetic nanoparticles, polymers, and silica.

Comparative Efficacy in Key Asymmetric Reactions

The performance of different ephedrine-based catalysts is evaluated in two benchmark reactions: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric Henry reaction between benzaldehyde and nitromethane. The data presented below summarizes the yield and enantiomeric excess (ee) achieved with various catalytic systems.

Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a fundamental method for the synthesis of chiral secondary alcohols. The efficacy of homogeneous versus nanoparticle-supported ephedrine catalysts is summarized in Table 1.

Table 1: Efficacy of Homogeneous vs. Nanoparticle-Supported Ephedrine Catalysts in the Diethylzinc Addition to Benzaldehyde.

Catalyst TypeCatalyst/LigandSupportYield (%)[1]ee (%)[1]
Homogeneous (1R,2S)-N,N-dibutylnorephedrine (DBNE)None9598
Catalyst 3c (Ephedrine derivative)None>9580
Catalyst 3d (Ephedrine derivative with longer linker)None>9582
Heterogeneous Catalyst 3a (Catalyst 3c immobilized on Fe₃O₄@SiO₂)Magnetic Nanoparticles2510
Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction that produces valuable β-nitro alcohols. The performance of homogeneous and nanoparticle-supported ephedrine catalysts in the presence of a copper(II) acetate cocatalyst is presented in Table 2.

Table 2: Efficacy of Homogeneous vs. Nanoparticle-Supported Ephedrine Catalysts in the Asymmetric Henry Reaction with Benzaldehyde.

Catalyst TypeCatalyst/LigandSupportYield (%)[1]ee (%)[1]
Homogeneous Catalyst 3c (Ephedrine derivative)None>9578
Catalyst 3d (Ephedrine derivative with longer linker)None>9575
Heterogeneous Catalyst 3a (Catalyst 3c immobilized on Fe₃O₄@SiO₂)Magnetic Nanoparticles9065
Catalyst 3b (Catalyst 3d immobilized on Fe₃O₄@SiO₂)Magnetic Nanoparticles200

Experimental Protocols

Detailed methodologies for the synthesis of the catalysts and the execution of the catalytic reactions are provided below.

Synthesis of Homogeneous and Nanoparticle-Supported Catalysts[1]

Synthesis of Homogeneous Catalysts (3c and 3d): The anchorable ligands are synthesized through nucleophilic substitution of ephedrine on appropriate substrates. These ligands are then used as homogeneous catalysts.

Synthesis of Nanoparticle-Supported Catalysts (3a and 3b):

  • Functionalization of Nanoparticles: Core-shell Fe₃O₄@SiO₂ nanoparticles are treated with iodopropyltrimethoxysilane in anhydrous toluene to obtain iodo-functionalized nanoparticles. For azide-functionalized nanoparticles, further reaction with sodium azide is performed.

  • Immobilization of Ligand: The anchorable ephedrine-derived ligands are immobilized onto the azido-functionalized nanoparticles via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes[1]
  • To a solution of the aldehyde (1.0 mmol) in anhydrous toluene (5 mL) under an argon atmosphere at 0 °C, the ephedrine-based catalyst (0.06 mmol) is added.

  • A 1.0 M solution of diethylzinc in hexane (1.2 mL, 1.2 mmol) is added dropwise to the mixture.

  • The reaction is stirred at 0 °C for 6 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (5 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral secondary alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Henry Reaction[1]
  • To a mixture of the ephedrine-based catalyst (0.1 mmol) and Cu(OAc)₂ (0.1 mmol) in 2-propanol (3 mL), the aldehyde (1.0 mmol) is added.

  • Nitromethane (2.0 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature for 72 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the β-nitro alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The stereochemical outcome of these reactions is dictated by the formation of a chiral complex between the ephedrine-based catalyst and the metal center (zinc or copper). The following diagrams illustrate the proposed catalytic cycles and key intermediates.

Enantioselective Addition of Diethylzinc to an Aldehyde

The reaction is believed to proceed through a dimeric zinc-alkoxide complex. The ephedrine-based ligand forms a chiral environment around the zinc atom, directing the approach of the aldehyde to one of its enantiotopic faces.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ephedrine-OH Ephedrine Catalyst (L-OH) L-OZnEt L-O-ZnEt (Monomeric Catalyst) Ephedrine-OH->L-OZnEt + Et₂Zn - EtH Et2Zn_1 Et₂Zn Dimeric_Complex [(L-OZnEt)₂] (Dimeric Active Species) L-OZnEt->Dimeric_Complex Dimerization Transition_State Six-membered Transition State Dimeric_Complex->Transition_State + Aldehyde Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->L-OZnEt + Et₂Zn - Product-ZnOR'

Caption: Proposed catalytic cycle for the ephedrine-catalyzed addition of diethylzinc to an aldehyde.

Asymmetric Henry Reaction

In the copper-catalyzed Henry reaction, the ephedrine-based ligand and the copper(II) ion form a chiral Lewis acid complex. This complex coordinates to both the aldehyde and the nitronate anion, thereby controlling the facial selectivity of the addition.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ephedrine-Ligand Ephedrine Ligand (L) Cu-L_Complex [Cu(L)(OAc)] Chiral Lewis Acid Ephedrine-Ligand->Cu-L_Complex Cu(OAc)2 Cu(OAc)₂ Cu(OAc)2->Cu-L_Complex Ternary_Complex Aldehyde-Cu-Nitronate Complex Cu-L_Complex->Ternary_Complex + Aldehyde + Nitronate Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion Nitromethane->Nitronate + Base - H-Base⁺ Base Base Base->Nitronate Nitronate->Ternary_Complex Aldehyde Aldehyde (RCHO) Aldehyde->Ternary_Complex Alkoxide_Intermediate β-Nitro Alkoxide Intermediate Ternary_Complex->Alkoxide_Intermediate C-C Bond Formation Alkoxide_Intermediate->Cu-L_Complex Release Product β-Nitro Alcohol Alkoxide_Intermediate->Product + H⁺

Caption: Proposed mechanism for the copper-ephedrine catalyzed asymmetric Henry reaction.

Conclusion

The choice of an ephedrine-based catalytic system depends on the specific requirements of the synthetic transformation. Homogeneous catalysts generally exhibit higher enantioselectivity, as demonstrated in the diethylzinc addition reaction. However, heterogeneous catalysts, particularly those immobilized on magnetic nanoparticles, offer the significant advantage of facile recovery and recyclability, which is a key consideration for sustainable and industrial-scale processes. While the enantioselectivity of the nanoparticle-supported catalyst was lower in the diethylzinc addition, it provided good yield and reasonable enantioselectivity in the Henry reaction, along with proven recyclability for up to three cycles. The development of more efficient and highly selective heterogeneous ephedrine-based catalysts remains an active area of research, with the goal of combining the high performance of homogeneous systems with the practical benefits of solid-supported catalysts.

References

A Comparative Guide to Analytical Methods for Ephedrine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of ephedrine. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The information is intended to assist researchers in selecting the most suitable method for their specific analytical needs, considering factors such as sensitivity, selectivity, speed, and cost.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for accurate and reliable quantification of ephedrine in various matrices, including pharmaceutical formulations, dietary supplements, and biological samples. The following tables summarize the key performance parameters of different analytical techniques based on published validation data.

Table 1: Comparison of Chromatographic and Electrophoretic Methods

ParameterHPLCUPLCGC-MSCE
Linearity Range 50–150 µg/mL[1]2.15-43.0 µg/mL[2]5-20 µg/mL[3][4]50 to 1000 µg/mL[5]
Limit of Detection (LOD) --20 ng/mL[3]0.7 µg/L[6]
Limit of Quantification (LOQ) ----
Accuracy (% Recovery) 98–102%[1]100.3%[2]-91.2–108.2%[5]
Precision (% RSD) < 2%[1]1.9%[2]2.77%[3]1.6%[5]
Analysis Time ~10 min[1]6 min[7]-< 16 min[6]

Table 2: Performance Parameters of Spectroscopic Methods

ParameterUV-Vis Spectroscopy
Linearity Range 2-10 μg/mL[8]
Limit of Detection (LOD) 0.079 μg/mL[8]
Limit of Quantification (LOQ) 0.24 μg/mL[8]
Accuracy (% Recovery) 98.6-99.17%[8]
Precision (% RSD) < 2%[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of ephedrine hydrochloride in pharmaceutical ointments.[1]

  • Instrumentation: A VWR Hitachi HPLC Chromaster system equipped with a photodiode-array detector, column oven, and autosampler was used.[1]

  • Chromatographic Conditions:

    • Column: Pinnacle II Cyano, 5 μm, 250 mm × 4.6 mm.[9]

    • Mobile Phase: A mixture of MeOH, 49.8 mM Sodium Lauryl Sulfate (SLS), and triethylamine (ET3N) in a ratio of 65:34.6:0.4% (v/v), with the pH adjusted to 2.20.[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection Wavelength: 206 nm.[1]

    • Injection Volume: 20 μL.[1]

  • Sample Preparation: A specific extraction protocol is required to separate the analyte from the ointment matrix. Bromhexine Hydrochloride can be used as an internal standard.[1]

  • Standard Preparation: Stock solutions of ephedrine hydrochloride and the internal standard are prepared in a mixture of MeOH and 0.1 N HCl. Working standard solutions are prepared by diluting the stock solutions to the desired concentration range (e.g., 50–150 μg/mL for ephedrine).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a straightforward approach for the quantification of ephedrine in urine samples without extensive cleanup.[3]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Only 10 μL of a urine sample is required.[3]

  • Derivatization: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis-trifluoroacetamide (MBTFA) are used as derivatizing reagents.[3]

  • Injection:

    • Injector Temperature: 250 °C.[4]

    • Injection Volume: 3 µL.[4]

    • Split Ratio: 1:20.[4]

  • Chromatographic and Mass Spectrometric Conditions: Specific column and temperature programs, as well as mass spectrometer parameters, should be optimized for the separation and detection of the derivatized ephedrine.

Capillary Electrophoresis (CE)

This method offers a simple and rapid separation of ephedrine and pseudoephedrine.[5]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Buffer: 40 mM borate solution with the pH adjusted to 9.5 using a 2M NaOH solution.[5]

    • Separation Voltage: Not specified in the abstract, but typically in the range of 15-30 kV.

    • Detection: Direct UV absorbance.[5]

  • Sample Injection: Flow injection can be used for sample introduction.[5]

UV-Visible Spectroscopy

A simple and rapid method for the estimation of ephedrine hydrochloride in bulk drug and injection dosage forms.[8]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Distilled water.[8]

  • Analytical Wavelength (λmax): 270 nm.[8]

  • Standard Preparation: A series of standard solutions of ephedrine hydrochloride in distilled water are prepared to establish a calibration curve (e.g., in the range of 2-10 μg/mL).[8]

  • Quantification: The absorbance of the sample solution is measured at 270 nm, and the concentration is determined from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Ointment) Extraction Extraction Sample->Extraction Standard Standard Solution Dilution Dilution Standard->Dilution HPLC HPLC System Extraction->HPLC Dilution->HPLC Column Stationary Phase (Column) HPLC->Column Detector UV Detector Column->Detector Mobile_Phase Mobile Phase Mobile_Phase->Column Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for ephedrine determination by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Urine) Derivatization Derivatization Sample->Derivatization Injector Injector Derivatization->Injector GCMS GC-MS System GCMS->Injector GC_Column GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: General workflow for ephedrine determination by GC-MS.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Buffer Sample->Dilution CE_System CE System Dilution->CE_System Capillary Capillary CE_System->Capillary Detector UV Detector Capillary->Detector Buffer Buffer Buffer->Capillary Electropherogram Electropherogram Detector->Electropherogram Quantification Quantification Electropherogram->Quantification

Caption: General workflow for ephedrine determination by CE.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Standard Standard Solutions Calibration_Curve Calibration Curve Standard->Calibration_Curve Spectrophotometer UV-Vis Spectrophotometer Dissolution->Spectrophotometer Concentration Concentration Calculation Calibration_Curve->Concentration Measurement Absorbance Measurement Spectrophotometer->Measurement Measurement->Concentration

Caption: General workflow for ephedrine determination by UV-Vis Spectroscopy.

References

A Comparative Guide to the Statistical Analysis of Ephedrine Determination in Collaborative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of ephedrine is critical for quality control, regulatory compliance, and pharmacokinetic studies. This guide provides a comparative analysis of various analytical methods for ephedrine determination that have been evaluated in collaborative and interlaboratory studies. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are compared, with supporting data from published studies.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the quantitative performance data from various studies on ephedrine determination. These metrics are crucial for evaluating the reliability and suitability of each method for a specific application.

Table 1: Performance Characteristics of HPLC-UV for Ephedrine Alkaloids

ParameterEphedrine (EP)Pseudoephedrine (PS)Sample Matrix
Repeatability (RSDr)0.64–3.0%2.0–6.6%Dietary Supplements
Reproducibility (RSDR)2.1–6.6%9.0–11.4%Dietary Supplements
Recovery84.7–87.2%84.6–98.2%Dietary Supplements

Data sourced from an international collaborative study involving ten laboratories analyzing five different products containing ephedra.[1][2]

Table 2: Performance Characteristics of LC-MS/MS for Ephedrine Alkaloids

ParameterValueSample Matrix
Linearity (r)>0.998Dietary Supplements, Botanicals
Precision (RSD)<10% (for fortified samples)Dietary Supplements, Botanicals
Recovery70-120% (target range)Dietary Supplements, Botanicals
Linearity Range0.0200 to 1.00 µg/mLDietary Supplements, Botanicals

Data from an interlaboratory study with ten collaborators analyzing eight blind duplicate samples.[3][4]

Table 3: Performance Characteristics of HPTLC-Densitometry for Ephedrine

ParameterValueSample Matrix
Linearity Range0.062–0.146 µ g/band Multi-plant formulations
Limit of Detection (LOD)0.0020 µ g/band Multi-plant formulations
Limit of Quantification (LOQ)0.0067 µ g/band Multi-plant formulations

Data from a validation study for the analysis of ephedra-based capsules.[5]

Table 4: Performance Characteristics of GC-MS for Ephedrine

ParameterValueSample Matrix
Intermediate Precision2.77%Urine
Repeatability (RSD)4.97%Urine
Limit of Detection (LOD)20 ng/mLUrine
Limit of Quantification (LLOQ)60 ng/mLUrine

Data from a study presenting a straightforward method for ephedrine quantification in urine.[6]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. The following are summaries of the experimental protocols used in the cited studies.

HPLC-UV Method for Dietary Supplements

This method was the subject of an international collaborative study to determine major and minor ephedrine alkaloids.[1][2]

  • Sample Preparation: Test extracts underwent solid-phase extraction (SPE) using a strong-cation exchange column to remove interferences.

  • Chromatographic Separation:

    • Column: Polar-embedded phenyl column.

    • Mobile Phase: A linear gradient was used, with the mobile phase composition varying from 5:95 (Methanol:0.1% trifluoroacetic acid in water) to 20:80 over the course of the analysis.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection at 210 nm.[1][2]

LC-MS/MS Method for Dietary Supplements and Botanicals

This method was evaluated in an interlaboratory study for its accuracy and precision in quantifying six ephedrine-type alkaloids.[3][4]

  • Sample Preparation: Samples were extracted with a methanol-water (80+20) solution and then diluted to a concentration range of 0.0200 to 1.00 µg/mL for each alkaloid. An internal standard was added.

  • Chromatographic Separation:

    • Column: 5 µm phenyl LC column.[3][4]

    • Mobile Phase: A mixture of ammonium acetate, glacial acetic acid, acetonitrile, and water.[3][4]

  • Mass Spectrometric Detection: Tandem mass selective detection was used for quantification.

HPTLC-Densitometry Method for Multi-Plant Formulations

This validated method was developed for the simple and rapid quantification of ephedrine in herbal capsules.[5]

  • Sample Preparation:

    • Extraction: An extraction solvent mixture of methanol/water (2:1, v/v) was used.[5]

  • Chromatographic Separation:

    • Stationary Phase: Si60 F254 thin-layer chromatography (TLC) plate.[7]

    • Mobile Phase: A solvent system of ammonia/methanol/dichloromethane (1:10:40, v/v/v).[5]

  • Quantification:

    • Derivatization: Ninhydrin was used for derivatization.[5]

    • Densitometry: Quantification was performed by densitometry at 500 nm.[5]

GC-MS Method for Urine Samples

This method was developed for the straightforward quantification of ephedrine and its analogues in urine.[6]

  • Sample Preparation: Only 10 µL of a urine sample is required, without a cleanup step.

  • Derivatization: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis-trifluoracetamide (MBTFA) were used as derivatizing agents.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Injection: A multivariate optimization based on the Doehlert matrix was used to determine the optimal injection conditions.[6]

    • Detection: Mass spectrometric detection.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Dietary Supplement Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Extract HPLC HPLC Separation (Phenyl Column) SPE->HPLC UV_Detector UV Detection (210 nm) HPLC->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Botanical/Dietary Supplement Sample Extraction Methanol/Water Extraction Sample->Extraction Dilution Dilution & Internal Standard Addition Extraction->Dilution LC LC Separation (Phenyl Column) Dilution->LC MSMS Tandem MS Detection LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis Sample Herbal Capsule Sample Extraction Methanol/Water Extraction Sample->Extraction Spotting Spotting on TLC Plate Extraction->Spotting Development Chromatographic Development Spotting->Development Derivatization Ninhydrin Derivatization Development->Derivatization Densitometry Densitometric Quantification (500 nm) Derivatization->Densitometry

References

Safety Operating Guide

Navigating the Disposal of (-)-Ephedrinium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (-)-Ephedrinium, ensuring the protection of personnel and the environment.

I. Hazard Identification and Risk Assessment

This compound and its free base, (-)-Ephedrine, are classified as hazardous substances. Understanding their properties is the first step in safe handling and disposal.

Key Hazards:

  • Toxicity: Harmful if swallowed.[1][2][3]

  • Irritation: Causes eye, skin, and respiratory tract irritation.[4]

  • Environmental Concerns: While some isomers of ephedrine can degrade under biotic conditions, others are more persistent in the environment.[5][6] Improper disposal can lead to contamination of water systems.[7][8]

Hazard Data for (-)-Ephedrine HydrochlorideValueReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1][2]
Eye Irritation Causes irritation[4]
Skin Irritation Causes irritation[4]
Respiratory Irritation Causes irritation[4]
Water Hazard Class 1 (Slightly hazardous for water)[2]

II. Standard Operating Procedure for Disposal

Adherence to a standardized disposal protocol is mandatory to mitigate risks. The following procedure outlines the necessary steps for the disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety glasses with side-shields or goggles.[1]

  • Chemical-resistant gloves (e.g., Viton™).[9]

  • A lab coat or other suitable protective clothing.[9]

Step 2: Waste Segregation and Collection

  • Do Not Dispose Down the Drain: Never dispose of this compound down the sink or toilet.[2][7][8] This can lead to environmental contamination as wastewater treatment facilities may not effectively remove such compounds.[7]

  • Designated Hazardous Waste Container: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[10]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound" or "Ephedrine Hydrochloride," the concentration, the name of the principal investigator, and the laboratory room number.[10]

Step 3: On-site Neutralization (If Applicable and Permitted) For small quantities, some institutional safety protocols may allow for chemical neutralization. This should only be performed by trained personnel and in accordance with your institution's specific guidelines. A common method for amine compounds involves treatment with an acidic solution to form a salt, followed by disposal as hazardous waste.

Step 4: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[1]

  • The storage area should be cool, dry, and well-ventilated.[9]

Step 5: Professional Disposal

  • Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1][11][12] These companies are equipped to manage and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Documentation: Ensure all documentation, including waste manifests, is completed accurately and retained as required by regulations. This creates a clear record of the waste from generation to final disposal.[11]

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Don Personal Protective Equipment (PPE) A->B C Is waste mixed with other chemicals? B->C D Segregate into compatible waste streams C->D Yes E Place in designated Hazardous Waste Container C->E No D->E F Label container with: - 'Hazardous Waste' - Chemical Name & Conc. - PI Name & Lab No. E->F G Store in secure, designated area F->G H Contact licensed hazardous waste disposal company G->H I Complete all required waste manifests H->I J Arrange for pickup and final disposal I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling (-)-Ephedrinium

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling (-)-Ephedrinium. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

This compound and its related compounds are known to cause irritation to the eyes, skin, and respiratory tract and can be harmful if swallowed[1][2]. It targets the central nervous system, respiratory system, and cardiovascular system[1]. Therefore, strict adherence to the outlined personal protective equipment (PPE), handling, and disposal procedures is mandatory.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the essential PPE for handling this compound in both solid and solution forms, based on general best practices for potent pharmaceutical substances.

PPE ComponentSpecificationPurpose
Respiratory Protection NIOSH-approved N95 or higher respirator.To prevent the inhalation of aerosolized powder[3]. A government-approved respirator should be used if exposure limits are exceeded or irritation is experienced[1][2].
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact[3]. The outer glove should be removed and disposed of immediately after handling. Thicker gloves generally offer better protection[4].
Eye Protection Chemical safety goggles or a face shield meeting ANSI Z.87.1 standards.To protect eyes from splashes or airborne particles[1][2][5].
Body Protection A disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs.To protect skin and clothing from contamination[1][3].
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear and the subsequent spread of the substance[3].

Experimental Protocols: Safe Handling Procedures

All handling of solid this compound should occur within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[3].

Pre-Handling Preparation:

  • Ensure a safety shower and eyewash station are readily accessible[2].

  • Don all required PPE as specified in the table above.

  • Verify that the chemical fume hood is functioning correctly and the sash is at the appropriate height.

Handling Solid this compound (Weighing and Solubilization):

  • Place an analytical balance inside the chemical fume hood.

  • Use a tared weighing vessel to carefully measure the required amount of this compound powder. Minimize dust generation during this process[1].

  • To solubilize, add the desired solvent to the vessel containing the powder.

  • Seal the container before mixing to prevent any spills.

Post-Handling Procedures:

  • Clearly label the container with the compound name, concentration, solvent, and the date of preparation[3].

  • Thoroughly wipe down all surfaces within the fume hood.

  • Dispose of the outer pair of gloves and any contaminated disposable materials in a designated hazardous waste container[3].

  • Wash hands and any exposed skin thoroughly after handling[1][2]. Contaminated clothing should be removed and washed before reuse[1].

Operational and Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, and weighing papers, must be placed in a clearly labeled and sealed hazardous waste container[3].

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain[6].

  • Sharps: Any contaminated sharps, such as needles or scalpels, must be disposed of in a designated sharps container[3].

Disposal Method:

  • Dispose of all waste through an approved waste disposal plant in accordance with local, regional, and national regulations[7].

  • Given that ephedrine is a controlled substance, incineration is the recommended method of destruction to ensure the compound is rendered non-retrievable[8].

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Management prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh Proceed to Handling handle_sol Prepare Solution handle_weigh->handle_sol handle_label Label Container handle_sol->handle_label post_clean Clean Work Area handle_label->post_clean Handling Complete post_dispose Dispose of Outer Gloves & Consumables post_clean->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash disp_segregate Segregate Waste (Solid, Liquid, Sharps) post_wash->disp_segregate Initiate Disposal disp_container Store in Labeled, Sealed Hazardous Waste Containers disp_segregate->disp_container disp_final Dispose via Approved Waste Management Facility disp_container->disp_final

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Ephedrinium
Reactant of Route 2
(-)-Ephedrinium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。